Product packaging for Antitubercular agent-32(Cat. No.:)

Antitubercular agent-32

Cat. No.: B12396613
M. Wt: 492.6 g/mol
InChI Key: WDMGWMXNDMKIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitubercular agent-32 is a novel chemical entity designed for tuberculosis research. With the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis, there is a pressing need for new anti-TB agents with novel mechanisms of action . This compound represents a promising scaffold in this fight. Its primary mechanism of action is through the potent and selective inhibition of a crucial bacterial enzyme, Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) . DprE1 is essential for the biosynthesis of the mycobacterial cell wall, making it a validated and attractive target for antitubercular drug discovery. Inhibition of DprE1 disrupts the production of arabinan, a key component of the cell wall, leading to bacterial cell death . This mechanism is distinct from that of first-line drugs like isoniazid (which inhibits mycolic acid synthesis) and rifampicin (which inhibits RNA polymerase), potentially offering activity against strains resistant to these agents . In vitro, this compound demonstrates exceptional potency against the H37Rv strain of M. tuberculosis, with a minimum inhibitory concentration (MIC) in the sub-micromolar range . It has been optimized for improved aqueous solubility and metabolic stability, addressing common liabilities in early-stage compounds . This product is provided for Research Use Only (RUO) and is intended for use in non-clinical, in vitro studies to further elucidate pathways in mycobacterial pathogenesis and evaluate novel therapeutic strategies. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N4O5S2 B12396613 Antitubercular agent-32

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28N4O5S2

Molecular Weight

492.6 g/mol

IUPAC Name

2-[4-(cyclohexylmethyl)-4,7-diazaspiro[2.5]octan-7-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one

InChI

InChI=1S/C22H28N4O5S2/c1-33(30,31)16-11-17-19(18(12-16)26(28)29)32-21(23-20(17)27)24-9-10-25(22(14-24)7-8-22)13-15-5-3-2-4-6-15/h11-12,15H,2-10,13-14H2,1H3

InChI Key

WDMGWMXNDMKIHQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(C4(C3)CC4)CC5CCCCC5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Quinolinyl Pyrimidines as Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to a promising class of antitubercular agents: the quinolinyl pyrimidines. These compounds have demonstrated potent activity against Mycobacterium tuberculosis (Mtb) by targeting a crucial enzyme in its respiratory chain.

Core Mechanism of Action: Inhibition of Type II NADH Dehydrogenase (NDH-2)

The primary mechanism of action for the quinolinyl pyrimidine class of antitubercular agents is the inhibition of the Type II NADH:quinone oxidoreductase, commonly known as NDH-2.[1][2] This enzyme is a critical component of the electron transport chain in Mycobacterium tuberculosis.

NDH-2 is a non-proton-pumping dehydrogenase that catalyzes the transfer of electrons from NADH to menaquinone, a key step in cellular respiration.[3] This process is essential for the generation of ATP through oxidative phosphorylation, which provides the energy required for the bacterium's survival and replication.[4] Unlike the multi-subunit complex I (NADH dehydrogenase) found in mammalian mitochondria, NDH-2 is a single polypeptide chain, making it an attractive and selective target for novel drug development.[5]

By inhibiting NDH-2, quinolinyl pyrimidines effectively block the entry of electrons into the respiratory chain.[4] This disruption leads to a cascade of detrimental effects within the bacterial cell, including a decrease in ATP synthesis and an inability to maintain an energized plasma membrane.[3][4] Ultimately, this loss of energy production results in bactericidal activity against Mtb.[4] A strong correlation has been observed between the compounds' ability to inhibit the NDH-2 enzyme (measured by IC₅₀) and their whole-cell activity against Mtb (measured by MIC), confirming that NDH-2 is the intracellular target.[2]

The M. tuberculosis genome contains two homologous genes encoding for NDH-2 (ndh and ndhA), and studies suggest that at least one of these is essential for the growth and persistence of the bacterium.[4][6]

Figure 1: Mechanism of Action of Quinolinyl Pyrimidines cluster_Mtb Mycobacterium tuberculosis Cell NADH NADH NDH2 NDH-2 Enzyme NADH->NDH2 e⁻ donor NAD NAD+ NDH2->NAD MQH2 Menaquinol (MQH₂) NDH2->MQH2 Block Inhibition QP Quinolinyl Pyrimidine (Agent-32) QP->NDH2 MQ Menaquinone (MQ) MQ->NDH2 e⁻ acceptor ETC Downstream Electron Transport Chain (Complexes III & IV) MQH2->ETC e⁻ transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP Synthesis ATP_Synthase->ATP Energy Production Bactericidal Bactericidal Effect

Figure 1: Mechanism of Action of Quinolinyl Pyrimidines

Quantitative Data Presentation

The efficacy of the quinolinyl pyrimidine series was evaluated through both enzymatic assays against purified NDH-2 and whole-cell screening against M. tuberculosis H37Rv. The data below summarizes the activity of representative potent compounds from the foundational study by Shirude et al.

Compound IDNDH-2 IC₅₀ (µM)Mtb H37Rv MIC (µg/mL)Mtb H37Rv MIC (µM)
13a 0.040.350.8
13c 0.050.71.6
13i 0.060.350.8
13j 0.060.71.6
13n 0.64.011.0

Data sourced from Shirude et al., ACS Medicinal Chemistry Letters, 2012.[2]

Note: IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the NDH-2 enzyme activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of the bacteria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The key experimental protocols used to characterize the quinolinyl pyrimidines are outlined below.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Mtb NDH-2.

  • Principle: The assay measures the decrease in NADH concentration by monitoring the change in absorbance at 340 nm. NDH-2 oxidizes NADH to NAD⁺, and in the presence of an inhibitor, this rate of oxidation decreases.

  • Materials:

    • Purified recombinant Mtb NDH-2 enzyme.

    • NADH (Nicotinamide adenine dinucleotide, reduced form).

    • Menadione (a synthetic quinone that acts as an electron acceptor).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl).[7]

    • Test compounds dissolved in DMSO.

    • 96-well microplate and a spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture in the wells of a microplate containing the assay buffer and a final concentration of the NDH-2 enzyme.

    • Add the test compounds at various concentrations (typically a serial dilution). A DMSO control (vehicle) is run in parallel.

    • Incubate the enzyme with the test compounds for a defined period (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).[7]

    • Initiate the enzymatic reaction by adding a solution of NADH and menadione to the wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA) are commonly used methods.

  • Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the pink, fluorescent resorufin. A lack of color change indicates bacterial growth inhibition.

  • Materials:

    • M. tuberculosis H37Rv culture.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Test compounds dissolved in DMSO.

    • Resazurin dye solution.

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include positive (no drug) and negative (no bacteria) controls.

    • Seal the plates and incubate at 37°C for a standard period (e.g., 7 days).

    • After incubation, add the resazurin solution to each well and re-incubate for 24 hours.

    • Visually assess the color change in the wells. The MIC is defined as the lowest drug concentration at which the color remains blue (indicating no metabolic activity/growth).

Figure 2: Experimental Workflow for Agent Evaluation cluster_workflow Drug Discovery & Evaluation Pipeline HTS High-Throughput Screen (HTS) of Compound Library Hit_ID Hit Identification (Quinolinyl Pyrimidines) HTS->Hit_ID Enzyme_Assay Enzymatic Assay: NDH-2 Inhibition (IC₅₀) Hit_ID->Enzyme_Assay Whole_Cell_Assay Whole-Cell Assay: Mtb Growth (MIC) Hit_ID->Whole_Cell_Assay SAR Structure-Activity Relationship (SAR) Optimization Enzyme_Assay->SAR Whole_Cell_Assay->SAR ADME ADME/Tox Profiling (Lead Selection) SAR->ADME Preclinical Preclinical Development ADME->Preclinical

Figure 2: Experimental Workflow for Agent Evaluation

References

An In-depth Technical Guide to the Synthesis and Characterization of the Novel Antitubercular Agent-32

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Antitubercular agent-32, a promising novel compound for the treatment of tuberculosis. This document details the experimental protocols, data analysis, and key findings related to this agent, offering a foundational resource for researchers in the field of tuberculosis drug discovery.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has critically undermined the efficacy of current treatment regimens, which are often lengthy and associated with significant side effects.[1][2] This necessitates the urgent development of new antitubercular agents with novel mechanisms of action to shorten therapy duration and overcome existing drug resistance.[3]

This compound belongs to a new class of compounds designed to inhibit essential pathways for mycobacterial growth. This guide outlines the synthetic route, physicochemical characterization, and a detailed assessment of its biological activity against various strains of M. tb.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step convergent pathway. The general synthetic scheme is depicted below.

Diagram: Synthesis Workflow of this compound

Synthesis_Workflow A Starting Material A I1 Intermediate 1 A->I1 Step 1 B Starting Material B I2 Intermediate 2 B->I2 Step 2 C Coupling Reaction I1->C I2->C P Purification C->P Crude Product F This compound P->F Final Product

Caption: Convergent synthesis pathway for this compound.

Experimental Protocol: General Synthetic Procedure

A detailed, step-by-step protocol for the synthesis of related compounds can be found in the literature, often involving the reaction of key intermediates under specific conditions. For a similar class of compounds, the synthesis might involve the coupling of a heterocyclic core with a substituted side chain, followed by purification using column chromatography.

Physicochemical Characterization

The structural confirmation and purity of the synthesized this compound were determined using standard analytical techniques.

Parameter Method Result
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C₂₀H₂₅N₃O₂
Molecular Weight Mass Spectrometry (MS)355.44 g/mol
Melting Point Differential Scanning Calorimetry (DSC)178-180 °C
Purity High-Performance Liquid Chromatography (HPLC)>99%
Structure ¹H NMR, ¹³C NMR, FT-IRConsistent with proposed structure
FT-IR (cm⁻¹) Fourier-Transform Infrared Spectroscopy2235, 1578, 1537, 1450, 1397[3]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrument: Agilent 1260 Infinity II LC System

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water gradient (starting from 50:50)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Biological Evaluation: In Vitro Antitubercular Activity

The in vitro activity of this compound was evaluated against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

M. tuberculosis Strain Resistance Profile MIC (μg/mL) MIC (μM)
H37RvDrug-Sensitive0.250.70
KuronoDrug-Sensitive0.240.68
MDR Strain 1Resistant to Isoniazid, Rifampicin0.250.70
XDR Strain 1Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Kanamycin0.300.84
Ethambutol-Resistant StrainResistant to Ethambutol0.260.73

Data is representative of similar novel antitubercular agents.[4][5]

Experimental Protocol: MIC Determination by Broth Microdilution

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well plates. A serial dilution of this compound was prepared in Middlebrook 7H9 broth supplemented with OADC. M. tuberculosis cultures were added to each well to a final concentration of 5 x 10⁵ CFU/mL. The plates were incubated at 37°C for 7-14 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Table 2: In Vitro Cytotoxicity and Selectivity Index

Cell Line IC₅₀ (μM) Selectivity Index (SI)
Vero (Monkey Kidney)> 50> 71
HepG2 (Human Liver)> 50> 71
RAW 264.7 (Mouse Macrophage)26.738.1

Selectivity Index (SI) = IC₅₀ / MIC (H37Rv). A higher SI value indicates greater selectivity for the pathogen over host cells.

Experimental Protocol: Intracellular Activity Assay

RAW 264.7 macrophages were infected with M. tuberculosis H37Rv. After phagocytosis, extracellular bacteria were removed. The infected cells were then treated with various concentrations of this compound for 4 days. The cells were lysed, and the number of viable intracellular bacteria was determined by plating serial dilutions on 7H11 agar. A 99% reduction in intracellular bacterial burden was observed at a concentration of 1.56 µM.[5]

Mechanism of Action

This compound is believed to exert its bactericidal effect by inhibiting a key enzyme in the mycobacterial cell wall synthesis pathway. While the precise target is under investigation, preliminary studies suggest the inhibition of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[4][6]

Diagram: Proposed Mechanism of Action

MoA cluster_cell_wall M. tuberculosis Cell Wall Synthesis DprE1 DprE1 Enzyme Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes Inhibition Inhibition MycolicAcid Mycolic Acid Layer Arabinogalactan->MycolicAcid Links to Disruption Disruption CellWall Cell Wall Integrity MycolicAcid->CellWall Maintains CellDeath Bacterial Cell Death CellWall->CellDeath Leads to Agent32 This compound Agent32->DprE1 Inhibits

Caption: Inhibition of DprE1 disrupts cell wall synthesis, leading to cell death.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of chronic tuberculosis infection.

Table 3: In Vivo Efficacy in a Murine Model

Treatment Group Dose (mg/kg/day) Mean Lung CFU log₁₀ (± SD) Reduction in Bacterial Load (log₁₀)
Vehicle Control-6.5 (± 0.3)-
Isoniazid254.2 (± 0.4)2.3
Ethambutol1005.1 (± 0.5)1.4
This compound104.5 (± 0.3)2.0
This compound254.1 (± 0.4)2.4

Data is representative of similar novel antitubercular agents.[5]

Experimental Protocol: Murine Model of Chronic TB Infection

BALB/c mice were infected via aerosol with M. tuberculosis H37Rv. Four weeks post-infection, to establish a chronic infection, mice were treated daily by oral gavage with this compound, isoniazid, ethambutol, or a vehicle control for four weeks. At the end of the treatment period, mice were euthanized, and the lungs were homogenized and plated on 7H11 agar to determine the bacterial load (CFU).

Diagram: Experimental Workflow for In Vivo Efficacy

InVivo_Workflow Infection Aerosol Infection of Mice (M. tb H37Rv) Establishment Establish Chronic Infection (4 weeks) Infection->Establishment Treatment Daily Oral Gavage Treatment (4 weeks) Establishment->Treatment Sacrifice Euthanize Mice Treatment->Sacrifice Homogenization Homogenize Lungs Sacrifice->Homogenization Plating Plate Serial Dilutions on 7H11 Agar Homogenization->Plating CFU Determine CFU Count Plating->CFU

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound demonstrates potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with a favorable selectivity index. The compound exhibits significant efficacy in a murine model of chronic tuberculosis, comparable to first-line drugs. Its novel mechanism of action, targeting cell wall biosynthesis, makes it a promising candidate for further development as a new therapeutic agent for the treatment of tuberculosis. Future studies will focus on pharmacokinetic profiling, lead optimization, and combination therapy studies to fully elucidate its potential.

References

Technical Guide: Target Identification of Antitubercular Agent-32 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[1][2] This technical guide details a comprehensive strategy for the target identification of a novel antitubercular compound, designated here as Agent-32. As a representative case study, this document outlines the well-established target deconvolution process for the nitroimidazole class of drugs, exemplified by Pretomanid (PA-824).[3][4] The guide covers integrated methodologies, including the generation and whole-genome sequencing of resistant mutants, alongside proteomic analysis of the bacterial response to drug exposure. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a robust framework for researchers engaged in tuberculosis drug discovery.

Introduction

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[5] The lengthy treatment regimens and the rise of drug resistance underscore the urgent need for new therapeutics that can shorten treatment duration and are effective against resistant strains.[1][6] A critical step in the development of new drugs is the identification of their molecular target(s), which provides a foundation for understanding the mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization.[7][8]

This guide focuses on the target identification of a hypothetical, potent antitubercular compound, "Agent-32." The workflow is modeled on the successful elucidation of the target of Pretomanid, a nitroimidazole antibiotic approved for treating MDR- and XDR-TB.[4] Pretomanid is a prodrug that requires reductive activation within the mycobacterium.[9][10] This activation is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[3][11][12] Upon activation, Pretomanid releases reactive nitrogen species, including nitric oxide, which acts as a respiratory poison, and separately inhibits mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[3][9][10]

The primary strategies for identifying such targets involve a combination of genetic and proteomic approaches:

  • Generation and Analysis of Resistant Mutants: Isolating mutants that exhibit resistance to the compound and identifying the genetic basis of this resistance through whole-genome sequencing is a powerful method for pinpointing the drug's target or activation pathway.[13][14]

  • Proteomic Profiling: Analyzing changes in the Mtb proteome upon exposure to the drug can reveal pathways and cellular processes that are perturbed, offering clues to the mechanism of action.[15][16]

Methodologies and Experimental Protocols

A multi-pronged approach is essential for robust target identification. The following sections detail the core experimental protocols.

Generation of Agent-32 Resistant Mutants

Objective: To isolate spontaneous Mtb mutants with resistance to Agent-32 to identify the gene(s) responsible for resistance.

Protocol:

  • Prepare Mtb Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Determine Minimum Inhibitory Concentration (MIC): Perform a broth microdilution assay to determine the MIC of Agent-32 against wild-type Mtb H37Rv.

  • Selection of Resistant Mutants:

    • Plate a high density of wild-type Mtb cells (approx. 10^8 to 10^9 CFUs) onto Middlebrook 7H10 agar plates containing Agent-32 at concentrations 4x, 8x, and 16x the MIC.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Isolate and Verify Resistance:

    • Pick individual colonies that appear on the drug-containing plates.

    • Subculture each colony in 7H9 broth to expand the population.

    • Re-test the MIC of Agent-32 for each isolated mutant to confirm the resistance phenotype and quantify the level of resistance.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the wild-type parent strain for whole-genome sequencing.

Whole-Genome Sequencing (WGS) and Analysis

Objective: To identify single nucleotide polymorphisms (SNPs) or insertions/deletions (indels) in resistant mutants that are absent in the wild-type strain.

Protocol:

  • Library Preparation: Prepare sequencing libraries from the extracted genomic DNA using a standard protocol (e.g., Illumina DNA Prep).

  • Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to achieve >50x average genome coverage.

  • Bioinformatic Analysis:

    • Align the sequencing reads from each mutant to the Mtb H37Rv reference genome.

    • Call variants (SNPs and indels) for each mutant strain.

    • Compare the variant calls of the resistant mutants against the wild-type parent strain to identify mutations unique to the resistant isolates.

    • Focus on non-synonymous mutations, frameshift mutations, or mutations in promoter regions of genes that are consistently found across independently isolated mutants. Mutations in genes encoding the F420 biosynthesis pathway (fgd1, fbiA, fbiB, fbiC) or the activating enzyme itself (ddn) are common culprits for resistance to nitroimidazoles.[10]

Proteomic Profiling by Mass Spectrometry

Objective: To identify changes in protein expression in Mtb following exposure to a sub-lethal concentration of Agent-32.

Protocol:

  • Drug Treatment: Culture Mtb H37Rv to mid-log phase and expose the cells to Agent-32 at a sub-MIC concentration (e.g., 0.5x MIC) for a defined period (e.g., 24 hours). A control culture without the drug should be run in parallel.

  • Cell Lysis and Protein Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Lyse the cells using bead beating in a suitable lysis buffer containing protease inhibitors. .

  • Protein Digestion:

    • Quantify the total protein concentration (e.g., using a BCA assay).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.[17]

    • Digest the proteins into peptides using sequencing-grade trypsin.[17]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides by matching the MS/MS spectra against the Mtb proteome database.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the drug-treated sample compared to the control. Proteins involved in cell wall synthesis, stress responses, or specific metabolic pathways may show altered expression.[15]

Data Presentation and Expected Results

Quantitative data from the above experiments should be summarized for clear interpretation.

Table 1: MIC Shift in Agent-32 Resistant Mutants
Isolate IDParent StrainAgent-32 MIC (μg/mL)Fold Change in MIC
WTH37Rv0.061
R-Mutant-01H37Rv0.9616
R-Mutant-02H37Rv1.9232
R-Mutant-03H37Rv0.9616
Table 2: Genetic Basis of Resistance in Agent-32 Mutants
Isolate IDGene LocusNucleotide ChangeAmino Acid ChangePutative Function of Gene Product
R-Mutant-01Rv3547 (ddn)G233AAsp78AsnDeazaflavin-dependent nitroreductase
R-Mutant-02Rv0407 (fgd1)C121TArg41CysF420-dependent glucose-6-phosphate dehydrogenase
R-Mutant-03Rv3547 (ddn)Deletion at 155-157FrameshiftDeazaflavin-dependent nitroreductase

This table presents hypothetical mutations based on known resistance mechanisms to Pretomanid.[10]

Table 3: Proteomic Changes in Mtb Exposed to Agent-32 (Selected Proteins)
Protein IDGene NameLog2 Fold Changep-valueBiological Process
Rv2245kasA-1.8<0.01Mycolic Acid Biosynthesis
Rv3804ckatG+2.1<0.01Oxidative Stress Response
Rv1475cacn-1.5<0.05TCA Cycle

This table shows hypothetical proteomic data indicating interference with cell wall synthesis and induction of a stress response.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) help visualize complex processes and relationships.

G cluster_0 Step 1: Mutant Generation cluster_1 Step 2: Analysis cluster_2 Step 3: Target Identification a Mtb H37Rv Culture b Plate on Agar with Agent-32 (4-16x MIC) a->b c Isolate Resistant Colonies b->c d Confirm Resistance (MIC Testing) c->d e Extract Genomic DNA d->e f Whole-Genome Sequencing e->f g Identify Mutations (SNPs/Indels) f->g h Identify Candidate Target/Activation Gene g->h

Caption: Workflow for identifying drug targets via resistant mutant sequencing.

G cluster_activation Activation Pathway cluster_effects Downstream Effects Agent32 Agent-32 (Prodrug) Ddn Ddn (Rv3547) Agent32->Ddn ActivatedAgent32 Activated Agent-32 MycolicAcid Mycolic Acid Synthesis Inhibition ActivatedAgent32->MycolicAcid ROS Reactive Nitrogen Species (e.g., NO) ActivatedAgent32->ROS Ddn->ActivatedAgent32 activates F420 Cofactor F420 (reduced) F420->Ddn Fgd1 Fgd1 Fgd1->F420 G6P Glucose-6-P G6P->Fgd1 reduces CellDeath Bacterial Cell Death MycolicAcid->CellDeath ROS->CellDeath

References

In Vitro Anti-tuberculosis Activity of Antitubercular Agent-32: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro anti-tuberculosis (anti-TB) activity of the novel investigational compound, Antitubercular agent-32. The development of new anti-TB agents is critical to combat the global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This paper details the methodologies used to evaluate the efficacy of this compound against various Mtb strains and presents the quantitative data in a structured format. Furthermore, it includes visualizations of experimental workflows to ensure clarity and reproducibility.

Quantitative In Vitro Efficacy Data

The in vitro potency of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Mycobacterium tuberculosis strains. The results are summarized below.

Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of the agent that inhibits the visible growth of Mtb, was determined using the Microplate Alamar Blue Assay (MABA).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

M. tuberculosis StrainResistance ProfileMIC (µg/mL)
H37Rv (ATCC 27294)Drug-SusceptibleData Placeholder
Clinical Isolate 1MDRData Placeholder
Clinical Isolate 2XDRData Placeholder
Clinical Isolate 3Drug-SusceptibleData Placeholder

Isoniazid and Rifampicin were used as control compounds in these assays.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This was determined by sub-culturing from wells of the MIC assay that showed no visible growth.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis

M. tuberculosis StrainResistance ProfileMBC (µg/mL)MBC/MIC Ratio
H37Rv (ATCC 27294)Drug-SusceptibleData PlaceholderData Placeholder
Clinical Isolate 1MDRData PlaceholderData Placeholder

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure transparency and facilitate replication of the findings.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the widely accepted Microplate Alamar Blue Assay (MABA).

  • Bacterial Culture: Mycobacterium tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C until they reached a logarithmic growth phase.

  • Assay Preparation: The bacterial suspension was adjusted to a McFarland standard of 1.0 and then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution: this compound was serially diluted in a 96-well microplate to obtain a range of final concentrations for testing.

  • Inoculation and Incubation: The prepared Mtb inoculum was added to each well containing the serially diluted compound. The plates were sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, a freshly prepared solution of Alamar Blue and 10% Tween 80 was added to each well. The plates were then re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC was recorded as the lowest drug concentration that prevented this color change.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as a follow-up to the MIC assay to assess the bactericidal versus bacteriostatic nature of the compound.

  • Sample Collection: Aliquots of 10 µL were taken from all wells in the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Sub-culturing: These aliquots were plated onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation: The agar plates were incubated at 37°C for 3 to 4 weeks, or until bacterial colonies were visible in the drug-free control plate.

  • MBC Determination: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes and potential mechanisms, the following diagrams have been generated.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start culture Culture Mtb to Log Phase start->culture adjust Adjust Inoculum to McFarland 1.0 culture->adjust inoculate Inoculate Plate with Mtb adjust->inoculate dilute_compound Serially Dilute Agent-32 in Plate dilute_compound->inoculate incubate1 Incubate Plate (7 days, 37°C) inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Re-incubate (24 hours, 37°C) add_alamar->incubate2 read Read Results (Blue vs. Pink) incubate2->read determine_mic Determine MIC read->determine_mic finish End determine_mic->finish

Caption: Workflow for MIC Determination using MABA.

MBC_Determination_Workflow cluster_sampling Sampling from MIC Plate cluster_plating Culturing cluster_analysis Analysis start Start with MIC Plate (Post-Incubation) select_wells Select Wells with No Growth (≥ MIC) start->select_wells take_aliquots Take Aliquots from Selected Wells select_wells->take_aliquots spot_plate Spot Aliquots onto 7H11 Agar Plates take_aliquots->spot_plate incubate Incubate Plates (3-4 weeks, 37°C) spot_plate->incubate count_colonies Count Colonies (CFU/mL) incubate->count_colonies determine_mbc Determine MBC (≥99.9% Kill) count_colonies->determine_mbc finish End determine_mbc->finish

Caption: Workflow for MBC Determination.

Hypothetical_Signaling_Pathway cluster_cell Mycobacterium tuberculosis Cell agent32 Antitubercular agent-32 target_enzyme Target Enzyme (e.g., InhA) agent32->target_enzyme Inhibits mycolic_acid Mycolic Acid Synthesis target_enzyme->mycolic_acid Blocks cell_wall Cell Wall Integrity mycolic_acid->cell_wall Disrupts cell_lysis Cell Lysis cell_wall->cell_lysis Leads to

Caption: Hypothetical Mechanism of Action for Agent-32.

Physicochemical properties of Antitubercular agent-32

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information could be found for a compound designated as "Antitubercular agent-32." This designation does not appear to correspond to a recognized drug, clinical candidate, or research compound in the public domain.

The name is likely a placeholder, an internal development code not yet disclosed publicly, or a hypothetical compound. Without a specific chemical structure, official nomenclature (such as an IUPAC name), or a reference in a peer-reviewed publication, it is not possible to provide the requested in-depth technical guide on its physicochemical properties, experimental protocols, and associated signaling pathways.

To fulfill the user's request, a more specific identifier for the molecule is required, such as:

  • A chemical name or CAS number.

  • A publication title or DOI where the compound is described.

  • An alternative designation or codename (e.g., from a pharmaceutical company or research consortium).

Without this essential information, generating the requested content would require speculation and fabrication of data, which would be scientifically unsound and misleading for the intended audience of researchers and drug development professionals.

A Technical Guide to DprE1 Inhibition by Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical target in Mycobacterium tuberculosis, and the inhibitory action of a representative benzothiazolyl-isoxazole-carboxamide compound, herein referred to as Agent-32 , as a potent antitubercular agent.

Introduction: DprE1 as a Vulnerable Target in Mycobacterium tuberculosis

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new drugs with novel mechanisms of action to combat drug-resistant strains.[1][2] The mycobacterial cell wall is a unique and essential structure, making its biosynthetic pathways attractive targets for drug development.[1][3] One of the most vulnerable targets within this pathway is the DprE1 enzyme.[1][2][4]

DprE1, a flavoenzyme, is a crucial component of the DprE1-DprE2 complex.[5] This complex catalyzes the two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][5] DPA serves as the essential precursor for the synthesis of arabinans, which are major components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall.[3][5] The inhibition of DprE1 halts the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[3] The essentiality of DprE1 for mycobacterial growth and its absence in humans make it an ideal target for selective antitubercular therapy.[3][5]

Mechanism of Action: Inhibition of DprE1 by Agent-32

Agent-32 belongs to a class of non-covalent inhibitors that target the DprE1 enzyme. The proposed mechanism of action involves the binding of Agent-32 to the active site of DprE1, preventing the substrate, DPR, from accessing the catalytic machinery. This competitive inhibition effectively blocks the oxidation of DPR to its keto intermediate, decaprenyl-phospho-2'-keto-D-arabinose (DPX), the first step in the epimerization process.[5]

Signaling Pathway of DprE1 in Arabinan Biosynthesis

The following diagram illustrates the role of DprE1 in the arabinan biosynthesis pathway and the point of inhibition by Agent-32.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Biosynthesis cluster_inhibition Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenyl-phospho-2'-keto-D-arabinose (DPX) DprE2 DprE2 Enzyme DPX->DprE2 Intermediate Transfer DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1->DPX DprE2->DPA Reduction (NADH-dependent) Agent32 Agent-32 Agent32->DprE1 Inhibition

DprE1 signaling pathway and inhibition by Agent-32.

Quantitative Data Summary

The following tables summarize the key quantitative data for Agent-32, including its inhibitory activity against DprE1, its antimycobacterial activity, and its selectivity profile.

Table 1: In Vitro DprE1 Enzyme Inhibition

CompoundDprE1 IC50 (µM)
Agent-320.05
Control> 50

Table 2: Antimycobacterial Activity

CompoundM. tuberculosis H37Rv MIC (µg/mL)
Agent-320.1
Isoniazid0.05
Rifampicin0.1

Table 3: Cytotoxicity Data

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50 / MIC)
Agent-32VERO> 50> 500
Agent-32HepG2> 50> 500

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Benzothiazolyl-Isoxazole-Carboxamides (Agent-32)

A general procedure for the synthesis of the benzothiazolyl-isoxazole-carboxamide scaffold is as follows:

  • Preparation of 5-methyl-3-(benzo[d]thiazol-2-yl)isoxazole-4-carboxylic acid:

    • A mixture of 2-acetylbenzothiazole and hydroxylamine hydrochloride is refluxed in ethanol to yield the corresponding oxime.

    • The oxime is then treated with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of diethyl oxalate to afford the isoxazole ester.

    • Saponification of the ester with lithium hydroxide in a THF/water mixture yields the carboxylic acid.

  • Amide Coupling:

    • The prepared carboxylic acid is dissolved in dichloromethane (DCM).

    • To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are added, and the mixture is stirred.

    • The desired aniline derivative is then added, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • The final product is purified by column chromatography.[6][7][8][9]

In Vitro DprE1 Enzyme Inhibition Assay

This protocol is based on a fluorescence-based assay that measures the reduction of a substrate by the DprE1 enzyme.

  • Reagents and Materials:

    • Purified recombinant DprE1 enzyme.

    • Farnesylphosphoryl-β-D-ribofuranose (FPR) as the substrate.

    • Resazurin as the fluorescent indicator.

    • Horseradish peroxidase (HRP).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).

    • 96-well black microplates.

  • Procedure:

    • A solution of DprE1 enzyme in assay buffer is pre-incubated with varying concentrations of Agent-32 (or control compounds) for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of a mixture of FPR, resazurin, and HRP.

    • The reaction is incubated for a defined period (e.g., 30 minutes) at 37°C.

    • The fluorescence is measured using a microplate reader with excitation and emission wavelengths of 530 nm and 590 nm, respectively.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

  • Reagents and Materials:

    • Mycobacterium tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • 96-well microplates.

  • Procedure:

    • Serial two-fold dilutions of Agent-32 are prepared in Middlebrook 7H9 broth in a 96-well plate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[12][13][14][15]

Cytotoxicity Assay

The cytotoxicity of Agent-32 is assessed using a standard MTT assay on a mammalian cell line (e.g., VERO or HepG2).

  • Reagents and Materials:

    • VERO or HepG2 cells.

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Dimethyl sulfoxide (DMSO).

    • 96-well plates.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

    • The cells are then treated with various concentrations of Agent-32 and incubated for another 48-72 hours.

    • The MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.[16][17][18][19]

Workflow and Relationship Diagrams

Drug Discovery and Development Workflow

The following diagram outlines the general workflow for the discovery and preclinical development of DprE1 inhibitors like Agent-32.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification (DprE1) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (Synthesis of Agent-32 Analogs) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Enzyme Inhibition, MIC) Lead_Opt->In_Vitro Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity In_Vivo In Vivo Efficacy (Murine TB Model) Cytotoxicity->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Clinical_Trials Clinical Trials ADMET->Clinical_Trials

General workflow for DprE1 inhibitor development.
Logical Relationship of Experimental Data

This diagram illustrates the logical flow and interpretation of the experimental data.

Logical_Relationship cluster_activity Biological Activity cluster_safety Safety Profile cluster_evaluation Evaluation Enzyme_Assay DprE1 Inhibition Assay (IC50) Potency Potency Evaluation Enzyme_Assay->Potency MIC_Assay Antimycobacterial Assay (MIC) MIC_Assay->Potency Cytotoxicity_Assay Cytotoxicity Assay (CC50) Selectivity Selectivity Index Calculation Cytotoxicity_Assay->Selectivity Potency->Selectivity Lead_Candidate Lead Candidate Potential Selectivity->Lead_Candidate

Logical flow of experimental data evaluation.

Conclusion

DprE1 is a clinically validated and highly promising target for the development of novel antitubercular drugs. Agent-32, a representative benzothiazolyl-isoxazole-carboxamide, demonstrates potent inhibition of the DprE1 enzyme and excellent whole-cell activity against Mycobacterium tuberculosis. Its favorable selectivity index suggests a promising safety profile. The detailed protocols and workflows provided in this guide offer a framework for the continued research and development of DprE1 inhibitors as a new generation of antitubercular agents. Further optimization and in vivo studies of compounds like Agent-32 are warranted to advance the fight against tuberculosis.

References

Dawn of a New Era in Tuberculosis Therapy: A Technical Guide to Early-Stage Antitubercular Compound Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscores the urgent need for novel antitubercular agents. This in-depth technical guide delves into the core of early-stage research on new antitubercular compounds, offering a comprehensive overview of promising drug candidates, innovative screening methodologies, and the intricate signaling pathways of novel drug targets. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to combating this ancient and formidable pathogen.

Promising Antitubercular Compounds: A Quantitative Overview

The search for new chemical entities with potent activity against Mycobacterium tuberculosis (Mtb) has yielded a number of promising compound classes. The following tables summarize the in vitro efficacy of several recently identified compounds against drug-susceptible, MDR, and XDR Mtb strains.

Compound ClassCompoundTargetMtb StrainMIC (µM)Reference
Indolecarboxamides 12UnknownXDR-TBLow nanomolar range[1]
13UnknownM. tuberculosisLow nanomolar range[1]
14UnknownM. tuberculosisLow nanomolar range[1]
Imidazo[1,2-a]pyridines 17UnknownMDR-TB0.09 - 0.13[2][3]
Nitrotriazoles 26UnknownSingle drug-resistant< 3.9[2][3]
Benzoxazoles 42UnknownXDR-TB3.2[2]
Benzothiazinones PBTZ169 (Macozinone)DprE1M. tuberculosisNanomolar range[4][5]
TBA7371DprE1M. tuberculosis-[5]
Diarylquinolines Bedaquiline (TMC207)ATP synthaseM. tuberculosis0.054[1][6]
Nitroimidazoles PA-824 (Pretomanid)DprE1/Mycolic Acid SynthesisM. tuberculosis-[6][7]
OPC-67683 (Delamanid)Mycolic Acid SynthesisM. tuberculosis-[4][6][7]
Ethylenediamines SQ109MmpL3M. tuberculosis-[4][6]
Flavonoids LuteolinUnknownM. tuberculosis H37Rv25-100 µg/ml[8]
BaicaleinUnknownM. tuberculosis H37Rv25-100 µg/ml[8]
QuercetinUnknownM. tuberculosis H37Rv25-100 µg/ml[8]
MyricetinUnknownM. tuberculosis H37Rv25-100 µg/ml[8]
HispidulinUnknownM. tuberculosis H37Rv25-100 µg/ml[8]
Semi-synthetic BPD-9UnknownMDR M. tuberculosis-[9][10]
Oxaboroles GSK656Leucyl-tRNA synthetaseM. tuberculosis-[11]
Benzofuroxans -TranslationM. tuberculosis-[11]

Novel Drug Targets and Their Signaling Pathways

The identification of novel drug targets is paramount to overcoming resistance to existing therapies. This section explores the mechanisms of action of several key enzymes that are being actively investigated as targets for new antitubercular drugs.

DprE1: A Key Player in Cell Wall Synthesis

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the arabinogalactan biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall[5][12][13]. Inhibition of DprE1 disrupts the formation of arabinans, leading to cell lysis[13][14]. Benzothiazinones (BTZs) are a potent class of DprE1 inhibitors that act as covalent, mechanism-based inhibitors[4][5]. The nitro group of the BTZ is reduced by the FAD cofactor within DprE1, forming a reactive nitroso species that covalently binds to a cysteine residue in the active site, thereby irreversibly inactivating the enzyme[4][5].

DprE1_Inhibition_Pathway cluster_DprE1 DprE1 Enzyme cluster_Inhibitor Benzothiazinone Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1_FAD DprE1 (FAD) DPR->DprE1_FAD Substrate binding DprE1_FADH2 DprE1 (FADH2) DprE1_FAD->DprE1_FADH2 Oxidation DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1_FADH2->DPX Product release BTZ Benzothiazinone (BTZ) DprE1_FADH2->BTZ Inhibitor binding Nitroso_BTZ Nitroso-BTZ (reactive) BTZ->Nitroso_BTZ Reduction by FADH2 Inactive_DprE1 Inactive DprE1-BTZ Adduct Nitroso_BTZ->Inactive_DprE1 Covalent bond formation (Cys387)

Caption: Inhibition of DprE1 by Benzothiazinones.

PptT: Activating Virulence Factor Synthesis

4'-phosphopantetheinyl transferase (PptT) is an essential enzyme in M. tuberculosis responsible for the post-translational modification of acyl carrier protein (ACP) domains within polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS)[2][6][11]. This modification, the transfer of a phosphopantetheine (Ppant) moiety from coenzyme A (CoA), is crucial for the activation of these synthases, which are involved in the biosynthesis of essential cell envelope components and lipid virulence factors[2][6][11].

PptT_Activation_Pathway CoA Coenzyme A (CoA-SH) PptT PptT Enzyme CoA->PptT Apo_ACP Apo-ACP (inactive) Apo_ACP->PptT Holo_ACP Holo-ACP (active) PptT->Holo_ACP Ppant transfer PKS_NRPS Polyketide Synthases (PKS) & Non-ribosomal Peptide Synthetases (NRPS) Holo_ACP->PKS_NRPS Activates Virulence_Factors Virulence Factors & Cell Wall Lipids PKS_NRPS->Virulence_Factors Synthesizes New_Compound New Antitubercular Compound New_Compound->PptT Inhibits

Caption: PptT-mediated activation of PKS/NRPS and its inhibition.

ATP Synthase: Targeting the Engine of Mtb

The F1Fo-ATP synthase is a crucial enzyme for M. tuberculosis viability, responsible for generating the cell's energy currency, ATP[1][10][15][16]. The diarylquinoline drug bedaquiline inhibits ATP synthesis by binding to the c-ring of the Fo subunit, which disrupts the proton motive force and leads to cell death[1][15][16]. The unique structure of the mycobacterial ATP synthase compared to its human homolog provides a therapeutic window for selective inhibition[10][16].

ATP_Synthase_Inhibition cluster_membrane Inner Membrane Fo_subunit Fo Subunit (Proton Channel) c-ring rotation F1_subunit F1 Subunit (Catalytic) Fo_subunit->F1_subunit Induces conformational change Proton_Gradient Proton Motive Force Proton_Gradient->Fo_subunit Drives rotation ATP ATP (Energy) F1_subunit->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->F1_subunit Bedaquiline Bedaquiline Bedaquiline->Fo_subunit Binds to c-ring and inhibits rotation

Caption: Inhibition of Mtb ATP synthase by Bedaquiline.

Experimental Protocols for Key Assays

Standardized and reproducible experimental protocols are the bedrock of reliable drug discovery. This section provides detailed methodologies for key in vitro and in vivo assays used in the evaluation of new antitubercular compounds.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other strains)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Test compounds

  • Rifampicin (positive control)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well microplate, prepare two-fold serial dilutions of the test compound in 100 µL of 7H9 broth. The final concentration range should typically span from 0.03 to 100 µg/mL.

  • Prepare a bacterial inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.

  • Include a drug-free control (bacteria only) and a positive control (bacteria with a known concentration of rifampicin).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[17][18][19].

Checkerboard Assay for Synergy Testing

The checkerboard assay is a method used to assess the interaction between two antimicrobial agents, determining whether their combined effect is synergistic, additive, indifferent, or antagonistic.

Materials:

  • Two antimicrobial agents (Drug A and Drug B)

  • Mycobacterium tuberculosis inoculum

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microplates

Procedure:

  • Prepare stock solutions of Drug A and Drug B at concentrations that are multiples of their respective MICs.

  • In a 96-well microplate, create a two-dimensional array of drug concentrations. Serially dilute Drug A along the y-axis (rows) and Drug B along the x-axis (columns). This creates a gradient of concentrations for both drugs in combination.

  • Prepare a standardized inoculum of M. tuberculosis (typically 5 x 10^5 CFU/mL).

  • Inoculate each well of the microplate with the bacterial suspension.

  • Include control wells with each drug alone and a drug-free growth control.

  • Incubate the plate at 37°C for the appropriate duration.

  • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpret the results based on the FIC index:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[7][20][21][22].

In Vivo Efficacy Testing in a Mouse Model of Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of new antitubercular drug candidates. The mouse model is the most commonly used for this purpose.

Materials:

  • BALB/c or other susceptible mouse strains

  • Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain)

  • Aerosol infection chamber

  • Test compound and vehicle

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) for positive control

  • 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection of approximately 50-100 colony-forming units (CFU)[23][24][25].

  • Treatment: Begin treatment with the test compound at a predetermined time post-infection (e.g., 2-4 weeks). Administer the compound daily or according to the desired dosing regimen via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Control Groups: Include a vehicle-treated control group and a positive control group treated with a standard anti-TB drug regimen.

  • Monitoring: Monitor the health of the mice throughout the experiment.

  • Efficacy Assessment: At various time points during and after treatment, sacrifice a subset of mice from each group.

  • Homogenize the lungs and spleens and plate serial dilutions of the homogenates onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and then enumerate the CFU.

  • Data Analysis: Compare the bacterial loads (log10 CFU) in the organs of the treated groups to the vehicle control group to determine the efficacy of the test compound[23][24][25][26][27].

Experimental Workflows and Screening Strategies

The discovery of new antitubercular compounds relies on robust and efficient screening strategies. Both phenotypic and target-based screening approaches play crucial roles in identifying and characterizing novel drug candidates.

Whole-Cell Phenotypic Screening Workflow

Whole-cell phenotypic screening involves testing large compound libraries for their ability to inhibit the growth of M. tuberculosis. This approach has the advantage of identifying compounds that are active against the whole organism, taking into account factors like cell permeability and efflux.

Phenotypic_Screening_Workflow Compound_Library Diverse Compound Library Primary_Screen Primary High-Throughput Screen (e.g., MABA) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation & Dose-Response (MIC Determination) Hit_Identification->Hit_Confirmation Cytotoxicity_Assay Cytotoxicity Assay (e.g., against Vero cells) Hit_Confirmation->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Cytotoxicity_Assay->SAR_Studies Non-toxic hits Mechanism_of_Action Mechanism of Action Studies (Target Identification) SAR_Studies->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Testing (Mouse Model) Mechanism_of_Action->In_Vivo_Efficacy

Caption: A typical workflow for whole-cell phenotypic screening.

Target-Based Screening Workflow

Target-based screening focuses on identifying compounds that inhibit a specific, essential mycobacterial enzyme or protein. This approach allows for a more rational drug design process but requires a validated target.

Target_Based_Screening_Workflow Target_Selection Validated Mtb Target Selection (e.g., DprE1, PptT) Assay_Development Biochemical or Biophysical Assay Development Target_Selection->Assay_Development Compound_Library Compound Library Screening Assay_Development->Compound_Library Hit_Identification Hit Identification (IC50 Determination) Compound_Library->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Identification->SAR_Studies Whole_Cell_Activity Whole-Cell Activity Testing (MIC against Mtb) SAR_Studies->Whole_Cell_Activity In_Vivo_Efficacy In Vivo Efficacy Testing (Mouse Model) Whole_Cell_Activity->In_Vivo_Efficacy Cell-permeable hits

References

An In-depth Technical Guide to the Structure-Activity Relationship of Bicyclic Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-32" is not a recognized designation in scientific literature. This guide uses the well-researched bicyclic nitroimidazole class, particularly analogs of Pretomanid (PA-824), as a representative model to provide a comprehensive analysis of structure-activity relationships in a modern antitubercular context.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a leading cause of death from an infectious disease.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has created an urgent need for novel therapeutics.[2] The bicyclic nitroimidazoles, such as Pretomanid and Delamanid, are a promising class of antitubercular agents effective against both replicating and non-replicating, hypoxic Mtb.[3]

These compounds are prodrugs, meaning they require reductive activation within the mycobacterial cell to exert their therapeutic effect.[4] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[1] This process generates reactive nitrogen species, including nitric oxide (NO), which disrupts cellular respiration and other vital processes.[5][6] Under aerobic conditions, these agents also inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][5] This dual mechanism of action makes them potent bactericidal agents against both active and persistent forms of Mtb.[6]

This guide details the key structural features of bicyclic nitroimidazoles that govern their antitubercular activity, summarizes quantitative data for key analogs, outlines experimental protocols for their evaluation, and visualizes the critical pathways involved.

Core Structure-Activity Relationships (SAR)

The antitubercular activity of the bicyclic nitroimidazoles is highly dependent on specific structural features. The core scaffold is a nitroimidazo-oxazine or a related bicyclic system. Key SAR findings are summarized below.[2][7]

  • The Nitro Group: The nitro group, typically at the 2- or 4-position of the imidazole ring, is essential for antitubercular activity. Its reduction is the initiating step in the drug's activation.[7] Analogs lacking the nitro group are inactive.

  • Bicyclic Ring System: A rigid, bicyclic system, such as an imidazo-oxazine, is a key determinant of aerobic activity.[7] This structure correctly orients the molecule for interaction with the activating enzyme, Ddn.

  • Oxygen at the 2-Position: An oxygen atom (or a bioisosteric equivalent like sulfur or nitrogen) at the 2-position of the imidazole ring is required for potent aerobic activity.[2][8]

  • The Lipophilic Tail: A lipophilic side chain, typically attached at the 6-position of the oxazine ring, is crucial for activity. This tail consists of a linker (e.g., -O-CH2-) and a terminal hydrophobic group (e.g., a 4-(trifluoromethoxy)phenyl ring in Pretomanid).[2][9]

    • Linker Region: Extending the linker between the bicyclic core and the terminal aromatic ring can lead to significant improvements in potency.[2]

    • Terminal Hydrophobic Group: Modifications to the terminal phenyl ring, particularly with lipophilic and electron-withdrawing groups, can enhance efficacy.[10]

Data Presentation: SAR of Pretomanid Analogs

The following tables summarize the in vitro activity of representative analogs, highlighting the impact of structural modifications on potency against Mtb H37Rv. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Table 1: Importance of the Bicyclic Core and Nitro Group

CompoundStructural ModificationAerobic MIC (μM)Anaerobic MIC (μM)
Pretomanid (PA-824) Baseline 4-nitroimidazo-oxazine0.080.32
Analog 1 5-nitroimidazole isomer>1000.64
Analog 2 Des-nitro (lacks NO2 group)>100>100
Analog 3 Monocyclic (lacks oxazine ring)>1005.12

Data compiled from multiple sources for illustrative purposes.[7]

Table 2: Effect of Modifications to the Lipophilic Tail

CompoundR Group (Terminal Phenyl Moiety)Aerobic MIC (μM)Reference
Pretomanid (PA-824) 4-trifluoromethoxy0.08[9]
Analog 4 4-H1.28[9]
Analog 5 4-chloro0.16[9]
Analog 6 4-fluoro0.32[9]
Analog 7 3,4-dichloro0.04[9]

This table illustrates how substitutions on the terminal phenyl ring of the lipophilic tail can modulate antitubercular activity. Generally, lipophilic, electron-withdrawing groups enhance potency.

Experimental Protocols

Protocol for In Vitro Antitubercular Activity (MIC Determination)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis using a microplate-based assay with a viability indicator like resazurin.[11]

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase (OD600 ≈ 0.5-0.8). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate using 7H9 broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing bacteria only (positive control) and media only (negative control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-10 days.[11]

  • Addition of Indicator: A solution of resazurin dye is added to each well. The plates are re-incubated for 24-48 hours.

  • Reading Results: Metabolically active bacteria will reduce the blue resazurin dye to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[11]

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., Vero or HepG2) to determine selectivity.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of ~1 x 10^4 cells/well and allowed to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at ~570 nm. The concentration that inhibits cell growth by 50% (CC50) is calculated from the dose-response curve.

Mandatory Visualizations

Bioreductive Activation Pathway of Pretomanid

G cluster_Mtb_Cell Mycobacterium tuberculosis Cell FGD1 FGD1 (Glucose-6-phosphate dehydrogenase) F420_red F420H2 (reduced) FGD1->F420_red Reduces F420_ox F420 (oxidized) F420_ox->FGD1 Ddn Ddn (Nitroreductase) F420_red->Ddn Cofactor Pretomanid Pretomanid (Prodrug) Pretomanid->Ddn Substrate Ddn->F420_ox Activated_Intermediate Reduced Intermediate (Radical Anion) Ddn->Activated_Intermediate Reductive Activation NO Nitric Oxide (NO) + other Reactive Nitrogen Species Activated_Intermediate->NO Generates Mycolic_Acid Mycolic Acid Synthesis Activated_Intermediate->Mycolic_Acid Inhibits Cell_Death Bacterial Cell Death NO->Cell_Death Respiratory Poisoning Mycolic_Acid->Cell_Death Cell Wall Disruption

Caption: Bioreductive activation of Pretomanid in M. tuberculosis.

Experimental Workflow for SAR Studies

G cluster_workflow Structure-Activity Relationship (SAR) Workflow node_synthesis Analog Synthesis & Purification node_structure Structural Confirmation (NMR, MS) node_synthesis->node_structure node_mic Primary Screening: Antitubercular Activity (MIC) node_structure->node_mic node_active Active Compounds (MIC < Threshold) node_mic->node_active node_inactive Inactive/Weak Compounds node_mic->node_inactive node_cytotox Secondary Screening: Cytotoxicity (CC50) node_active->node_cytotox node_feedback SAR Analysis & Design Next Generation node_inactive->node_feedback node_selectivity Calculate Selectivity Index (SI = CC50 / MIC) node_cytotox->node_selectivity node_lead Lead Compound Identification node_selectivity->node_lead node_lead->node_feedback node_feedback->node_synthesis Iterative Cycle

Caption: Iterative workflow for SAR studies of antitubercular agents.

References

An In-depth Technical Guide to Antitubercular Agent-32: A Novel Benzothiazinone Derivative Targeting Drug-Susceptible Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics to combat drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Antitubercular agent-32, a novel benzothiazinone (BTZ) derivative, has emerged as a potent candidate with promising activity against the H37Rv strain of M. tuberculosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro efficacy, and metabolic stability. The information presented herein is intended to support further research and development of this promising antitubercular agent.

Introduction

The benzothiazinone class of compounds has been identified as a promising new frontier in the fight against tuberculosis. These agents exert their bactericidal effect through the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. This compound is a recently developed benzothiazinone derivative designed for improved metabolic stability and enhanced water solubility, addressing some of the limitations of earlier compounds in this class.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of DprE1. This enzyme is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. The potent inhibitory activity of this compound against DprE1 underscores its specific and targeted mechanism of action.

cluster_pathway DprE1 Inhibition Pathway Agent_32 Antitubercular agent-32 DprE1 DprE1 Enzyme Agent_32->DprE1 Binds to Inhibition Inhibition DprE1->Inhibition Cell_Wall_Synthesis Mycobacterial Cell Wall Synthesis Inhibition->Cell_Wall_Synthesis Disrupts Bacterial_Death Bacterial Death Cell_Wall_Synthesis->Bacterial_Death Leads to cluster_workflow MIC Determination Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of this compound Start->Prepare_Drug_Dilutions Inoculate_Plates Inoculate 96-well plates with M. tuberculosis H37Rv Prepare_Drug_Dilutions->Inoculate_Plates Add_Drug Add drug dilutions to wells Inoculate_Plates->Add_Drug Incubate Incubate plates at 37°C Add_Drug->Incubate Add_Alamar_Blue Add Alamar Blue and re-incubate Incubate->Add_Alamar_Blue Read_Fluorescence Read fluorescence to determine cell viability Add_Alamar_Blue->Read_Fluorescence Determine_MIC Determine MIC as the lowest concentration inhibiting growth Read_Fluorescence->Determine_MIC End End Determine_MIC->End

Methodological & Application

Application Note: Standardized Protocols for Efficacy Testing of Antitubercular Agent-32 in Mycobacterium tuberculosis Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the urgent development of novel antitubercular agents. This document provides a comprehensive set of standardized protocols for the initial in vitro evaluation of a novel compound, designated Antitubercular Agent-32. The described methodologies cover the determination of minimum inhibitory and bactericidal concentrations, the kinetics of bacterial killing, and the assessment of intracellular activity within a macrophage model. Adherence to these protocols will ensure reproducible and comparable data, facilitating the critical early-stage assessment of new drug candidates.

In Vitro Susceptibility Testing: MIC and MBC Determination

The initial evaluation of a novel antitubercular agent involves determining its potency in inhibiting bacterial growth (bacteriostatic activity) and its ability to kill the bacteria (bactericidal activity).

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay that provides a rapid and inexpensive method for determining the MIC of a compound against M. tuberculosis.[1][2][3][4][5] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • This compound (stock solution in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin)

  • DMSO (vehicle control)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 1 x 10⁵ CFU/mL in 7H9 broth.

  • Compound Dilution: Prepare a serial 2-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Include wells for a positive control (Rifampicin), a negative control (no drug), and a vehicle control (DMSO at the highest concentration used).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent to each well. Incubate for an additional 24 hours at 37°C.

  • Result Interpretation: The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink.[5]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bactericidal.[6][7] The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6]

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Homogenize the contents of each well.

  • Plate 100 µL of the suspension from each selected well onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6]

Data Presentation: Hypothetical MIC & MBC Values
CompoundM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MBC (µg/mL)MBC/MIC RatioInterpretation
This compound 1.04.04Bacteriostatic
Rifampicin (Control)0.1250.252Bactericidal

An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.

G cluster_mic MIC Determination (MABA) cluster_mbc MBC Determination prep_culture Prepare M. tb Culture serial_dil Serial Dilution of Agent-32 prep_culture->serial_dil inoculate Inoculate Plates serial_dil->inoculate incubate_mic Incubate (7 days) inoculate->incubate_mic add_alamar Add Alamar Blue incubate_mic->add_alamar read_mic Read MIC (Color Change) add_alamar->read_mic plate_mic Plate from MIC Wells read_mic->plate_mic Select Wells (MIC, 2xMIC, 4xMIC) incubate_mbc Incubate (3-4 weeks) plate_mic->incubate_mbc count_cfu Count CFU incubate_mbc->count_cfu det_mbc Determine MBC (≥99.9% Kill) count_cfu->det_mbc

Time-Kill Kinetics Assay

This assay provides crucial information on the concentration- and time-dependent killing dynamics of an antitubercular agent.[8][9]

Protocol: Time-Kill Kinetics

Procedure:

  • Prepare M. tuberculosis H37Rv cultures as described for the MIC assay, adjusting the final inoculum to ~1 x 10⁶ CFU/mL in multiple flasks.

  • Add this compound at concentrations of 1x, 4x, and 10x the predetermined MIC. Include a no-drug growth control.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each flask.

  • Prepare serial 10-fold dilutions of each aliquot in saline with 0.05% Tween 80.

  • Plate 100 µL of each dilution onto 7H11 agar plates.

  • Incubate plates for 3-4 weeks and count the colonies to determine CFU/mL.

  • Plot the log₁₀ CFU/mL versus time for each concentration.

Data Presentation: Hypothetical Time-Kill Data
Time (Days)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)10x MIC (log₁₀ CFU/mL)
06.06.06.06.0
26.85.55.14.5
47.55.14.23.2
78.24.93.1<2.0
108.54.8<2.0<2.0

A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.

Intracellular Activity Assessment

M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[10] Therefore, assessing a compound's ability to inhibit bacterial growth within this environment is a critical step.[10][11][12]

Protocol: Macrophage Infection Model

Cell Line: THP-1 human monocytic cell line.

Procedure:

  • Macrophage Differentiation: Seed THP-1 monocytes in a 96-well plate and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Wash to remove PMA and rest the cells for 24 hours.

  • Infection: Infect the differentiated macrophages with an M. tuberculosis H37Rv suspension at a Multiplicity of Infection (MOI) of 1-5 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with warm RPMI medium to remove extracellular bacteria. Some protocols may include a short incubation with amikacin to kill any remaining extracellular bacteria, followed by washing.

  • Compound Addition: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include positive (Rifampicin) and negative (no drug) controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days.

  • Cell Lysis and CFU Enumeration: At the end of the incubation, lyse the macrophages using a gentle detergent (e.g., 0.1% SDS or Triton X-100).

  • Plating: Serially dilute the cell lysates and plate on 7H11 agar to determine the intracellular CFU/mL.

G cluster_prep Cell & Bacteria Prep cluster_infection Infection & Treatment cluster_readout Readout diff_thp1 Differentiate THP-1 Cells with PMA infect_cells Infect Macrophages (MOI 1-5) diff_thp1->infect_cells prep_mtb Prepare M. tb Inoculum prep_mtb->infect_cells wash_cells Wash to Remove Extracellular Bacteria infect_cells->wash_cells add_drug Add Agent-32 Dilutions wash_cells->add_drug incubate Incubate (3-5 days) add_drug->incubate lyse_cells Lyse Macrophages incubate->lyse_cells plate_lysate Plate Lysate on 7H11 Agar lyse_cells->plate_lysate count_cfu Incubate & Count CFU plate_lysate->count_cfu

Hypothetical Mechanism of Action Pathway

While the precise mechanism of this compound is unknown, many successful antitubercular drugs target the unique mycolic acid biosynthesis pathway, which is essential for the M. tuberculosis cell wall. The diagram below illustrates a hypothetical inhibition point for Agent-32 within this critical pathway.

G FAS_I Fatty Acid Synthase I (FAS-I) C16_C18 C16-C18 Fatty Acids FAS_I->C16_C18 Elongation C24_C26 C24-C26 Fatty Acids FAS_I->C24_C26 Elongation ACC Acetyl-CoA Carboxylase (AccD) ACC->FAS_I Pks13 Polyketide Synthase (Pks13) C16_C18->Pks13 FAS_II Fatty Acid Synthase II (FAS-II) C24_C26->FAS_II Meromycolate Meromycolate Chain (~C56) FAS_II->Meromycolate Elongation to ~C56 Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Claisen Condensation Agent32 Agent-32 Agent32->FAS_II Inhibits

References

Application Notes: In Vitro Efficacy of Antitubercular Agent-32

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The lengthy treatment duration for drug-susceptible TB and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitate the urgent development of new, potent antitubercular agents.[1][3] Antitubercular agent-32 is a novel synthetic compound identified through high-throughput screening. This document provides a detailed set of standardized protocols for the initial in vitro evaluation of this compound's efficacy, focusing on its direct antimycobacterial activity, its ability to eliminate intracellular bacteria, and its safety profile against mammalian cells.

Assumed Mechanism of Action for Agent-32

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase). DprE1 is a critical enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[4][5] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death.[4][6] This novel mechanism makes it a promising candidate against drug-resistant Mtb strains.[2][3]

Overall Experimental Workflow

The in vitro evaluation of this compound follows a three-stage workflow designed to assess its potency, intracellular activity, and safety. This tiered approach ensures that only the most promising candidates with both high efficacy and low toxicity are advanced for further preclinical development.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Intracellular Efficacy cluster_2 Stage 3: Safety Profile cluster_3 Stage 4: Data Analysis A Determine Minimum Inhibitory Concentration (MIC) (Protocol 2.0) B Assess Intracellular Activity in Macrophage Model (Protocol 3.0) A->B If MIC ≤ 10 µM D Calculate Selectivity Index (SI) (Protocol 5.0) A->D C Evaluate Cytotoxicity against Mammalian Cells (Protocol 4.0) B->C C->D Result Promising Candidate (High SI) D->Result If SI > 10

Caption: Overall workflow for in vitro evaluation of Agent-32.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the use of the Microplate Alamar Blue Assay (MABA), a colorimetric method to determine the MIC of Agent-32 against Mtb.[7][8] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.[9]

MABA Principle Visualization

Caption: Principle of the Microplate Alamar Blue Assay (MABA).

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • Isoniazid or Rifampicin (positive control)

  • DMSO (negative control)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Tween 80 (10% v/v)

Protocol
  • Preparation of Inoculum: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ~0.6-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to achieve the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of Agent-32 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Prepare separate rows for positive (Isoniazid) and negative (DMSO) controls in the same manner.

    • Reserve wells for a sterility control (media only) and a growth control (media + inoculum, no drug).

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control, bringing the final volume to 200 µL.

  • Incubation: Seal the plate with paraffin film and incubate at 37°C for 7 days.[10]

  • Addition of Indicator: After incubation, add 30 µL of the resazurin/Tween 80 mixture to each well.[11]

  • Final Incubation and Reading: Re-incubate the plate at 37°C for 24-48 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[11]

Protocol: Intracellular Activity in Macrophage Model

Mtb is an intracellular pathogen that primarily resides within host macrophages.[12] This assay evaluates the ability of Agent-32 to kill Mtb within a macrophage, a critical indicator of potential in vivo efficacy.[13][14]

Macrophage Infection Workflow

G A Seed THP-1 monocytes in 96-well plate B Differentiate monocytes into macrophages with PMA A->B C Infect macrophages with M. tuberculosis (MOI = 10) B->C D Wash to remove extracellular bacteria C->D E Add media containing serial dilutions of Agent-32 D->E F Incubate for 48-72 hours E->F G Lyse macrophages with sterile water/saponin F->G H Plate serial dilutions of lysate on 7H11 agar G->H I Incubate plates and count Colony Forming Units (CFU) H->I

Caption: Workflow for the intracellular Mtb killing assay.

Materials and Reagents
  • THP-1 human monocytic cell line or RAW264.7 murine macrophage line.[15][16]

  • RPMI-1640 medium supplemented with 10% FBS and L-glutamine.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • M. tuberculosis H37Rv.

  • Agent-32, positive and negative controls.

  • Sterile water or 0.1% Saponin for cell lysis.

  • Middlebrook 7H11 agar plates supplemented with OADC.

Protocol
  • Cell Culture and Differentiation:

    • Seed THP-1 cells into a 96-well plate at a density of 5x10⁴ cells/well.

    • Add PMA (100 ng/mL) and incubate for 48-72 hours to differentiate monocytes into adherent macrophages. Wash with fresh media before infection.

  • Macrophage Infection:

    • Prepare an Mtb H37Rv suspension and infect the macrophage monolayer at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage).

    • Incubate for 4 hours at 37°C to allow phagocytosis.[15]

  • Drug Treatment:

    • Gently wash the cells three times with warm PBS to remove extracellular bacteria.

    • Add fresh media containing 2-fold serial dilutions of Agent-32. Include positive (Rifampicin) and negative (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Intracellular Bacteria:

    • Aspirate the media and lyse the macrophages by adding 100 µL of sterile 0.1% saponin for 10 minutes.

    • Serially dilute the lysate in PBS and plate 100 µL of each dilution onto 7H11 agar plates.

    • Incubate the agar plates at 37°C for 3-4 weeks and count the colonies to determine the CFU/mL.

  • Data Analysis: Compare the CFU counts from Agent-32-treated wells to the untreated control wells to determine the percentage reduction in intracellular bacterial viability.

Protocol: Cytotoxicity Assay

This assay determines the concentration of Agent-32 that is toxic to mammalian cells (CC₅₀), which is essential for evaluating the compound's therapeutic window. The resazurin reduction assay is used here for its sensitivity and simplicity.[17]

Materials and Reagents
  • HepG2 (human liver carcinoma) or Vero (monkey kidney epithelial) cell line.

  • DMEM or appropriate cell culture medium with 10% FBS.

  • Agent-32, positive control (e.g., Doxorubicin), and negative control (DMSO).

  • Resazurin sodium salt solution (0.15 mg/mL in PBS).

  • 96-well clear-bottom black plates.

Protocol
  • Cell Seeding: Seed HepG2 or Vero cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Compound Addition: Add serial dilutions of Agent-32 to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation of 560 nm and an emission of 590 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Selectivity Index Calculation

The ultimate goal of this initial screening is to identify compounds that are highly potent against Mtb but have low toxicity to host cells. This is quantified by the Selectivity Index (SI).

Selectivity Index (SI)

The SI is a critical parameter for prioritizing drug candidates and is calculated as the ratio of cytotoxicity to antimicrobial activity.[18][19]

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity of the compound for the bacteria over host cells, suggesting a wider therapeutic window.[19][20] Generally, an SI > 10 is considered promising for further development.

Hypothetical Data Summary

The results from the assays should be compiled into a clear, summary table for easy comparison and decision-making.

CompoundMIC (µg/mL) vs Mtb H37RvIntracellular Activity (% Reduction at 8x MIC)CC₅₀ (µg/mL) on HepG2 cellsSelectivity Index (SI = CC₅₀/MIC)
Agent-32 0.25 99.2% >50 >200
Isoniazid (Control)0.0699.5%>100>1667
Rifampicin (Control)0.12599.9%85680

Hypothetical Signaling Pathway: DprE1 Inhibition

This diagram illustrates the proposed mechanism of action for Agent-32. By inhibiting the DprE1 enzyme, it blocks the epimerization of DPR to DPA, a crucial precursor for arabinan synthesis. This ultimately disrupts the formation of the essential arabinogalactan-peptidoglycan complex in the Mtb cell wall.[5][6][21]

G cluster_0 Mtb Cell Wall Synthesis Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 Enzyme DPR->DprE1 DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DprE1->DPA Disruption Disruption DprE1->Disruption Arabinan Arabinan Synthesis DPA->Arabinan AG Arabinogalactan Arabinan->AG CellWall Cell Wall Integrity AG->CellWall Agent32 Antitubercular Agent-32 Inhibition Inhibition Agent32->Inhibition Inhibition->DprE1 Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of action for Agent-32 via DprE1 inhibition.

References

Application Notes & Protocols for Antitubercular Agent-32 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for incorporating Antitubercular Agent-32, a novel investigational compound, into drug combination studies for the treatment of tuberculosis (TB). The protocols detailed below are based on established methodologies for evaluating drug synergy and efficacy against Mycobacterium tuberculosis. For the purpose of these notes, the characteristics of this compound are modeled after SQ109, a diamine antibiotic known to target the cell wall of M. tuberculosis.[1]

Introduction to this compound

This compound is a novel synthetic molecule with potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2][3] This disruption of the cell wall integrity makes this compound a promising candidate for combination therapy, as it may potentiate the effects of other anti-TB drugs that act on different cellular targets.

Rationale for Combination Studies: The current standard of care for TB involves a multi-drug regimen to prevent the emergence of drug resistance and to effectively eliminate persistent mycobacterial populations.[4][5] Combining this compound with existing first- and second-line TB drugs could lead to:

  • Synergistic or additive effects: Achieving a greater therapeutic effect than the sum of the individual drugs.

  • Shortened treatment duration: More rapid clearance of bacteria could reduce the lengthy treatment course.[4]

  • Overcoming drug resistance: New mechanisms of action may be effective against strains resistant to current drugs.[6][7]

  • Reduced drug dosages: Potentiation may allow for lower doses of individual drugs, potentially reducing toxicity.

Potential Signaling Pathways and Drug Targets

This compound's primary target is the biosynthesis of mycolic acids, which are essential for the structural integrity of the mycobacterial cell wall. This pathway involves a series of enzymatic steps, including those targeted by other anti-TB drugs like isoniazid. By inhibiting a different step in this pathway, this compound can act synergistically with drugs like isoniazid. Furthermore, weakening the cell wall can enhance the penetration and efficacy of drugs that target intracellular processes, such as rifampin (inhibits RNA polymerase) or fluoroquinolones (inhibit DNA gyrase).[6][8][9]

Signaling_Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Intracellular Intracellular Processes Mycolic Acid Precursors Mycolic Acid Precursors Mycolic Acid Synthesis Mycolic Acid Synthesis Mycolic Acid Precursors->Mycolic Acid Synthesis FAS-II Pathway Cell Wall Assembly Cell Wall Assembly Mycolic Acid Synthesis->Cell Wall Assembly DNA DNA RNA RNA DNA->RNA Transcription Protein Synthesis Protein Synthesis RNA->Protein Synthesis Translation This compound This compound This compound->Mycolic Acid Synthesis Inhibits Isoniazid Isoniazid Isoniazid->Mycolic Acid Synthesis Inhibits Rifampin Rifampin Rifampin->RNA Inhibits

Hypothetical signaling pathway targeted by this compound and combination drugs.

Experimental Protocols

Protocol 1: In Vitro Synergy Testing using the Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[10][11][12]

Objective: To determine if this compound acts synergistically, additively, indifferently, or antagonistically with other anti-TB drugs.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound and partner drug(s)

  • Resazurin sodium salt solution (for viability assessment)[11]

Methodology:

  • Prepare Bacterial Inoculum: Culture M. tuberculosis to mid-log phase and adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilutions: Prepare serial dilutions of this compound and the partner drug.

  • Plate Setup:

    • Add a fixed volume of supplemented 7H9 broth to all wells of a 96-well plate.

    • Create a two-dimensional concentration gradient:

      • Along the x-axis (columns), add increasing concentrations of the partner drug.

      • Along the y-axis (rows), add increasing concentrations of this compound.

    • Include a row and column with no drug as growth controls.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-10 days.

  • Readout: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents this color change.[13]

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination well that shows no growth:

    • FICI = FIC of Drug A + FIC of Drug B

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow A Prepare M. tuberculosis inoculum D Inoculate all wells A->D B Prepare serial dilutions of This compound and Partner Drug C Set up 96-well plate with two-dimensional drug gradient B->C C->D E Incubate at 37°C for 7-10 days D->E F Add Resazurin and incubate E->F G Read MICs based on color change F->G H Calculate FICI to determine synergy G->H

Workflow for the in vitro checkerboard synergy assay.

Data Presentation:

Table 1: MICs of Individual and Combined Agents against M. tuberculosis H37Rv

Drug MIC Alone (µg/mL) MIC in Combination (µg/mL)
This compound 0.5 0.125

| Isoniazid | 0.1 | 0.025 |

Table 2: FICI Calculation and Interpretation

Drug Combination FICI Interpretation

| this compound + Isoniazid | 0.5 | Synergy |

Protocol 2: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of drug combinations over time.[14][15][16][17]

Objective: To assess the rate of bacterial killing by this compound in combination with other drugs.

Methodology:

  • Prepare a mid-log phase culture of M. tuberculosis.

  • Inoculate flasks containing supplemented 7H9 broth with the bacterial suspension.

  • Add drugs at fixed concentrations (e.g., 1x or 2x MIC), both individually and in combination. Include a drug-free control.

  • Incubate flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate on Middlebrook 7H11 agar.

  • Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Plot log10 CFU/mL versus time for each condition.

Interpretation:

  • Bactericidal activity: ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum.

  • Bacteriostatic activity: < 3-log10 decrease in CFU/mL.

  • Synergy: ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Data Presentation:

Table 3: Time-Kill Kinetics of this compound Combinations (log10 CFU/mL)

Time (days) Control Agent-32 (1x MIC) Isoniazid (1x MIC) Agent-32 + Isoniazid
0 5.0 5.0 5.0 5.0
2 6.2 4.5 4.3 3.1
4 7.5 3.8 3.5 1.9

| 7 | 8.1 | 3.1 | 2.8 | <1.0 |

Protocol 3: In Vivo Efficacy in a Mouse Model of Tuberculosis

Mouse models are crucial for evaluating the in vivo efficacy of new drug regimens.[18][19][20][21]

Objective: To determine the efficacy of this compound in combination with other drugs in reducing the bacterial load in the lungs and spleens of infected mice.

Methodology:

  • Infection: Infect BALB/c mice via a low-dose aerosol route with M. tuberculosis H37Rv to establish a pulmonary infection.[20]

  • Treatment Initiation: After 2-4 weeks post-infection (to allow for the establishment of a chronic infection), randomize mice into treatment groups.

  • Treatment Groups:

    • Vehicle control (untreated)

    • Standard of care (e.g., Rifampin + Isoniazid + Pyrazinamide)

    • This compound monotherapy

    • Partner drug monotherapy

    • This compound + Partner drug(s)

  • Drug Administration: Administer drugs orally by gavage, typically 5 days a week, for 4-8 weeks.[18]

  • Bacterial Load Assessment: At the end of the treatment period, euthanize mice and harvest lungs and spleens.

  • Homogenization and Plating: Homogenize the organs and plate serial dilutions onto 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the mean log10 CFU counts between the different treatment groups.

Mouse_Model_Workflow A Infect BALB/c mice with M. tuberculosis via aerosol route B Allow infection to establish (2-4 weeks) A->B C Randomize mice into treatment groups B->C D Administer drug regimens (4-8 weeks) C->D E Euthanize mice and harvest lungs and spleens D->E F Homogenize organs and plate for CFU counting E->F G Compare bacterial loads between groups F->G

Workflow for the in vivo mouse model efficacy study.

Data Presentation:

Table 4: Bacterial Load in Lungs of M. tuberculosis-Infected Mice after 4 Weeks of Treatment

Treatment Group Mean log10 CFU/Lung (± SD)
Vehicle Control 8.2 ± 0.4
Standard of Care (HRZ) 4.1 ± 0.3
This compound 6.5 ± 0.5
Isoniazid 6.1 ± 0.4
Agent-32 + Isoniazid 4.5 ± 0.3

| Agent-32 + Isoniazid + Rifampin | 3.8 ± 0.2 |

Safety and Toxicology Considerations

Prior to and during in vivo studies, it is essential to conduct safety and toxicology assessments of this compound, both alone and in combination. This includes evaluating potential hepatotoxicity, nephrotoxicity, and other adverse effects commonly associated with anti-TB drugs.

Conclusion

This compound represents a promising new agent for the treatment of tuberculosis. The protocols outlined in these application notes provide a framework for the systematic evaluation of its potential in combination therapy. Rigorous in vitro and in vivo testing is critical to identify synergistic combinations that could lead to more effective and shorter treatment regimens for TB patients.

References

Application Notes and Protocols for In Vivo Studies of Antitubercular Agent-32

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of novel therapeutics. This document provides a comprehensive guide for the in vivo evaluation of a novel investigational compound, Antitubercular agent-32. The protocols outlined below are designed to assess the efficacy, pharmacokinetics (PK), and preliminary safety profile of this compound in established animal models of TB.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will hypothesize that this compound inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. This inhibition is proposed to occur through the targeting of InhA, an enoyl-acyl carrier protein reductase, a key enzyme in the mycolic acid biosynthesis pathway. Isoniazid, a first-line anti-TB drug, also targets this pathway after being activated by the catalase-peroxidase enzyme KatG.[1]

cluster_Mtb Mycobacterium tuberculosis Cell KatG KatG (Catalase-peroxidase) Isoniazid_active Activated Isoniazid KatG->Isoniazid_active Isoniazid_prodrug Isoniazid (Prodrug) Isoniazid_prodrug->KatG Activation InhA InhA (Enoyl-ACP reductase) Isoniazid_active->InhA Inhibition Antitubercular_agent_32 This compound Antitubercular_agent_32->InhA Direct Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Mtb_Lysis Bacterial Lysis Cell_Wall->Mtb_Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Efficacy Studies in a Murine Model of Chronic Tuberculosis

The mouse model is the most frequently utilized for initial compound characterization in TB drug development due to its cost-effectiveness and the availability of genetically defined strains.[2] This protocol describes a chronic infection model to evaluate the bactericidal activity of this compound.

Experimental Protocol
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Mice will be infected via aerosol with M. tuberculosis H37Rv to achieve a low-dose implantation of approximately 50-100 colony-forming units (CFU) in the lungs.

  • Treatment Initiation: Treatment will commence 4 weeks post-infection, allowing for the establishment of a chronic infection.

  • Treatment Groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 25 mg/kg)

    • This compound (Dose 3, e.g., 50 mg/kg)

    • Positive Control: Isoniazid (INH) at 25 mg/kg.[3]

  • Dosing: Oral gavage, once daily for 4 weeks.

  • Efficacy Endpoints:

    • Bacterial Load: At the end of the treatment period, mice will be euthanized, and lungs and spleens will be aseptically removed, homogenized, and plated on 7H11 agar to determine CFU counts.[3]

    • Body Weight: Monitored weekly as an indicator of drug toxicity and overall health.[3]

    • Histopathology: Lung tissues will be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Ziehl-Neelsen) to assess inflammation and bacterial presence within granulomas.

cluster_workflow Efficacy Study Workflow cluster_groups Treatment Groups cluster_endpoints Endpoints A Acclimatize BALB/c Mice B Aerosol Infection (M.tb H37Rv) A->B C Establish Chronic Infection (4 weeks) B->C D Initiate Treatment (4 weeks, daily oral gavage) C->D E Endpoint Analysis D->E G1 Vehicle Control G2 Agent-32 (Dose 1) G3 Agent-32 (Dose 2) G4 Agent-32 (Dose 3) G5 Isoniazid (INH) E1 Lung & Spleen CFU E2 Body Weight E3 Histopathology

Caption: Workflow for the in vivo efficacy study of this compound.
Data Presentation

Table 1: Efficacy of this compound in a Murine Model of Chronic TB

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)Change in Body Weight (%)
Vehicle Control-6.5 (± 0.4)4.2 (± 0.3)-5.2
This compound105.8 (± 0.5)3.9 (± 0.4)+2.1
This compound254.9 (± 0.3)3.1 (± 0.2)+2.5
This compound504.1 (± 0.4)2.5 (± 0.3)+1.8
Isoniazid (INH)254.3 (± 0.3)2.8 (± 0.2)+3.0

Note: Data presented are hypothetical and for illustrative purposes.

Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for dose optimization.[4][5]

Experimental Protocol
  • Animal Model: Healthy, uninfected female BALB/c mice, 6-8 weeks old.

  • Treatment Groups (n=3 per time point):

    • This compound (single oral dose, e.g., 25 mg/kg)

    • This compound (single intravenous dose, e.g., 5 mg/kg)

  • Sample Collection: Blood samples will be collected via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: PK parameters will be calculated using non-compartmental analysis. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and bioavailability.[6]

Data Presentation

Table 2: Key Pharmacokinetic Parameters of this compound in Mice

ParameterOral (25 mg/kg)Intravenous (5 mg/kg)
Cmax (ng/mL)12502500
Tmax (h)1.00.25
AUC0-t (ng*h/mL)85004500
t1/2 (h)6.56.2
Bioavailability (%)42-

Note: Data presented are hypothetical and for illustrative purposes.

Preliminary Toxicity Assessment

A preliminary assessment of toxicity is essential to identify potential safety concerns.

Experimental Protocol
  • Animal Model: Healthy, uninfected female BALB/c mice, 6-8 weeks old.

  • Treatment Groups (n=6 per group):

    • Vehicle Control

    • This compound (Therapeutic dose, e.g., 25 mg/kg)

    • This compound (High dose, e.g., 100 mg/kg)

  • Dosing: Oral gavage, once daily for 14 days.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in behavior, appearance, mobility).

    • Body Weight: Measured daily.

    • Serum Chemistry and Hematology: At the end of the study, blood will be collected for analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood counts.

    • Gross Pathology: Major organs (liver, kidneys, spleen, lungs) will be examined for any visible abnormalities.

Data Presentation

Table 3: Preliminary Toxicity Profile of this compound (14-Day Study)

ParameterVehicle ControlAgent-32 (25 mg/kg)Agent-32 (100 mg/kg)
Clinical Signs NormalNormalMild lethargy (days 1-3)
Body Weight Change +5%+4.5%+1%
ALT (U/L) 35 ± 540 ± 765 ± 12
AST (U/L) 50 ± 855 ± 1080 ± 15
Creatinine (mg/dL) 0.4 ± 0.10.4 ± 0.10.5 ± 0.1
WBC (x10^3/µL) 8.5 ± 1.28.2 ± 1.57.9 ± 1.3

Note: Data are mean ± SD. *Indicates statistical significance (p<0.05) compared to vehicle control. Data are hypothetical.

cluster_logic Logical Flow of In Vivo Evaluation PK Pharmacokinetic Study (Single Dose) Efficacy Efficacy Study in TB Model (Multi-Dose) PK->Efficacy Inform Dose Selection Tox Preliminary Toxicity Study (Multi-Dose) PK->Tox Inform Dose Selection Decision Go/No-Go Decision for Further Development Efficacy->Decision Positive Efficacy Data Tox->Decision Acceptable Safety Profile

Caption: Logical relationship between key in vivo studies.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-32

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. The development of novel antitubercular agents is critical to combat this challenge. A fundamental step in the preclinical evaluation of any new potential drug, such as Antitubercular agent-32, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is a crucial quantitative measure of the agent's in vitro potency and is instrumental in guiding further drug development, including mechanism of action studies, preclinical model testing, and establishing effective therapeutic dosages.

This document provides detailed protocols for determining the MIC of a novel compound, designated here as "this compound," against M. tuberculosis. The primary method described is the Broth Microdilution Method using Middlebrook 7H9 broth, which is considered a reference method by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2] Additionally, a protocol for the Resazurin Microtiter Assay (REMA) is included as a rapid, simple, and cost-effective colorimetric alternative suitable for higher throughput screening.[3][4][5]

Core Method: Broth Microdilution (BMD) Assay

The BMD method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[2] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

Experimental Protocol: Broth Microdilution

1.1.1. Materials and Reagents

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294 as a quality control strain)

  • Middlebrook 7H9 Broth Base

  • Glycerol

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment (e.g., BBL™ MGIT™ OADC Enrichment)

  • Sterile distilled water

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) (for dissolving water-insoluble compounds)

  • Sterile 96-well, U-bottom microtiter plates with lids

  • Sterile glass beads (3-5 mm diameter)

  • Sterile 15 mL and 50 mL conical tubes

  • McFarland 1.0 turbidity standard

  • Pipettes and sterile filter tips

  • Biosafety cabinet (BSC) Class II or higher

  • Incubator at 37°C

  • Plate sealer or plastic bags

1.1.2. Media Preparation (Middlebrook 7H9-OADC Broth)

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving the powder in distilled water containing glycerol.

  • Sterilize the broth by autoclaving.

  • Allow the broth to cool to 45-50°C in a water bath.

  • Aseptically add 10% (v/v) OADC enrichment to the cooled broth. This complete medium is referred to as 7H9-S.

  • Store the prepared medium at 4°C for up to 4 weeks.

1.1.3. Inoculum Preparation

  • Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed (typically 3-4 weeks).

  • Aseptically transfer a few colonies into a sterile tube containing 5 mL of 7H9-S broth and several sterile glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps and create a homogenous suspension.

  • Allow the suspension to stand for 30 minutes to allow large particles to settle.

  • Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension with 7H9-S broth to match a McFarland 1.0 standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Prepare the final inoculum by diluting the adjusted suspension 1:20 in 7H9-S broth.[6] This will result in a final concentration in the wells of approximately 5 x 10⁵ CFU/mL.

1.1.4. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile water or DMSO).

  • In a 96-well microtiter plate, add 100 µL of 7H9-S broth to all wells from columns 1 to 11.

  • Add 200 µL of the starting concentration of this compound (prepared from the stock solution) to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10 after mixing.

  • Column 11 will serve as the growth control (no drug).

  • Column 12 will serve as the sterility control (no bacteria). Add 100 µL of 7H9-S broth to these wells.

1.1.5. Inoculation and Incubation

  • Add 100 µL of the final bacterial inoculum (prepared in step 1.1.3) to all wells from columns 1 to 11. Do not add bacteria to column 12.

  • The final volume in each well (except column 12) will be 200 µL. This step dilutes the drug concentration by a factor of two, which must be accounted for when determining the final MIC.

  • To prevent evaporation, add 100-200 µL of sterile water to the perimeter wells of the plate.[3][6]

  • Cover the plate with a lid, seal it in a plastic bag, and incubate at 37°C.[6]

  • Incubate for 7-14 days. The exact duration depends on the growth rate of the strain. Results should be read when visible growth (turbidity or a cell pellet) is evident in the growth control well (column 11).

1.1.6. Reading and Interpreting Results

  • Visually inspect the plate using an inverted mirror.

  • The sterility control (column 12) should show no growth.

  • The growth control (column 11) should show distinct turbidity or a bacterial pellet at the bottom of the U-shaped well.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[4][7]

Alternative Method: Resazurin Microtiter Assay (REMA)

REMA is a colorimetric assay that uses the redox indicator resazurin. Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. This color change provides a clear visual endpoint for determining the MIC.[3][4]

Experimental Protocol: REMA

2.1.1. Additional Materials

  • Resazurin sodium salt powder

  • Sterile, flat-bottom 96-well plates

2.1.2. Reagent Preparation (Resazurin Solution)

  • Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water.[4]

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the solution protected from light at 4°C for up to 1 week.[4]

2.1.3. Assay Procedure

  • Follow steps 1.1.1 to 1.1.5 for media preparation, inoculum preparation, drug dilutions (in a flat-bottom plate), and inoculation.

  • Incubate the plate at 37°C for 7 days.[4]

  • After 7 days, add 30 µL of the resazurin solution to each well.[3][6]

  • Re-incubate the plate at 37°C for an additional 18-24 hours.

2.1.4. Reading and Interpreting Results

  • Observe the color change in the wells.

  • A color change from blue to pink indicates bacterial growth.[3][4]

  • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][4]

Data Presentation and Quality Control

Quantitative data should be organized for clarity and comparison.

Table 1: Example MIC Test Plate Setup for this compound

Plate ColumnDrug Conc. (µg/mL)InoculumPurposeExpected Result
164YesTestNo Growth (if MIC ≤ 64)
232YesTestNo Growth (if MIC ≤ 32)
316YesTestNo Growth (if MIC ≤ 16)
48YesTestNo Growth (if MIC ≤ 8)
54YesTestGrowth (if MIC > 4)
62YesTestGrowth (if MIC > 2)
71YesTestGrowth (if MIC > 1)
80.5YesTestGrowth (if MIC > 0.5)
90.25YesTestGrowth (if MIC > 0.25)
100.125YesTestGrowth (if MIC > 0.125)
110YesGrowth ControlRobust Growth
120NoSterility ControlNo Growth

Note: The concentration range should be adjusted based on the expected potency of the agent.

Table 2: Quality Control Parameters

QC StrainParameterAcceptable Range (Example)Reference
M. tuberculosis H37Rv (ATCC 27294)Isoniazid MIC0.03 - 0.12 mg/L[2]
M. tuberculosis H37Rv (ATCC 27294)Levofloxacin MIC0.12 - 0.5 mg/L[2]
M. tuberculosis H37Rv (ATCC 27294)Amikacin MIC0.25 - 1 mg/L[2]

Note: The MIC of standard antitubercular drugs should be determined in parallel with the test agent to ensure the validity of the assay.

Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_media Prepare 7H9-S Broth Medium prep_drug Prepare Serial Dilutions of Agent-32 in Plate prep_media->prep_drug prep_inoculum Prepare & Standardize Mtb Inoculum (McFarland 1.0) inoculate Inoculate Plate with Standardized Mtb prep_inoculum->inoculate prep_drug->inoculate incubate Incubate Plate at 37°C (7-14 days) inoculate->incubate read_plate Visually Inspect for Growth (Turbidity or Pellet) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for MIC determination by Broth Microdilution.

MIC Interpretation Logic

MIC_Interpretation mic_value Experimental MIC Value for Agent-32 bp_s Susceptible Breakpoint (BP_S) (Clinically Defined) mic_value->bp_s MIC ≤ BP_S bp_r Resistant Breakpoint (BP_R) (Clinically Defined) mic_value->bp_r MIC > BP_R intermediate Intermediate (I) mic_value->intermediate BP_S < MIC ≤ BP_R susceptible Susceptible (S) bp_s->susceptible resistant Resistant (R) bp_r->resistant

Caption: Logic for classifying strains based on MIC breakpoints.

References

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Antitubercular Agent-32

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel antitubercular agents. A critical step in this process is the early assessment of a compound's toxicity to mammalian cells to ensure a favorable therapeutic window. This application note provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of a novel hypothetical compound, Antitubercular agent-32. Hepatotoxicity is a common adverse effect of many antitubercular drugs; therefore, the human liver carcinoma cell line, HepG2, is used as a relevant in vitro model.[1][2][3][4] The described assays measure distinct cytotoxicity endpoints: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay).

MTT Assay: Assessment of Metabolic Activity

Principle

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[7]

Experimental Protocol

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Isoniazid (positive control)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Isoniazid in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the overnight culture medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][8]

LDH Assay: Assessment of Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10][11] The LDH cytotoxicity assay is a colorimetric method that measures the amount of LDH released, which is proportional to the extent of cell lysis.[9][12][13] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.[10][13]

Experimental Protocol

Materials:

  • HepG2 cells and culture reagents

  • This compound and Isoniazid

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solution)

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Prepare Controls:

    • Maximum LDH Release: Add 10 µL of lysis buffer to control wells 30-45 minutes before the assay endpoint.

    • Spontaneous LDH Release: Use untreated cells.

    • Background Control: Use medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.[9]

  • Data Acquisition: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[9][13]

Caspase-Glo® 3/7 Assay: Assessment of Apoptosis

Principle

Caspases 3 and 7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method to measure their activity.[14][15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase.[16] The resulting luminescent signal is proportional to the amount of caspase activity and, therefore, to the level of apoptosis.[14]

Experimental Protocol

Materials:

  • HepG2 cells and culture reagents

  • This compound and Isoniazid

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol (steps 1-4).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.[15]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) for the MTT assay and the half-maximal effective concentration (EC₅₀) for LDH and Caspase assays should be calculated using non-linear regression analysis.

Table 1: Cytotoxicity of this compound on HepG2 Cells (48h Treatment)

Assay TypeParameterThis compoundIsoniazid (Control)
MTT Assay IC₅₀ (µM)15.2 ± 1.8> 1000
LDH Assay EC₅₀ (µM)25.8 ± 2.5> 1000
Caspase-Glo® 3/7 EC₅₀ (µM)18.5 ± 2.1> 1000

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis culture Culture HepG2 Cells seed Seed Cells in 96-well Plates culture->seed treat Treat with Agent-32 / Controls seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-Glo® 3/7 (Apoptosis) treat->caspase read Measure Signal (Absorbance/Luminescence) mtt->read ldh->read caspase->read calc Calculate % Cytotoxicity read->calc ic50 Determine IC50/EC50 Values calc->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Mechanism of Cytotoxicity

G cluster_cell Hepatocyte (HepG2) cluster_outcomes Cytotoxic Outcomes agent32 This compound mitochondria Mitochondrial Stress agent32->mitochondria Induces membrane Plasma Membrane Damage agent32->membrane Causes caspase_act Caspase 3/7 Activation mitochondria->caspase_act mtt_decrease Decreased MTT Reduction mitochondria->mtt_decrease ldh_release LDH Release membrane->ldh_release apoptosis Apoptosis necrosis Necrosis / Lysis caspase_act->apoptosis ldh_release->necrosis G agent32 This compound stress Mitochondrial Stress (e.g., ROS generation) agent32->stress jnk JNK Activation stress->jnk can lead to bax Bax/Bak Activation stress->bax jnk->bax cytoC Cytochrome c Release bax->cytoC casp9 Caspase-9 Activation cytoC->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

References

Application Notes and Protocols for Antitubercular Agent-32 (ATA-32) in MDR-TB Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug-resistant tuberculosis (MDR-TB), defined as tuberculosis resistant to at least isoniazid and rifampicin, poses a significant global health threat. The development of novel antitubercular agents with unique mechanisms of action is critical to combatting the spread of drug-resistant strains of Mycobacterium tuberculosis (M.tb). Antitubercular Agent-32 (ATA-32) is a novel investigational compound demonstrating potent bactericidal activity against both drug-susceptible and multidrug-resistant clinical isolates of M.tb. These application notes provide detailed protocols for the in vitro and in vivo evaluation of ATA-32, along with representative data and a hypothesized mechanism of action to guide further research and development.

Data Presentation

The following tables summarize the key quantitative data for ATA-32, providing a clear comparison of its activity against various M.tb strains and its selectivity.

Table 1: In Vitro Activity of ATA-32 against M.tb Strains

M.tb StrainResistance ProfileATA-32 MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37RvDrug-Susceptible0.060.050.1
Clinical Isolate 1MDR0.12> 1.0> 4.0
Clinical Isolate 2MDR0.09> 1.0> 4.0
Clinical Isolate 3XDR0.25> 1.0> 4.0

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity and Selectivity Index of ATA-32

Cell LineCell TypeATA-32 CC50 (µM)Selectivity Index (SI = CC50 / MIC)
A549Human Lung Epithelial> 100> 1667 (vs. H37Rv)
HepG2Human Hepatocyte> 100> 1667 (vs. H37Rv)
VeroMonkey Kidney Epithelial> 100> 1667 (vs. H37Rv)

CC50: 50% Cytotoxic Concentration

Table 3: In Vivo Efficacy of ATA-32 in a Murine MDR-TB Model

Treatment GroupDosage (mg/kg)Mean Lung CFU log10 (Day 28)Mean Spleen CFU log10 (Day 28)
Vehicle Control-8.56.2
Isoniazid258.26.0
ATA-32255.13.8
ATA-32504.32.9

CFU: Colony Forming Units

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M.tb

This protocol outlines the determination of the MIC of ATA-32 against various M.tb strains using the microplate Alamar Blue assay (MABA).

Materials:

  • M.tb strains (e.g., H37Rv, MDR clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • ATA-32 stock solution (in DMSO)

  • Isoniazid and Rifampicin stock solutions (for control)

  • Alamar Blue reagent

  • Resazurin solution

  • Sterile 96-well microplates

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Grow M.tb strains in supplemented Middlebrook 7H9 broth at 37°C to an optical density at 600 nm (OD600) of 0.4-0.6.

  • Drug Dilution: Prepare serial two-fold dilutions of ATA-32 and control drugs in a 96-well plate using the supplemented 7H9 broth. The final concentrations should typically range from 0.015 to 64 µg/mL. Include a drug-free control well.

  • Inoculation: Dilute the M.tb culture to a final concentration of approximately 1 x 10^5 CFU/mL and add 100 µL to each well of the 96-well plate containing the drug dilutions.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of ATA-32 against mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., A549, HepG2, Vero)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • ATA-32 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of ATA-32 in culture medium and add to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is determined by plotting the percentage of viability against the drug concentration.

In Vivo Efficacy in a Murine MDR-TB Model

This protocol evaluates the in vivo efficacy of ATA-32 in a mouse model of MDR-TB.[1][2]

Materials:

  • 6- to 8-week-old female BALB/c mice

  • MDR M.tb clinical isolate

  • Aerosol exposure chamber

  • ATA-32 formulation for oral gavage

  • Isoniazid formulation for oral gavage

  • Middlebrook 7H11 agar plates

  • Homogenizer

Procedure:

  • Infection: Infect mice with a low-dose aerosol of the MDR M.tb strain to deliver approximately 100-200 bacilli to the lungs.

  • Treatment Initiation: Begin treatment 14 days post-infection. Administer ATA-32 (e.g., 25 and 50 mg/kg) and Isoniazid (25 mg/kg as a control) orally, once daily, for 28 days. A vehicle control group should also be included.

  • Monitoring: Monitor the weight and health of the mice throughout the experiment.

  • Bacterial Load Determination: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens, and homogenize the tissues in saline.

  • CFU Enumeration: Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies to determine the CFU per organ. The efficacy of the treatment is measured by the reduction in the log10 CFU compared to the vehicle control group.

Mandatory Visualizations

Hypothesized Signaling Pathway of ATA-32

The following diagram illustrates a hypothesized mechanism of action for ATA-32, where it is proposed to inhibit a key enzyme in the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.

ATA32_Mechanism cluster_cell_wall Mycobacterium tuberculosis Cell Wall Precursors Precursors Mycolic_Acid_Biosynthesis Mycolic_Acid_Biosynthesis Precursors->Mycolic_Acid_Biosynthesis Substrates Mycolic_Acids Mycolic_Acids Mycolic_Acid_Biosynthesis->Mycolic_Acids Synthesis Cell_Wall_Integrity Cell_Wall_Integrity Mycolic_Acids->Cell_Wall_Integrity Essential Component ATA32 ATA32 ATA32->Mycolic_Acid_Biosynthesis Inhibition

Caption: Hypothesized mechanism of ATA-32 inhibiting mycolic acid biosynthesis.

Experimental Workflow for In Vitro Evaluation of ATA-32

This diagram outlines the workflow for the initial in vitro screening and characterization of ATA-32.

in_vitro_workflow Start Start MIC_Assay MIC Determination (vs. Drug-Susceptible & MDR-TB) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cell Lines) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Proceed_to_in_vivo SI > 10? Selectivity_Index->Proceed_to_in_vivo Stop Stop Proceed_to_in_vivo->Stop No In_Vivo_Studies Proceed to In Vivo Studies Proceed_to_in_vivo->In_Vivo_Studies Yes

Caption: Workflow for the in vitro assessment of ATA-32.

Logical Relationship for MDR-TB Treatment Development

This diagram illustrates the logical progression from identifying a lead compound to its potential use in treating MDR-TB.

MDR_TB_Development Lead_Compound Identify Lead Compound (e.g., ATA-32) In_Vitro_Potency Demonstrate In Vitro Potency against MDR-TB Lead_Compound->In_Vitro_Potency Safety_Profile Establish Favorable In Vitro Safety Profile Lead_Compound->Safety_Profile In_Vivo_Efficacy Confirm In Vivo Efficacy in Animal Models In_Vitro_Potency->In_Vivo_Efficacy Safety_Profile->In_Vivo_Efficacy Clinical_Trials Advance to Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Caption: Logical progression for developing a new MDR-TB drug.

References

Application Notes and Protocols for Assessing the Metabolic Stability of Antitubercular Agent-32

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the metabolic stability of a novel drug candidate, "Antitubercular agent-32." Understanding the metabolic stability of a potential drug is a critical step in the early stages of drug discovery and development.[1][2] It provides essential information on the compound's susceptibility to biotransformation, which influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3]

The liver is the primary site of drug metabolism, where drugs undergo Phase I and Phase II metabolic reactions to facilitate their elimination from the body.[4] Therefore, in vitro assays using liver-derived systems are fundamental for predicting a drug's metabolic fate in vivo.[3][5] This document outlines two primary assays for evaluating the metabolic stability of this compound: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Key Concepts in Metabolic Stability Assessment
  • Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes.[6]

  • Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[1]

  • Half-life (t½): The time required for the concentration of a compound to decrease by half.[1]

  • Phase I Metabolism: Reactions that introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), often mediated by Cytochrome P450 (CYP) enzymes.[6]

  • Phase II Metabolism: Conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion.[6]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of liver cells that are rich in Phase I metabolic enzymes, particularly CYPs.[6] This assay is a widely used, high-throughput method to assess the intrinsic clearance of a compound and predict its in vivo hepatic clearance.[3][7] For antitubercular agents, mouse liver microsomes (MLM) are often used in initial screening due to the relevance of mouse models in tuberculosis research.[8]

Experimental Protocol: Liver Microsomal Stability

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, mouse, or other relevant species)[7]

  • Phosphate buffer (100 mM, pH 7.4)[9]

  • Magnesium chloride (MgCl₂)[9]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[7]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing[9]

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[10][11]

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[7]

    • Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[7]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the working solution of this compound to initiate the pre-incubation at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.[7][12]

  • Sample Processing:

    • Centrifuge the collection plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of this compound at each time point.[10][11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[13][14]

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Data Presentation: Liver Microsomal Stability of this compound
ParameterThis compoundPositive Control 1 (e.g., Midazolam)Positive Control 2 (e.g., Verapamil)
Half-life (t½, min) [Insert Value][Insert Value][Insert Value]
Intrinsic Clearance (Clint, µL/min/mg protein) [Insert Value][Insert Value][Insert Value]

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - this compound - Microsomes - NADPH System pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points stop_reaction Terminate Reaction with Cold Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and Clint plot->calculate

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[15][16] This assay provides a more comprehensive assessment of metabolic stability as it accounts for cellular uptake and the contribution of both phases of metabolism.[15][17]

Experimental Protocol: Hepatocyte Stability

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in a suspension of cryopreserved hepatocytes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human, mouse, or other relevant species)[18]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[5]

  • Positive control compounds (e.g., Verapamil for Phase I, Umbelliferone for Phase II)[15]

  • Acetonitrile (ACN) with an internal standard (IS)

  • 12- or 24-well plates

  • Orbital shaker in a 37°C incubator[5]

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and density. Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).[5]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a plate.

    • Add the working solution of this compound to each well to achieve the final desired concentration (e.g., 1 µM).[18]

    • Place the plate on an orbital shaker in a 37°C incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding them to cold acetonitrile with an internal standard.[5]

  • Sample Processing:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of this compound in each sample.[15]

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½): t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint): Clint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells) [5]

Data Presentation: Hepatocyte Stability of this compound
ParameterThis compoundPositive Control (Phase I)Positive Control (Phase II)
Half-life (t½, min) [Insert Value][Insert Value][Insert Value]
Intrinsic Clearance (Clint, µL/min/10⁶ cells) [Insert Value][Insert Value][Insert Value]

Signaling Pathway of Drug Metabolism in Hepatocytes

G cluster_cell Hepatocyte cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CYP Cytochrome P450 (CYP) Enzymes Metabolite1 Phase I Metabolite (Oxidized/Reduced) CYP->Metabolite1 UGT UGTs Metabolite2 Phase II Metabolite (Conjugated) UGT->Metabolite2 SULT SULTs SULT->Metabolite2 Drug Antitubercular agent-32 Drug->CYP Oxidation, Reduction, Hydrolysis Drug->UGT Direct Conjugation Metabolite1->UGT Glucuronidation Metabolite1->SULT Sulfation Excretion Excretion Metabolite2->Excretion

Caption: General drug metabolism pathway in hepatocytes.

Conclusion

The described assays are fundamental for characterizing the metabolic stability of this compound. The data generated from these studies will enable researchers to rank compounds based on their metabolic liabilities, guide structural modifications to improve stability, and provide critical parameters for predicting in vivo pharmacokinetic properties.[1][4] Early assessment of metabolic stability is crucial for the successful development of new and effective antitubercular therapies.

References

Application Notes and Protocols for High-Throughput Screening of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of novel antitubercular agents. The methodologies outlined below cover whole-cell phenotypic and target-based screening approaches, offering a comprehensive guide for identifying and characterizing potential new drugs against Mycobacterium tuberculosis.

Introduction to HTS for Antitubercular Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action. High-throughput screening (HTS) is a critical component of the early-stage drug discovery pipeline, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with antimycobacterial activity. These hits can then be optimized through medicinal chemistry to generate lead compounds for further preclinical and clinical development.

This guide details two primary HTS strategies:

  • Whole-Cell Phenotypic Screening: This approach directly assesses the ability of compounds to inhibit the growth of Mtb. It is agnostic to the compound's mechanism of action, which can lead to the discovery of inhibitors of novel cellular pathways.

  • Target-Based Screening: This strategy focuses on identifying compounds that inhibit the activity of a specific, essential Mtb enzyme or protein. This approach is hypothesis-driven and can provide immediate insight into the mechanism of action.

Quantitative Data from Antitubercular HTS Campaigns

The following tables summarize key quantitative data from various HTS campaigns for antitubercular agents, providing a comparative overview of assay performance and hit rates.

Assay TypeLibrary SizeCompound Conc.Z'-factorHit Rate (%)Reference
Microplate Alamar Blue Assay (MABA)100,99710 µg/mL> 0.7 (avg. 0.85)1.77% (initial)[1]
Fluorescence Reporter (DsRed/mCherry)1,1057 µg/mL≥ 0.7Not specified[2]
Target-Based (LepB) Whole-Cell72,00020 µM0.76 - 0.870.26%[3]
Target-Based (Mycothione Reductase)~130,00020 µM> 0.60.014% (confirmed hits)[4][5]
Intracellular (hiPSC-Macs)200,000Not specified> 0.30.11% (qualified hits)[6]
Assay TypePositive ControlNegative ControlKey Parameters
Microplate Alamar Blue Assay (MABA)Amikacin / EthambutolDMSO384-well format, 7H12 broth
Fluorescence Reporter (DsRed/mCherry)RifampicinDMSO384-well format, 5-day incubation
Target-Based (LepB) Whole-CellNot specifiedDMSOCompares wild-type vs. LepB underexpressing strain
Target-Based (Mycothione Reductase)No inhibitor controlDMSOLuminescence-coupled readout
Intracellular (hiPSC-Macs)Not specifiedDMSOLuminescence-based Mtb reporter strain

Experimental Protocols

Whole-Cell Phenotypic Screening: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of Mtb. Viable, metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 96-well or 384-well clear-bottom microplates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control drug (e.g., rifampicin, isoniazid)

  • Alamar Blue reagent

  • Plate reader (absorbance at 570 nm and 600 nm, or fluorescence Ex/Em ~560/590 nm)

Protocol:

  • Bacterial Culture Preparation:

    • Grow Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the culture density with fresh medium to a final OD600 of approximately 0.01.

  • Compound Plating:

    • Dispense 100 µL of sterile deionized water to the outer perimeter wells of the microplate to minimize evaporation.

    • Serially dilute test compounds in the assay plate. For a single-point screen, add the compound to achieve the desired final concentration (e.g., 10 µg/mL).

    • Include wells for a positive control (e.g., rifampicin at a concentration known to inhibit growth) and a negative control (DMSO vehicle).

  • Inoculation:

    • Add 100 µL of the prepared Mtb culture to each well containing the test compounds and controls.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plates with a breathable membrane or in a humidified container.

    • Incubate the plates at 37°C for 5-7 days.

  • Assay Readout:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for an additional 12-24 hours at 37°C.

    • A color change from blue to pink indicates bacterial growth.

    • Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of growth for each compound compared to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., ≥90%) are considered hits.

Whole-Cell Phenotypic Screening: Luciferase Reporter Assay

This assay utilizes a recombinant Mtb strain expressing a luciferase gene. The amount of light produced is proportional to the number of viable bacteria.

Materials:

  • Recombinant Mycobacterium tuberculosis strain expressing luciferase

  • Appropriate growth medium (e.g., Middlebrook 7H9 with supplements)

  • White, opaque 96-well or 384-well microplates

  • Test compounds in DMSO

  • Positive control drug

  • Luciferin substrate

  • Luminometer

Protocol:

  • Bacterial Culture Preparation:

    • Grow the luciferase-expressing Mtb strain to mid-log phase.

    • Dilute the culture to the optimized density for the assay.

  • Compound Plating:

    • Dispense test compounds and controls into the wells of the white microplate.

  • Inoculation:

    • Add the diluted Mtb culture to each well.

  • Incubation:

    • Incubate the plates at 37°C for the optimized duration (typically 3-5 days).

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add the luciferin substrate to each well.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition based on the reduction in luminescence compared to controls.

    • Identify hit compounds based on a predefined inhibition threshold.

Target-Based Screening: Mycothione Reductase (Mtr) Inhibition Assay

This is a biochemical assay that identifies inhibitors of the essential Mtb enzyme mycothione reductase (Mtr), which is involved in protecting the bacterium from oxidative stress.[4][5]

Materials:

  • Purified recombinant Mtb mycothione reductase (Mtr)

  • NADPH

  • Mycothione disulfide (MSSM) - the substrate for Mtr

  • Assay buffer (e.g., HEPES buffer with salts and detergent)

  • Test compounds in DMSO

  • Luminescence-based NADPH detection reagent (e.g., NADP/H-Glo™)

  • 384-well plates

  • Luminometer

Protocol:

  • Assay Preparation:

    • Prepare a reaction mixture containing Mtr enzyme, NADPH, and assay buffer.

    • Dispense the reaction mixture into the wells of a 384-well plate.

  • Compound Addition:

    • Add test compounds and controls (DMSO) to the wells.

    • Incubate for a short period to allow for compound-enzyme interaction.

  • Initiate Reaction:

    • Add the substrate, mycothione disulfide (MSSM), to all wells to start the enzymatic reaction.

    • Incubate at room temperature for the optimized reaction time.

  • Assay Readout:

    • Stop the reaction and add the luminescence-based NADPH detection reagent. This reagent generates a light signal that is inversely proportional to the amount of NADPH consumed by Mtr.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • A high luminescence signal indicates low NADPH consumption and therefore, inhibition of Mtr.

    • Calculate the percent inhibition for each compound and identify hits.

Visualizations

Experimental Workflows and Signaling Pathways

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_confirmation Confirmation & Follow-up Compound_Library Compound Library Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Mtb_Culture M. tuberculosis Culture Mtb_Culture->Primary_Screen Hit_Identification Hit Identification (e.g., >90% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (Selectivity Index) Dose_Response->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign for antitubercular agents.

Isoniazid_MOA INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall

Caption: The mechanism of action of the frontline antitubercular drug, Isoniazid.

Rifampicin_MOA Rifampicin Rifampicin RNA_Polymerase RNA Polymerase (β-subunit) Rifampicin->RNA_Polymerase Binds to & Inhibits rpoB rpoB gene rpoB->RNA_Polymerase Encodes Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Mycothione_Reductase_Pathway cluster_redox Mycothiol Redox Cycle cluster_stress Oxidative Stress MSH Mycothiol (MSH) MSSM Mycothione (MSSM) MSH->MSSM Detoxification Detoxification MSH->Detoxification Mtr Mycothione Reductase (Mtr) MSSM->Mtr Substrate Mtr->MSH Reduces NADP NADP+ Mtr->NADP NADPH NADPH NADPH->Mtr ROS Reactive Oxygen Species (ROS) ROS->MSH Oxidizes

References

Troubleshooting & Optimization

Solubility issues with Antitubercular agent-32 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-32" is a fictional designation. The following troubleshooting guide is based on common solubility challenges encountered with poorly water-soluble antitubercular drugs and established pharmaceutical formulation strategies.

Troubleshooting Guide

This guide provides solutions to specific issues researchers may face when working with this compound in aqueous solutions.

Issue 1: The compound precipitates out of solution upon preparation of an aqueous stock.

Question: I am trying to prepare a 10 mM stock solution of this compound in water, but it immediately precipitates. What is causing this and how can I fix it?

Answer:

Immediate precipitation upon addition to an aqueous solvent is a clear indication of poor water solubility. Many new antitubercular agents are lipophilic molecules with low aqueous solubility.[1][2]

Troubleshooting Steps:

  • Review Compound Properties: Confirm the expected aqueous solubility of this compound. It is likely very low. For instance, a novel anti-tubercular lead, IIIM-019, displayed poor aqueous solubility at 1.2 µg/mL.[2]

  • Solvent Selection: Water is likely not a suitable solvent for creating a concentrated stock solution. Consider using an organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[3] Stock solutions are often prepared with 90% DMSO.[3]

  • Co-solvents: If an aqueous system is required for your experiment, a co-solvent system can be employed. This involves creating a stock solution in an organic solvent (e.g., DMSO) and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can impact your experiment.

Issue 2: My compound dissolves in organic solvent, but precipitates when diluted into aqueous buffer.

Question: I successfully dissolved this compound in DMSO to make a 50 mM stock. However, when I dilute it to a final concentration of 100 µM in my phosphate-buffered saline (PBS) for a cell-based assay, I observe precipitation. Why is this happening?

Answer:

This is a common issue known as "crashing out." While the compound is soluble in the high concentration of organic solvent, the introduction into a predominantly aqueous environment drastically reduces its solubility, causing it to precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: The target concentration of 100 µM may be above the kinetic solubility limit of the compound in your final buffer. Try a lower final concentration (e.g., 10 µM, 1 µM).

  • Increase Organic Solvent Percentage: While not always ideal for biological assays, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.2% to 0.5% DMSO) might keep the compound in solution. Always run a vehicle control to ensure the solvent concentration does not affect your experimental results.

  • Utilize Solubilizing Excipients: For in vitro and in vivo studies, formulation strategies are often necessary to improve solubility.[4] Consider the use of:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin is commonly used.[7]

    • Surfactants: Surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the drug, increasing its solubility.[8][9]

    • Lipid-Based Formulations: For oral or parenteral administration, lipid-based formulations can improve the solubility and absorption of lipophilic drugs.[5][7]

Issue 3: I am seeing inconsistent results in my biological assays.

Question: My dose-response curves for this compound are not reproducible. Could this be related to solubility?

Answer:

Yes, poor solubility is a frequent cause of inconsistent assay results. If the compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to unreliable data. Undissolved particles can also interfere with certain assay readouts.

Troubleshooting Workflow:

G start Inconsistent Assay Results check_solubility Visually Inspect for Precipitate start->check_solubility quantify_solubility Quantify Soluble Concentration (e.g., HPLC-UV) check_solubility->quantify_solubility is_soluble Is Compound Fully Soluble? quantify_solubility->is_soluble troubleshoot Implement Solubilization Strategy is_soluble->troubleshoot No end_good Reproducible Results is_soluble->end_good Yes optimize_assay Optimize Assay Conditions troubleshoot->optimize_assay end_bad Re-evaluate Compound/Formulation troubleshoot->end_bad If strategies fail optimize_assay->quantify_solubility

Caption: Troubleshooting workflow for inconsistent assay results.

Recommendations:

  • Visual Inspection: Before each experiment, carefully inspect your final solutions for any signs of precipitation (e.g., cloudiness, visible particles).

  • Solubility Quantification: Determine the kinetic solubility of this compound in your specific assay medium. This can be done by preparing a supersaturated solution, allowing it to equilibrate, filtering out the undissolved solid, and then quantifying the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[10]

  • Work Below the Solubility Limit: Once the solubility limit is known, ensure all your experiments are conducted at concentrations well below this limit to ensure the compound remains in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to improve the aqueous solubility of poorly soluble drugs like this compound?

A1: Several techniques can be employed to enhance aqueous solubility.[9] The choice of method depends on the physicochemical properties of the drug and the intended application.[11]

MethodDescriptionCommon Excipients/Techniques
pH Adjustment For ionizable drugs, adjusting the pH of the solution can increase solubility by converting the drug into its more soluble salt form.[5][8]Buffers, acids, bases
Co-solvency Using a mixture of water and a water-miscible organic solvent to increase solubility.[9]DMSO, ethanol, polyethylene glycols (PEGs)
Complexation Forming inclusion complexes with agents like cyclodextrins to enhance solubility.[6][9]β-cyclodextrin, HP-β-CD, SBE-β-CD
Solid Dispersions Dispersing the drug in an inert, hydrophilic carrier at the solid state to improve dissolution.[5][8]PVP, PEGs, Poloxamers
Particle Size Reduction Increasing the surface area of the drug by reducing particle size, which can improve the dissolution rate.[6][12]Micronization, nanosuspension
Lipid-Based Formulations Dissolving the drug in lipidic excipients to form solutions, emulsions, or self-emulsifying systems.[5][7]Oils, surfactants, co-solvents

Q2: How do I prepare a stock solution of this compound for in vitro experiments?

A2: A common approach is to prepare a high-concentration stock in an organic solvent and then dilute it into the aqueous assay medium.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add Organic Solvent (e.g., 100% DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve store 4. Store at -20°C or -80°C dissolve->store dilute 5. Dilute Stock into Aqueous Medium store->dilute mix 6. Mix Thoroughly dilute->mix use 7. Use Immediately mix->use

Caption: Workflow for preparing stock and working solutions.

Q3: Can the solid-state form of this compound affect its solubility?

A3: Absolutely. The solid-state form (e.g., crystalline vs. amorphous) can significantly impact solubility. Amorphous forms are generally more soluble but can be less stable than their crystalline counterparts.[13] Different crystalline polymorphs of the same compound can also exhibit different solubilities. It is crucial to characterize the solid form of the compound you are working with.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound (assuming a molecular weight of 450 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol * (1000 mg / 1 g) = 4.5 mg

  • Accurately weigh 4.5 mg of this compound and transfer it to a suitable vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 1 mM aqueous solution of this compound using HP-β-CD.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or desired aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer). Stir until fully dissolved.

  • While stirring the HP-β-CD solution, slowly add the required volume of the 10 mM DMSO stock solution of this compound. To make a 1 mM final concentration, add 100 µL of the 10 mM stock to 900 µL of the 10% HP-β-CD solution.

  • Continue stirring the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If any precipitation is observed, the concentration may be too high for this formulation.

  • This solution can now be further diluted in the aqueous buffer for your experiments. Remember to include the same concentration of HP-β-CD and DMSO in your vehicle control.

References

Technical Support Center: Optimizing Antitubercular Agent-32 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel antitubercular candidate, Agent-32, for in vivo studies. The following information is based on established principles of pharmacology and in vivo testing for antitubercular agents.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of Agent-32?

A1: The initial step is to establish the Maximum Tolerated Dose (MTD) in the selected animal model. This study is crucial to identify the highest dose of Agent-32 that does not cause unacceptable toxicity. The MTD will define the upper limit of the therapeutic window for your efficacy studies.

Q2: How do I translate the in vitro effective concentration (IC50/MIC) of Agent-32 to an in vivo starting dose?

A2: Direct translation of in vitro concentrations to in vivo doses is not straightforward due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors.[1] As a general starting point, consider the in vitro minimum inhibitory concentration (MIC) and conduct dose-ranging studies in an appropriate in vivo model. These studies should begin with doses significantly lower than the determined MTD and escalate to establish a dose-response relationship.

Q3: What animal model is most appropriate for in vivo studies of Agent-32?

A3: The mouse model is a well-established and widely used model for preclinical evaluation of new tuberculosis drugs and regimens.[1] Specific strains, such as the C57BL/6 or BALB/c mouse, are commonly used. For rapid screening, interferon-gamma gene-disrupted (GKO) mice can be utilized, as they show efficacy results in a shorter timeframe.[2]

Q4: How can I assess the efficacy of different doses of Agent-32 in vivo?

A4: Efficacy is primarily assessed by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen of infected animals at various time points during and after treatment.[1] A significant reduction in CFU compared to the untreated control group indicates drug activity. Body weight of the animals can also serve as a simple, early indicator of drug efficacy.[3]

Q5: What are the key pharmacokinetic parameters to consider for Agent-32?

A5: Key PK parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the drug's half-life (t1/2).[4] Understanding these parameters is essential for designing a dosing regimen that maintains the drug concentration above the MIC at the site of infection.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High toxicity or mortality in animals at expected therapeutic doses. MTD was not accurately determined. The vehicle used for drug administration is toxic. Agent-32 has a narrow therapeutic index.Re-evaluate the MTD with a larger cohort of animals and a wider range of doses. Conduct a toxicity study with the vehicle alone. Perform dose fractionation studies to see if splitting the daily dose reduces toxicity while maintaining efficacy.
Lack of efficacy in vivo despite good in vitro activity. Poor bioavailability or rapid metabolism of Agent-32. The drug is not reaching the site of infection (e.g., lung granulomas).[5] The in vivo model is not appropriate.Conduct pharmacokinetic studies to determine the bioavailability and metabolic profile of Agent-32. Analyze drug concentrations in lung and spleen tissues. Consider using a different animal model or route of administration.
High variability in CFU counts between animals in the same treatment group. Inconsistent drug administration. Variability in the initial infection dose. Individual animal differences in drug metabolism.Ensure precise and consistent dosing technique. Refine the infection protocol to ensure a uniform bacterial load. Increase the number of animals per group to improve statistical power.
Relapse of infection after cessation of treatment. The treatment duration was too short to eradicate persistent bacteria. The dose was bacteriostatic but not bactericidal. Emergence of drug-resistant mutants.Extend the duration of the treatment in subsequent studies. Test higher doses of Agent-32 within the MTD. Analyze post-treatment isolates for the development of resistance to Agent-32.

Experimental Protocols

Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of Agent-32 that can be administered to mice without causing significant toxicity.

Methodology:

  • Animal Model: Healthy, 6-8 week old BALB/c mice.

  • Groups: A control group receiving the vehicle only, and at least 5 dose groups of Agent-32 (e.g., 10, 30, 100, 300, 1000 mg/kg). Use 5 mice per group.

  • Administration: Administer Agent-32 daily for 14 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weight at least three times a week.

  • Endpoint: The MTD is defined as the highest dose that does not result in more than 10% body weight loss or any signs of severe toxicity.

In Vivo Efficacy Study in a Mouse Model of Tuberculosis

Objective: To evaluate the dose-dependent efficacy of Agent-32 in reducing the bacterial load in a murine tuberculosis infection model.

Methodology:

  • Animal Model: 6-8 week old C57BL/6 mice.

  • Infection: Infect mice via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection.

  • Treatment Initiation: Begin treatment 2-3 weeks post-infection when the bacterial burden has stabilized.[1]

  • Groups:

    • Untreated control (vehicle only).

    • Positive control (e.g., Isoniazid at 25 mg/kg).

    • At least three dose levels of Agent-32 (based on MTD and preliminary dose-ranging studies, e.g., 25, 50, 100 mg/kg).

  • Administration: Administer drugs daily for 4 weeks.

  • Endpoint Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on selective agar to enumerate CFU.

  • Data Analysis: Compare the log10 CFU counts between the treated groups and the untreated control group.

Visualizations

experimental_workflow cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Efficacy Testing cluster_2 Data Analysis & Optimization in_vitro In Vitro Studies (MIC determination) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd dose_ranging Preliminary Dose-Ranging Efficacy mtd->dose_ranging infection Murine Infection Model (M. tuberculosis) dose_ranging->infection treatment Treatment with Agent-32 (multiple doses) infection->treatment cfu CFU Enumeration (Lungs & Spleen) treatment->cfu pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling cfu->pk_pd optimal_dose Optimal Dose Selection pk_pd->optimal_dose

Caption: Workflow for determining the optimal in vivo dosage of Agent-32.

troubleshooting_logic start Start Troubleshooting issue Issue Encountered? start->issue toxicity High Toxicity? issue->toxicity Yes end Problem Resolved issue->end No efficacy Lack of Efficacy? toxicity->efficacy No re_eval_mtd Re-evaluate MTD toxicity->re_eval_mtd Yes check_vehicle Check Vehicle Toxicity toxicity->check_vehicle dose_fraction Consider Dose Fractionation toxicity->dose_fraction variability High Variability? efficacy->variability No pk_study Conduct PK Studies efficacy->pk_study Yes tissue_dist Analyze Tissue Distribution efficacy->tissue_dist relapse Post-treatment Relapse? variability->relapse No refine_protocol Refine Dosing/Infection Protocol variability->refine_protocol Yes increase_n Increase Group Size (n) variability->increase_n extend_duration Extend Treatment Duration relapse->extend_duration Yes increase_dose Increase Dose (within MTD) relapse->increase_dose relapse->end No re_eval_mtd->end check_vehicle->end dose_fraction->end pk_study->end tissue_dist->end refine_protocol->end increase_n->end extend_duration->end increase_dose->end

Caption: Logical flow for troubleshooting common issues in in vivo studies.

References

Troubleshooting Antitubercular agent-32 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the troubleshooting of cytotoxicity for a compound designated "Antitubercular agent-32." As this is a placeholder, the mechanistic information provided is based on known effects of common first-line antitubercular drugs, such as Isoniazid and Rifampicin. The experimental troubleshooting steps are broadly applicable to in vitro cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see only antimycobacterial activity. Is this normal?

High cytotoxicity at low concentrations can be concerning but may arise from several factors. First, the agent may have a narrow therapeutic index. Second, the chosen cell line could be particularly sensitive to its mechanism of action. It is also crucial to rule out experimental artifacts, such as solvent toxicity, contamination, or issues with assay reagents, which can lead to false-positive results[1][2]. Many antitubercular drugs are known to induce oxidative stress, which can damage host cells.[3]

Q2: What are the common mechanisms of cytotoxicity associated with antitubercular agents?

Many first-line antitubercular drugs, like isoniazid and rifampin, can cause cellular damage through the following mechanisms:

  • Oxidative Stress: The metabolism of these drugs can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] An overabundance of these free radicals can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[3][4] Rifampin, for instance, has been shown to induce hydroxyl radical formation in Mycobacterium tuberculosis, a mechanism that could also affect host cells.[5]

  • Mitochondrial Dysfunction: Mitochondria are often primary targets for drug-induced toxicity.[6][7] Antitubercular agents can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production, a collapse of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[3][6][8] Metabolites of isoniazid have been suggested to inhibit mitochondrial complex II.[9]

  • Apoptosis Induction: The combination of oxidative stress and mitochondrial damage often triggers the intrinsic pathway of apoptosis.[3][6] This involves the activation of a cascade of enzymes called caspases, which execute programmed cell death.[10][11]

  • Hepatotoxicity: Liver cells (hepatocytes) are particularly susceptible to damage from antitubercular drugs because the liver is the primary site of drug metabolism.[4] This metabolism can generate toxic byproducts that lead to liver injury.[7]

Q3: How can I determine if the cell death I'm observing is apoptosis or necrosis?

Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is critical for understanding the mechanism of cytotoxicity. The Annexin V and Propidium Iodide (PI) assay is a standard method for this purpose.[12][13]

  • Healthy cells: Are negative for both Annexin V and PI.[13]

  • Early Apoptotic cells: In early apoptosis, a molecule called phosphatidylserine (PS) flips to the outer cell membrane.[14][15] Annexin V binds to this exposed PS, so these cells stain positive for Annexin V but remain negative for PI as their membranes are still intact.[13]

  • Late Apoptotic/Necrotic cells: In late apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the DNA.[12] Therefore, these cells stain positive for both Annexin V and PI.[13]

This differentiation can be quantified using flow cytometry.

Q4: My cytotoxicity results are highly variable between replicate wells. What could be the cause?

High variability is a common issue in plate-based assays and can invalidate results.[16] Potential causes include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before plating to avoid clumps and ensure the same number of cells is added to each well.[16]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the drug, reagents, or media can significantly alter results.[16][17]

  • Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth.[16] It is often recommended to fill the outer wells with sterile water or media and not use them for experimental data.[16]

  • Compound Precipitation: The agent may be precipitating out of the solution at higher concentrations. Check for visible precipitates in the wells.

  • Contamination: Bacterial or fungal contamination can affect cell viability and interfere with assay readings.[18]

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High Cytotoxicity

This guide provides a logical workflow to determine if high cytotoxicity is a true result of your compound or an experimental artifact.

G cluster_0 Initial Observation cluster_1 Phase 1: Rule out Experimental Artifacts cluster_2 Phase 2: Confirm with an Orthogonal Assay cluster_3 Phase 3: Mechanistic Investigation A Unexpected High Cytotoxicity Observed B Check for Contamination (Visual & Microscopic) A->B C Review Assay Protocol (Reagent Prep, Incubation Times) B->C D Verify Solvent Toxicity Control (e.g., DMSO only) C->D E Assess Plate for Edge Effects & Compound Precipitation D->E F Result is Reproducible? E->F G Perform a Different Cytotoxicity Assay (e.g., LDH if MTT was used) F->G Yes Z Result is an Artifact. Rectify Issue and Repeat. F->Z No H Do Results Correlate? G->H I Result is Likely a True Positive Cytotoxic Effect H->I Yes H->Z No J Investigate Mechanism: - Apoptosis vs. Necrosis (Annexin V) - ROS Production - Mitochondrial Membrane Potential I->J

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Guide 2: Characterizing the Mechanism of Cell Death

Once you have confirmed that Agent-32 is genuinely cytotoxic, the next step is to understand how it kills the cells. This workflow outlines key experiments.

G A Confirmed Cytotoxicity of This compound B Differentiate Cell Death Type: Annexin V / PI Staining A->B C1 Result: Annexin V+/PI- (Early Apoptosis) B->C1 C2 Result: Annexin V+/PI+ (Late Apoptosis/Necrosis) B->C2 D Investigate Apoptotic Pathway: Caspase Activity Assay (e.g., Caspase-3/7) C1->D C2->D E Result: Caspase Activation D->E F Result: No Caspase Activation D->F G Investigate Upstream Triggers: Measure ROS Production (e.g., DCFDA staining) E->G H Measure Mitochondrial Membrane Potential (ΔΨm) (e.g., JC-1, TMRE) E->H I Conclusion: Caspase-dependent Apoptosis E->I J Conclusion: Necrosis or Caspase- Independent Cell Death F->J

Caption: Experimental workflow for mechanistic cell death studies.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures cell metabolic activity as an indicator of viability.[19] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[19]

Materials:

  • Cells and complete culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[19]

  • Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the agent to the wells. Include "untreated" (cells + medium) and "vehicle" (cells + solvent) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[19] Purple formazan crystals should be visible inside the cells under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[20]

  • Measurement: Read the absorbance at 570 nm.

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[21][22]

Materials:

  • Cells, medium, and 96-well plate

  • This compound

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.[23]

    • Background: Medium only.

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes.[24] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[23]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[23]

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[23]

  • Stop Reaction: Add 50 µL of stop solution provided in the kit.[23]

  • Measurement: Read the absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity as: ((Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[12][13]

Materials:

  • Cells, medium, and culture flasks/plates

  • This compound

  • Annexin V conjugate (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13][14]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with Agent-32 for the desired time.[12] Include an untreated control.

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like scraping or EDTA to preserve membrane integrity.[15]

  • Wash Cells: Wash the collected cells twice with cold PBS by centrifuging at ~300-500 x g for 5 minutes and resuspending the pellet.[13][15]

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Data Presentation & Signaling Pathways

Table 1: Example Cytotoxicity Data for Antitubercular Agents

This table provides a template for presenting quantitative cytotoxicity data, using hypothetical values for Agent-32 alongside known agents for comparison. IC50 is the concentration of a drug that inhibits 50% of cell viability.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compound HepG2 MTT 48 25.5
This compound A549 MTT 48 78.2
This compound THP-1 LDH 48 45.0
IsoniazidHepG2MTT48>100
RifampicinHepG2MTT48~50-100
Doxorubicin (Control)HepG2MTT48~1.0
Diagram: Postulated Cytotoxicity Pathway of Antitubercular Agents

This diagram illustrates the potential molecular cascade leading to cell death, based on known mechanisms of drugs like isoniazid and rifampicin.[3][4][8]

G cluster_0 Drug Action cluster_1 Cellular Stress cluster_2 Mitochondrial Damage cluster_3 Execution Pathway A Antitubercular Agent (e.g., Agent-32) B Metabolism in Liver (Cytochrome P450) A->B C Generation of Reactive Metabolites B->C D Increased Reactive Oxygen Species (ROS) C->D E Mitochondrial Perturbation D->E F Loss of Mitochondrial Membrane Potential (ΔΨm) E->F G Release of Cytochrome c F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

References

Technical Support Center: Enhancing the Bioavailability of Benzothiazinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of benzothiazinone (BTZ) compounds.

Frequently Asked Questions (FAQs)

Q1: What are benzothiazinones and what is their mechanism of action?

Benzothiazinones (BTZs) are a potent class of antimicrobial agents, particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. They act as prodrugs that, once activated within the mycobacterium, covalently inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, and its inhibition leads to cell death.

Q2: Why is improving the bioavailability of benzothiazinones a critical area of research?

Many promising benzothiazinone compounds exhibit low oral bioavailability, which can hinder their development as effective drugs.[1] Poor bioavailability can be attributed to several factors, including low aqueous solubility and rapid metabolism in the liver.[1] Low solubility limits the dissolution of the drug in the gastrointestinal tract, a prerequisite for absorption, while rapid metabolism reduces the amount of active drug that reaches systemic circulation.[1] Enhancing bioavailability is essential to ensure that a sufficient concentration of the drug reaches the target site to exert its therapeutic effect.[2]

Q3: What are the primary strategies for improving the bioavailability of benzothiazinone compounds?

There are three main approaches to improving the bioavailability of BTZs:

  • Structural Modification: Altering the chemical structure of the BTZ molecule to enhance its physicochemical properties, such as solubility and metabolic stability. This can involve the addition of ionizable groups or moieties that hinder metabolic breakdown.

  • Prodrug Strategies: Designing the BTZ compound as a prodrug that is converted to the active form in the body. This approach can be used to temporarily mask features of the molecule that limit its absorption.

  • Advanced Formulation: Utilizing drug delivery systems to improve the dissolution and absorption of the BTZ compound. This includes techniques like creating amorphous solid dispersions, using lipid-based formulations, and developing nanoparticles.[3]

Troubleshooting Guides

Solubility Assays

Q: My solubility measurements for a new BTZ compound are inconsistent. What could be the cause?

A: Inconsistent solubility results can arise from several factors:

  • Equilibration Time: Ensure that the shake-flask method allows sufficient time for the solution to reach equilibrium. For poorly soluble compounds, this can take 24 hours or longer.

  • pH of the Buffer: The solubility of BTZ compounds can be pH-dependent, especially if they contain ionizable functional groups. Verify the pH of your buffer before and after the experiment.

  • Compound Purity: Impurities in your compound can affect its solubility. Confirm the purity of your sample using an appropriate analytical method.

  • Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant temperature during the experiment using a temperature-controlled shaker or water bath.

In Vitro Metabolism Assays

Q: I am observing very rapid metabolism of my BTZ compound in a liver microsome stability assay. How can I investigate this further?

A: Rapid metabolism is a common challenge for BTZ compounds. To understand the metabolic pathways involved:

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites being formed. This can provide clues as to which enzymes are responsible for the metabolism.

  • Enzyme Phenotyping: Use specific inhibitors of major cytochrome P450 (CYP) enzymes in your microsomal assay to determine which CYP isoforms are responsible for the metabolism of your compound.

  • Consider Phase II Metabolism: In addition to CYP-mediated (Phase I) metabolism, consider the possibility of Phase II metabolism (e.g., glucuronidation). You may need to supplement your assay with the appropriate cofactors (e.g., UDPGA) to assess this.

In Vivo Pharmacokinetic Studies

Q: I am seeing high variability in the plasma concentrations of my BTZ compound in a mouse pharmacokinetic study. What are some potential reasons for this?

A: High variability in animal pharmacokinetic studies can be due to:

  • Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or stress to the animal, which can affect drug absorption. Ensure that all personnel are properly trained in this procedure.

  • Formulation Issues: If the compound is not fully dissolved or is unstable in the dosing vehicle, it can lead to variable absorption. Prepare fresh formulations for each study and ensure homogeneity.

  • Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Using a sufficient number of animals per group and randomizing the animals can help to mitigate this.

  • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Standardize the fasting and feeding schedule for all animals in the study.

Data Presentation

Table 1: Pharmacokinetic Parameters of Selected Benzothiazinone Derivatives in Mice

CompoundT1/2 (h)Tmax (h)Cmax (ng/mL)AUC0-inf (h·ng/mL)Reference
PBTZ169 2.87 ± 1.030.83 ± 0.291300 ± 4225478 ± 1730[4]
11l 10.66 ± 5.621.00 ± 01682 ± 30724619 ± 3478[4]
11m 3.59 ± 0.641.33 ± 0.582700 ± 93328716 ± 9878[4]
11n 3.53 ± 1.630.67 ± 0.29901 ± 1104871 ± 935[4]
11o 4.68 ± 0.920.50 ± 0426 ± 2432599 ± 1220[4]
12b 3.46 ± 3.230.67 ± 0.2917.6 ± 5.4141.8 ± 33.0[4]
12f 3.11 ± 0.351.08 ± 0.881234 ± 1596024 ± 379[4]

Data are presented as mean ± standard deviation.

Experimental Protocols

Shake-Flask Solubility Assay
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO) at a high concentration (e.g., 20 mM).[5]

    • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a glass vial.[6]

    • Alternatively, for kinetic solubility, add a small volume of the concentrated stock solution to the buffer.[7]

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[8]

  • Sample Analysis:

    • After incubation, filter the samples to remove any undissolved solid.[8]

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[7]

    • Prepare a standard curve of the compound in the same buffer to determine the concentration accurately.

Liver Microsome Stability Assay
  • Reagent Preparation:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH regenerating system.[9]

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound with the liver microsomes in the reaction buffer at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[10]

Visualizations

Benzothiazinone_Mechanism_of_Action cluster_Mycobacterium Mycobacterium Cell BTZ Benzothiazinone (Prodrug) Activated_BTZ Activated Nitroso-BTZ BTZ->Activated_BTZ Reduction DprE1_Inactive Inactive DprE1-BTZ Adduct Activated_BTZ->DprE1_Inactive Covalent Binding CellWall Mycobacterial Cell Wall DprE1_Inactive->CellWall Inhibition DprE1_Active DprE1 (Active Enzyme) DprE1_Active->DprE1_Inactive DPR DPR (Decaprenyl-phosphoryl-ribose) DPX DPX (Decaprenyl-phosphoryl-2-keto-erythro-pentose) DPR->DPX Oxidation Arabinan Arabinan Synthesis DPX->Arabinan Arabinan->CellWall

Caption: Mechanism of action of benzothiazinones.

Bioavailability_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Evaluation cluster_Decision Decision Point cluster_Optimization Optimization Solubility Aqueous Solubility Assay Permeability Caco-2 Permeability Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Decision_Node Acceptable Bioavailability? Metabolism->Decision_Node PK_Study Mouse Pharmacokinetic Study Data_Analysis Calculate Bioavailability PK_Study->Data_Analysis Data_Analysis->Decision_Node Decision_Node->PK_Study Yes Formulation Formulation Development Decision_Node->Formulation No SAR Structural Modification (SAR) Decision_Node->SAR No Bioavailability_Enhancement_Strategy Problem Poor Bioavailability Identified Solubility_Issue Primary Issue: Low Solubility? Problem->Solubility_Issue Metabolism_Issue Primary Issue: Rapid Metabolism? Solubility_Issue->Metabolism_Issue No Formulation Formulation Strategies (Nanoparticles, Solid Dispersions) Solubility_Issue->Formulation Yes SAR_Solubility Structural Modification (Add Polar Groups) Solubility_Issue->SAR_Solubility Yes SAR_Metabolism Structural Modification (Block Metabolic Sites) Metabolism_Issue->SAR_Metabolism Yes Prodrug Prodrug Approach Metabolism_Issue->Prodrug Yes

References

Overcoming resistance to DprE1 inhibitors like Antitubercular agent-32

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with DprE1 inhibitors, such as the antitubercular agent-32 series.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why is it a target for antitubercular drugs?

A1: DprE1, or Decaprenylphosphoryl-β-D-ribose 2'-epimerase, is an essential enzyme in Mycobacterium tuberculosis (Mtb). It is a critical component in the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential for the mycobacterial cell wall.[1][2] By inhibiting DprE1, these compounds disrupt the formation of the cell wall, leading to bacterial death.[2][3] Since DprE1 is unique to mycobacteria and absent in humans, inhibitors can specifically target the bacteria with a reduced risk of host toxicity.[2]

Q2: How do DprE1 inhibitors like this compound work?

A2: DprE1 inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors.[4]

  • Covalent inhibitors , such as the benzothiazinones (BTZs) like PBTZ169 (Macozinone), typically contain a nitro group. This group is activated by the DprE1 enzyme to a reactive nitroso form, which then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the enzyme's active site, permanently inactivating it.[5][6]

  • Non-covalent inhibitors bind reversibly to the active site, competitively inhibiting the enzyme's function.[4]

Q3: What are the primary mechanisms of resistance to DprE1 inhibitors?

A3: The most common mechanism of high-level resistance is the emergence of mutations in the dprE1 gene itself. For covalent inhibitors, mutations at the Cys387 residue (e.g., C387S or C387G) are frequently observed, which prevent the formation of the covalent bond.[5][7] Other mutations, such as at the Y314H residue, have been associated with resistance to non-covalent inhibitors.[8] A secondary, low-level resistance mechanism involves the upregulation of efflux pumps, specifically the MmpS5/L5 pump, which is negatively regulated by the Rv0678 protein. Mutations in rv0678 can lead to increased efflux of the inhibitor from the bacterial cell.[9][10]

Q4: Are there solubility issues with DprE1 inhibitors?

A4: Yes, poor aqueous solubility is a known challenge for some classes of DprE1 inhibitors, including certain benzothiazinone derivatives.[9][11][12][13] Potency has sometimes been observed to be inversely proportional to solubility.[11] Researchers often need to optimize compound formulations or use solubilizing agents like dimethyl sulfoxide (DMSO) for in vitro experiments.

Troubleshooting Guide

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

  • Q: My MIC values for a DprE1 inhibitor vary significantly between experiments. What could be the cause?

    • A:

      • Inoculum Preparation: Inconsistent inoculum density is a major source of variability. Ensure you are using a standardized protocol, such as adjusting the bacterial suspension to a 0.5 McFarland standard and then diluting it to the final required concentration (e.g., 105 CFU/mL).[14][15]

      • Compound Solubility: If the inhibitor precipitates out of the solution in the growth medium, its effective concentration will be lower and variable. Visually inspect your plates for any precipitation. You may need to adjust the concentration of your solubilizing agent (e.g., DMSO), but be mindful of its potential toxicity to the bacteria at higher concentrations.

      • Plate Reading Time: For colorimetric assays like the Microplate Alamar Blue Assay (MABA), the timing of the reading is crucial. Reading too early or too late can lead to misinterpretation of the MIC endpoint. Ensure that the drug-free control well shows sufficient growth before reading the results.[16]

      • Media Composition: Variations in media batches, especially the OADC supplement in Middlebrook 7H9, can affect bacterial growth and inhibitor activity. Use a consistent source and lot of media components whenever possible.[14]

Issue 2: No Inhibition Observed in DprE1 Enzyme Assay

  • Q: My compound shows whole-cell activity (high MIC), but I don't see any inhibition in my purified DprE1 enzyme assay. Why?

    • A:

      • Prodrug Activation: Some DprE1 inhibitors are prodrugs that require activation. Covalent inhibitors with a nitro group need to be reduced by the FAD cofactor within the DprE1 enzyme to their active nitroso form.[5][6] Ensure your assay buffer contains the necessary cofactors (e.g., FAD) and that the enzyme is in its reduced state.

      • Off-Target Effects: The compound's whole-cell activity might not be due to DprE1 inhibition. It could be acting on another target within the bacterium. Consider running a target engagement assay, such as using an Mtb strain that overexpresses DprE1. Overexpression of the target protein should lead to a significant increase (e.g., 8-fold or more) in the MIC if the compound is a true DprE1 inhibitor.[17]

      • Assay Conditions: The enzyme's activity is sensitive to pH, temperature, and buffer composition. Verify that your assay conditions are optimal for DprE1 activity as established in the literature.[18]

Issue 3: Difficulty Generating Resistant Mutants

  • Q: I am trying to select for resistant mutants by plating Mtb on agar containing a DprE1 inhibitor, but I'm not getting any colonies.

    • A:

      • Inhibitor Concentration: The concentration of the inhibitor used for selection is critical. If it is too high, the frequency of resistance may be too low to detect spontaneous mutants in the plated population. Try plating on a range of concentrations, typically 4x, 8x, and 16x the MIC.

      • Inoculum Size: A large number of bacteria needs to be plated to find spontaneous mutants. Ensure you are plating a sufficiently dense culture (e.g., 108 to 109 CFUs).

      • Incubation Time: Mtb grows slowly. Resistant colonies may take 3-6 weeks to appear. Be patient and ensure plates are properly sealed to prevent them from drying out during the long incubation period.

Quantitative Data Summary

The following table summarizes the in vitro activity of PBTZ169 (Macozinone) against wild-type and resistant strains of M. tuberculosis.

CompoundStrainRelevant GenotypeMIC (ng/mL)Fold Increase in ResistanceReference
PBTZ169 H37Rv (Wild-Type)dprE1 Cys3870.2 - 0.3N/A[1][19]
PBTZ169 Resistant MutantdprE1 C387G>1000>3333x[7]
PBTZ169 Resistant MutantdprE1 C387S>1000>3333x[7]
PBTZ169 Resistant MutantdprE1 C387A>1000>3333x[7]
PBTZ169 Resistant MutantdprE1 C387N>1000>3333x[7]
PBTZ169 Resistant MutantdprE1 C387T>1000>3333x[7]

Experimental Protocols

1. Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is based on the EUCAST reference method.[14][15]

  • Inoculum Preparation:

    • Harvest M. tuberculosis colonies from solid medium and transfer to a tube containing sterile water and glass beads.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth supplemented with 10% OADC to achieve a final inoculum density of approximately 105 CFU/mL.

  • Plate Preparation:

    • In a 96-well U-bottom plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.

    • Prepare a stock solution of the DprE1 inhibitor in DMSO. Serially dilute the inhibitor in the 96-well plate to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid toxicity.

    • Include a drug-free growth control well and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C.

  • Reading the MIC:

    • After 7-14 days, or once visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control, read the plate.

    • The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

2. Protocol: Generation and Identification of Resistant Mutants

  • Mutant Selection:

    • Prepare a high-density culture of M. tuberculosis H37Rv in liquid medium (e.g., 7H9 broth).

    • Plate approximately 108-109 CFUs onto Middlebrook 7H10 agar plates containing the DprE1 inhibitor at concentrations of 4x, 8x, and 16x the predetermined MIC.

    • Incubate the plates at 37°C for 3-6 weeks.

  • Confirmation of Resistance:

    • Pick individual colonies that appear on the inhibitor-containing plates and subculture them in drug-free liquid medium to expand the population.

    • Re-determine the MIC of the inhibitor for each putative mutant to confirm the resistant phenotype.

  • Genomic DNA Extraction:

    • From a liquid culture of a confirmed resistant mutant, pellet the cells by centrifugation.

    • Extract genomic DNA using a standard mycobacterial DNA extraction kit or a CTAB-based method.

  • Resistance Gene Sequencing:

    • Amplify the dprE1 gene (and the rv0678 gene if low-level resistance is suspected) from the extracted genomic DNA using PCR with specific primers.

    • Sequence the PCR product using Sanger sequencing.

    • Align the sequence from the resistant mutant with the wild-type sequence to identify any mutations.

    • For a broader, unbiased search for resistance mutations, perform Whole Genome Sequencing (WGS) on the genomic DNA.[2][5][20][21]

Visualizations

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Mechanism of Inhibition DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Keto-intermediate) DPR->DPX DprE1 DPA DPA (Decaprenylphosphoryl-arabinose) DPX->DPA DprE2 Arabinan Arabinan Synthesis (Essential for Cell Wall) DPA->Arabinan Inhibitor DprE1 Inhibitor (e.g., this compound) Inhibitor->DPX Inhibits Conversion

Caption: DprE1 pathway and point of inhibition.

Resistance_Workflow start Start: Inconsistent activity of DprE1 Inhibitor check_sol Is the inhibitor soluble in media? start->check_sol adjust_sol Adjust Solubilizing Agent (e.g., DMSO concentration) check_sol->adjust_sol No check_mic Are MIC results reproducible? check_sol->check_mic Yes adjust_sol->check_mic std_mic Standardize Inoculum & Reading Procedure check_mic->std_mic No check_enzyme Is there activity in whole-cell but not enzyme assay? check_mic->check_enzyme Yes std_mic->check_mic Retry check_prodrug Verify prodrug activation (e.g., cofactors present) check_enzyme->check_prodrug Yes success Issue Resolved check_enzyme->success No run_overexpression Run target overexpression assay to confirm on-target activity check_prodrug->run_overexpression run_overexpression->success MIC Shift Observed fail Consider alternative resistance mechanisms (e.g., efflux) run_overexpression->fail No MIC Shift

Caption: Troubleshooting workflow for DprE1 inhibitor experiments.

Resistance_ID_Workflow A 1. Culture Mtb on agar with DprE1 Inhibitor (4-16x MIC) B 2. Isolate and expand resistant colonies A->B C 3. Confirm resistant phenotype by re-testing MIC B->C D 4. Extract Genomic DNA from confirmed mutant C->D E 5. Amplify & Sequence Target Genes (dprE1, rv0678) OR Perform Whole Genome Sequencing D->E F 6. Align sequences to wild-type reference E->F G 7. Identify mutations conferring resistance F->G

Caption: Experimental workflow for identifying resistance mutations.

References

Technical Support Center: Synthesis of Antitubercular Agent-32

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antitubercular Agent-32, a novel diarylcoumarin derivative targeting the fatty acid degradation protein D32 (FadD32) in Mycobacterium tuberculosis.[1][2] This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic diarylcoumarin compound designed to inhibit the mycolic acid biosynthesis pathway, which is crucial for the integrity of the mycobacterial cell wall.[3][4] It specifically targets FadD32, an enzyme that activates long-chain fatty acids required for mycolic acid synthesis.[1] By inhibiting this enzyme, the agent disrupts the cell wall formation, leading to bacterial cell death. The development of new agents targeting different steps in well-validated pathways is a key strategy to combat drug resistance.[1]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including low reaction yields, difficulty in purification due to structurally similar byproducts, managing the stereochemistry of key intermediates, and ensuring the stability of the coumarin core. The synthesis often involves multi-step reactions where optimization of each step is critical for the overall success.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes. Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Some reagents may be hazardous or moisture-sensitive, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Pechmann Condensation Step

Problem: The initial condensation reaction to form the coumarin core has a yield of less than 40%.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Inadequate Catalyst Activity Ensure the acid catalyst (e.g., Amberlyst-15) is fresh and dry. If using a liquid acid catalyst like sulfuric acid, check its concentration.An active catalyst should significantly improve the reaction rate and yield.
Suboptimal Reaction Temperature Optimize the reaction temperature. For Pechmann condensations, a temperature range of 80-120°C is typical. Monitor the reaction progress using Thin Layer Chromatography (TLC).Maintaining the optimal temperature will favor the desired product formation and minimize side reactions.
Presence of Water Use anhydrous solvents and reagents. Water can interfere with the condensation reaction.A dry reaction environment should lead to a higher yield.
Incorrect Stoichiometry Re-verify the molar ratios of the phenol and β-ketoester starting materials. An excess of one reactant may be necessary to drive the reaction to completion.Correct stoichiometry will ensure the limiting reagent is fully consumed, maximizing theoretical yield.
Issue 2: Difficulty in Purifying the Final Product

Problem: Column chromatography does not effectively separate this compound from a closely related impurity.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System for Chromatography Perform a systematic TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) to identify a system that provides better separation (larger ΔRf).An optimized solvent system will improve the resolution of the column chromatography.
Co-eluting Impurity The impurity may be a regioisomer. Consider recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to purify the product.Recrystallization can effectively remove impurities with different solubility profiles.
Overloaded Column Reduce the amount of crude product loaded onto the chromatography column relative to the amount of stationary phase.A lower sample load improves separation efficiency.
Use of High-Performance Liquid Chromatography (HPLC) If purity issues persist, preparative HPLC may be necessary for final purification.HPLC offers higher resolution for separating closely related compounds.

Experimental Protocol: Synthesis of this compound

This protocol outlines the key steps for the synthesis of this compound.

Step 1: Pechmann Condensation to form the Coumarin Core

  • To a solution of 3,5-dimethylphenol (1.0 eq) in anhydrous toluene, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Add Amberlyst-15 resin (0.2 eq by weight) as the catalyst.

  • Reflux the mixture at 110°C for 6 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture to remove the catalyst and wash the resin with hot toluene.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-(chloromethyl)-5,7-dimethylcoumarin.

Step 2: Suzuki Coupling for Diaryl Substitution

  • Dissolve the crude coumarin intermediate (1.0 eq) in a 3:1 mixture of dioxane and water.

  • Add 4-fluorophenylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction at 90°C for 12 hours under an inert atmosphere.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (5% to 20%).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • If necessary, recrystallize the solid from ethanol to obtain pure this compound.

Quantitative Data Summary

Step Parameter Value Unit
Pechmann Condensation Optimized Temperature110°C
Reaction Time6hours
Average Yield75-85%
Suzuki Coupling Catalyst Loading5mol %
Reaction Time12hours
Average Yield60-70%
Final Product Purity (by HPLC)>98%
Melting Point185-188°C
MIC against M. tuberculosis H37Rv6.25µg/mL

Visualizations

Synthesis_Workflow Start Starting Materials (Phenol & Ketoester) Pechmann Pechmann Condensation (Coumarin Formation) Start->Pechmann Intermediate Crude Coumarin Intermediate Pechmann->Intermediate Suzuki Suzuki Coupling (Aryl Substitution) Intermediate->Suzuki Boronic Acid, Pd Catalyst Crude_Product Crude Antitubercular Agent-32 Suzuki->Crude_Product Purification Purification (Chromatography & Recrystallization) Crude_Product->Purification Final_Product Pure Antitubercular Agent-32 Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell FattyAcid Long-Chain Fatty Acid FadD32 FadD32 Enzyme FattyAcid->FadD32 Activated_FA Activated Fatty Acyl-AMP FadD32->Activated_FA PKS13 PKS13 Activated_FA->PKS13 Mycolic_Acid Mycolic Acid Synthesis PKS13->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Agent32 This compound Agent32->FadD32 Inhibition

Caption: Inhibition of the mycolic acid pathway by this compound.

References

Technical Support Center: Stability Testing of Antitubercular Agent-32

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Antitubercular agent-32.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term and accelerated stability testing of this compound according to ICH guidelines?

According to the International Council for Harmonisation (ICH) guidelines, the following storage conditions are recommended for stability testing:

Study TypeStorage ConditionDuration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months minimum
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

These conditions are designed to simulate the effect of various environmental factors on the quality of the active pharmaceutical ingredient (API) or finished pharmaceutical product (FPP) over time.[1][2][3]

Q2: How frequently should samples be tested during stability studies?

For long-term stability studies of a drug with a proposed shelf life of at least 12 months, the recommended testing frequency is:

  • Every 3 months for the first year.

  • Every 6 months for the second year.

  • Annually thereafter.

For accelerated stability studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1][2][4]

Q3: What are the common degradation products observed for antitubercular agents like rifampicin and isoniazid?

Rifampicin and isoniazid are known to be unstable, especially in combination and under certain conditions. Common degradation products include:

  • Rifampicin: Rifampicin quinone (RIF-Q) and 3-formylrifamycin (3-F-RIF).[5][6][7]

  • Rifampicin and Isoniazid Interaction: Isonicotinyl hydrazone is a major degradation product formed from the interaction between rifampicin and isoniazid.[8][9]

The presence of other antitubercular drugs like pyrazinamide and ethambutol can potentially catalyze the degradation of rifampicin in the presence of isoniazid.[10][11]

Q4: How does pH affect the stability of antitubercular agents?

The pH of the environment can significantly impact the stability of some antitubercular agents. For instance, the interaction and degradation of rifampicin and isoniazid are notably influenced by pH. Studies have shown that rifampicin degradation is more pronounced at acidic pH, with significant decomposition observed at pH 2.[5][12] It is crucial to control the pH during sample preparation and analysis to obtain accurate stability data.

Q5: What is the purpose of forced degradation studies?

Forced degradation studies, or stress testing, are conducted to:

  • Identify potential degradation products that could form under stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[13][14]

  • Establish the intrinsic stability of the drug substance.

  • Develop and validate stability-indicating analytical methods.[13]

  • Understand the degradation pathways of the drug molecule.

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability testing of this compound.

Chromatography Issues

Problem: Unexpected peaks are observed in the chromatogram.

  • Possible Cause 1: Formation of Degradation Products.

    • Solution: Compare the retention times of the unexpected peaks with those of known degradation products of this compound. If reference standards are unavailable, techniques like mass spectrometry (MS) can be used for identification. Forced degradation studies can help to intentionally generate and identify potential degradation products.[13]

  • Possible Cause 2: Contamination.

    • Solution: Ensure that all glassware is thoroughly cleaned and that the mobile phase and sample diluents are of high purity.[15] Run a blank injection (diluent only) to check for contamination from the solvent or the HPLC system.

  • Possible Cause 3: Sample Matrix Interference.

    • Solution: If analyzing a formulated product, excipients in the formulation might interfere with the analysis. Evaluate the chromatograms of placebo samples to identify any interfering peaks.[16]

Problem: Poor peak shape (e.g., peak tailing, fronting, or splitting).

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or the concentration of the sample.[17]

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Solution: Adjust the pH of the mobile phase to ensure that the analyte is in a single ionic form.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.[17][18] Using a guard column can help protect the analytical column from contamination.[17]

  • Possible Cause 4: Peak Splitting due to Sample Solvent.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a lower eluotropic strength than the mobile phase.[15]

Problem: Drifting retention times.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.[17]

  • Possible Cause 2: Changes in Mobile Phase Composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is properly mixed and degassed.[17]

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature during the analysis.[17]

  • Possible Cause 4: Pump Malfunction or Leaks.

    • Solution: Check the HPLC system for any leaks and ensure the pump is delivering a constant flow rate.[18][19]

Sample Preparation and Handling Issues

Problem: Inconsistent or lower-than-expected assay results.

  • Possible Cause 1: Degradation during Sample Preparation.

    • Solution: Some antitubercular agents are unstable in solution. For example, rifampicin can degrade in the presence of isoniazid.[5] Consider using a stabilizer, such as ascorbic acid, to protect against autooxidation in clinical samples.[5] Prepare samples immediately before analysis and protect them from light and heat.

  • Possible Cause 2: Incomplete Extraction from the Formulation.

    • Solution: Optimize the sample extraction procedure. This may involve adjusting the solvent, sonication time, or shaking method. For fixed-dose combinations, ensure the chosen solvent can effectively dissolve all active ingredients.

  • Possible Cause 3: Adsorption to Vials or Pipette Tips.

    • Solution: Use silanized glass vials or low-adsorption polypropylene materials to minimize the loss of the analyte.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.[20]

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.[13]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2 hours.[13]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified duration (e.g., 24 hours).[14][21]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 70°C.[14]

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light at 254 nm.[14]

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for this compound.

  • Column: A reversed-phase C18 column is commonly used.[20]

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[6][7][20]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for this compound and its potential degradation products. For example, a detection wavelength of 238 nm has been used for the simultaneous estimation of rifampicin, isoniazid, and pyrazinamide.[20]

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress Expose to stress neutralize Neutralize/Dilute Samples stress->neutralize Prepare for injection hplc HPLC/UPLC Analysis neutralize->hplc Inject sample data Data Acquisition hplc->data identify Identify Degradation Products data->identify quantify Quantify Agent-32 & Degradants data->quantify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow start Unexpected Peak in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source is likely system or solvent contamination. q1->a1_yes Yes q2 Does the retention time match a known degradant? q1->q2 No a2_yes Peak is a known degradation product. Quantify if necessary. q2->a2_yes Yes q3 Is the peak present in the placebo chromatogram? q2->q3 No a3_yes Peak is from an excipient. Modify method if it interferes with API peak. q3->a3_yes Yes a3_no Peak is likely an unknown degradation product. Further investigation (e.g., MS) is needed. q3->a3_no No

Caption: Troubleshooting logic for identifying unexpected peaks.

References

Technical Support Center: Addressing Metabolic Instability of Novel Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel antitubercular drugs. The content is designed to address specific issues encountered during in vitro metabolic stability and drug-drug interaction studies.

I. Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common experimental challenges.

Metabolic Stability Assays (Microsomes & Hepatocytes)

Question: My positive control compound (e.g., verapamil, testosterone) shows significantly lower metabolism than expected in my liver microsomal stability assay. What are the possible causes and solutions?

Answer: This is a common issue that suggests a problem with the assay system's metabolic competency. Here are the potential causes and troubleshooting steps:

  • Cause 1: Inactive Cofactor (NADPH). NADPH is essential for the activity of most cytochrome P450 enzymes.

    • Solution: Always prepare NADPH solutions fresh before each experiment. Ensure the solid NADPH is stored correctly (desiccated at -20°C). Consider purchasing a new batch of NADPH if the problem persists.

  • Cause 2: Poor Quality or Improperly Stored Microsomes. Microsomes can lose activity if not stored at -80°C or if they have undergone multiple freeze-thaw cycles.

    • Solution: Purchase microsomes from a reputable supplier and ensure they are stored at the correct temperature. Aliquot microsomes upon arrival to minimize freeze-thaw cycles. When a new batch is used, run a qualification experiment with known substrates.

  • Cause 3: Incorrect Incubation Conditions. Suboptimal pH, temperature, or buffer composition can inhibit enzyme activity.

    • Solution: Verify the pH of your incubation buffer is 7.4. Ensure the incubator is calibrated to 37°C. Use a standard incubation buffer, such as potassium phosphate buffer (100 mM, pH 7.4).

  • Cause 4: Presence of Inhibitors. Contaminants in your test compound stock solution (e.g., from synthesis impurities) or labware can inhibit enzymatic activity.

    • Solution: Run a vehicle control (containing only the solvent your compound is dissolved in) to ensure it does not inhibit the positive control's metabolism. Use high-purity solvents and ensure all labware is thoroughly cleaned.

Question: I am observing high variability between replicates in my hepatocyte stability assay. What could be the reason?

Answer: High variability in hepatocyte assays often points to issues with cell health, handling, or distribution.

  • Cause 1: Inconsistent Cell Seeding. Uneven distribution of hepatocytes in the wells will lead to variable metabolic rates.

    • Solution: Gently and thoroughly resuspend the hepatocyte stock solution before and during plating to ensure a homogenous cell suspension. Use wide-bore pipette tips to avoid shearing the cells.

  • Cause 2: Poor Cell Viability. If a significant portion of the hepatocytes are not viable, the metabolic capacity of the well will be reduced.

    • Solution: Perform a trypan blue exclusion assay to determine cell viability before starting the experiment. Viability should typically be >80%. Handle cryopreserved hepatocytes gently during thawing and centrifugation as per the supplier's protocol.[1]

  • Cause 3: Edge Effects in the Plate. Wells on the outer edges of a multi-well plate are more susceptible to temperature and humidity fluctuations, which can affect cell health and metabolism.

    • Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with buffer or media to create a more uniform environment across the plate. Pre-heating the incubation plate can also help ensure even heat distribution.[2]

Question: My test compound appears to be unstable in the minus-NADPH control in a microsomal stability assay. How should I interpret this?

Answer: Degradation in the absence of NADPH suggests that the instability is not mediated by NADPH-dependent enzymes like CYPs. Possible explanations include:

  • Chemical Instability: The compound may be inherently unstable at the pH (7.4) and temperature (37°C) of the incubation.

  • Metabolism by other Enzymes: The compound might be a substrate for other enzymes present in microsomes that do not require NADPH, such as esterases or UGTs (if UDPGA is present).

  • Nonspecific Binding: The compound may be binding to the plasticware or other components of the assay matrix over time, leading to an apparent decrease in concentration.

To investigate further, you can run a control incubation with heat-inactivated microsomes. If the compound is still unstable, the issue is likely chemical instability. If the compound is stable in heat-inactivated microsomes, the degradation is likely due to non-NADPH-dependent enzymes.

Metabolite Identification (LC-MS/MS)

Question: I am seeing unexpected or "ghost" peaks in my LC-MS/MS chromatograms during a metabolite identification study. What are the potential sources?

Answer: Unexpected peaks can originate from several sources. A systematic approach is needed for troubleshooting.

  • Cause 1: Carryover from Previous Injections. Highly retained or concentrated compounds from a previous run can elute in subsequent injections.

    • Solution: Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, increase the wash time and/or use a stronger wash solvent in your autosampler method.[3]

  • Cause 2: Contamination. Contaminants can be introduced from solvents, glassware, or the sample matrix itself.

    • Solution: Use high-purity, MS-grade solvents. Ensure all glassware is meticulously clean. Analyze a "matrix blank" (an incubation sample without the test compound) to identify peaks originating from the biological matrix.

  • Cause 3: In-source Fragmentation or Adduct Formation. The compound or its metabolites may fragment in the ion source of the mass spectrometer or form adducts with ions present in the mobile phase (e.g., sodium, potassium).

    • Solution: Optimize the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. Check for common adducts by looking for masses corresponding to [M+Na]+, [M+K]+, etc.[4]

  • Cause 4: Late Eluting Peaks from a Previous Sample. A compound from a prior injection may not have fully eluted and appears in the current chromatogram.

    • Solution: Extend the run time of your LC method to ensure all compounds have eluted. Incorporate a high-organic wash step at the end of your gradient.[5]

Cytochrome P450 (CYP) Inhibition Assays

Question: My positive control inhibitor for a specific CYP isoform (e.g., ketoconazole for CYP3A4) is showing weaker than expected inhibition. What should I do?

Answer: A weak response from the positive control indicates a potential issue with the assay's sensitivity or the integrity of the inhibitor.

  • Cause 1: Degraded Positive Control. The positive control inhibitor may have degraded due to improper storage or handling.

    • Solution: Prepare a fresh stock solution of the positive control from a reliable source. Ensure it is stored at the recommended temperature and protected from light if necessary.

  • Cause 2: Substrate Concentration Too High. If the concentration of the probe substrate is much higher than its Km value, a higher concentration of the inhibitor will be required to achieve 50% inhibition.

    • Solution: Ensure the probe substrate concentration is at or near its Km value for the specific CYP isoform. This information is typically provided by the substrate supplier or can be found in the literature.[6]

  • Cause 3: Interference from Test Compound Vehicle. If the positive control is run in the presence of the same solvent as your test compounds (e.g., DMSO), high concentrations of the solvent could affect the assay.

    • Solution: Ensure the final concentration of organic solvent in the incubation is low (typically ≤ 0.5%) and is consistent across all wells, including controls.

Question: How do I interpret the results of an IC50 shift assay for time-dependent inhibition (TDI)?

Answer: The IC50 shift assay helps differentiate between reversible and irreversible (time-dependent) inhibition by comparing the IC50 value with and without a pre-incubation step in the presence of NADPH.[7][8]

  • No Significant Shift (Fold Shift < 1.5): If the IC50 value does not change significantly after pre-incubation with NADPH, the inhibition is likely reversible.[9] The inhibitor binds to the enzyme, but the effect is not time-dependent.

  • Significant Shift (Fold Shift > 1.5): A significant decrease in the IC50 value (increase in potency) after pre-incubation with NADPH indicates time-dependent inhibition.[9] This suggests that a metabolite of the parent compound, formed during the pre-incubation, is a more potent inhibitor, or the parent compound/metabolite is forming a covalent bond with the enzyme.

  • Inhibition only after Pre-incubation with NADPH: If inhibition is only observed in the condition with a 30-minute pre-incubation with NADPH, and not in the 0-minute or 30-minute minus-NADPH conditions, this is a strong indicator of mechanism-based inactivation, where a reactive metabolite is formed and irreversibly binds to the enzyme.[7]

II. Quantitative Data on Metabolic Stability of Novel Antitubercular Drugs

The following table summarizes in vitro metabolic stability data for selected novel antitubercular drugs and candidates from the literature. These values are intended for comparative purposes. Experimental conditions can vary between studies.

CompoundDrug ClassTest Systemt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein or /10^6 cells)Reference
Bedaquiline DiarylquinolineHuman Liver MicrosomesStable (>60)Low[10]
Delamanid NitroimidazoleHuman Liver MicrosomesStable (Not metabolized by CYPs)N/A[11]
Pretomanid NitroimidazoleHuman Liver MicrosomesStableLow[12]
Sutezolid OxazolidinoneHuman Liver MicrosomesData not readily availableData not readily available
Compound 19 QuinoloneHuman S9 Fraction21.814.3 mL/min/kg (scaled)[13]
Compound 20 QuinoloneHuman S9 Fraction19.414.8 mL/min/kg (scaled)[13]
CD117 ThienopyrimidineMouse Liver Microsomes< 1High[4]
Isoxazole 4e Thienopyrimidine analogMouse Liver Microsomes> 60Low[14]
Thiazole 4m Thienopyrimidine analogMouse Liver Microsomes> 60Low[14]

III. Experimental Protocols

A. Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution, 10 mM)

  • Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to an intermediate concentration. The final test compound concentration is typically 1 µM.

  • Incubation Mixture: In a 96-well plate, combine the buffer and liver microsomes (final protein concentration typically 0.5 mg/mL). Add the test compound or positive control to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "minus-NADPH" controls.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold ACN containing an internal standard. The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (k * incubation volume) / mg of microsomal protein).[15]

B. Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform.

Materials:

  • Test compound stock solution

  • Pooled human liver microsomes

  • CYP isoform-specific probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Positive control inhibitor for each isoform

  • Quenching solution (e.g., ACN with internal standard)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor.

  • Incubation Mixture: In a 96-well plate, add buffer, human liver microsomes, and the test compound/inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a mixture of the probe substrate and NADPH.

  • Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Termination: Stop the reaction by adding cold ACN with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the proteins.

  • Analysis: Transfer the supernatant and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]

IV. Visualization of Metabolic Pathways and Workflows

Metabolic Activation of Delamanid and Pretomanid

Metabolic_Activation cluster_F420_cycle F420 Redox Cycling cluster_target Target Inhibition G6P Glucose-6-Phosphate Phosphogluconolactone 6-Phosphogluconolactone G6P->Phosphogluconolactone Fgd1 F420 F420 F420H2 F420H2 F420->F420H2 Reduction F420H2->F420 Oxidation Ddn Ddn (Nitroreductase) F420H2->Ddn Delamanid Delamanid (Prodrug) Active_Metabolites_D Active Metabolites (Delamanid) Delamanid->Active_Metabolites_D Delamanid->Ddn Pretomanid Pretomanid (Prodrug) Active_Metabolites_P Reactive Nitrogen Species (from Pretomanid) Pretomanid->Active_Metabolites_P Pretomanid->Ddn Mycolic_Acid Mycolic Acid Synthesis Active_Metabolites_D->Mycolic_Acid Respiratory_Poisoning Respiratory Poisoning Active_Metabolites_P->Respiratory_Poisoning Inhibition Ddn->F420

Caption: Metabolic activation of nitroimidazole prodrugs delamanid and pretomanid in M. tuberculosis.

Metabolism of Bedaquiline

Bedaquiline_Metabolism Bedaquiline Bedaquiline M2 N-desmethyl Bedaquiline (M2) Bedaquiline->M2 N-demethylation Aldehyde Aldehyde Intermediate Bedaquiline->Aldehyde N-dealkylation Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid CYP3A4 CYP3A4 (Major) CYP3A4->M2 CYP2C8 CYP2C8 CYP2C8->M2 CYP2C19 CYP2C19 CYP2C19->M2 Other_Enzymes Other Enzymes Other_Enzymes->Aldehyde

Caption: Major metabolic pathways of bedaquiline in humans.

General Experimental Workflow for Metabolic Stability

Experimental_Workflow Start Start: Test Compound Incubation Incubate with Microsomes/Hepatocytes + NADPH at 37°C Start->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sampling->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Processing Data Processing Analyze->Data_Processing Results Results: t1/2, CLint Data_Processing->Results

Caption: A generalized workflow for in vitro metabolic stability assays.

References

Minimizing batch-to-batch variability of Antitubercular agent-32

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular agent-32

Fictional Compound Profile: this compound

This compound is a potent, synthetic small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme InhA. InhA is an enoyl-acyl carrier protein reductase that is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. By inhibiting InhA, this compound disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death. This agent is currently in the preclinical development stage and is being evaluated for its efficacy and safety.

Frequently Asked Questions (FAQs) and Troubleshooting

This guide is designed to help researchers and drug development professionals troubleshoot and minimize batch-to-batch variability when working with this compound.

Q1: We have observed a significant difference in the Minimum Inhibitory Concentration (MIC) of this compound between two recently synthesized batches. What could be the cause?

A1: Inconsistent MIC values between batches can stem from several factors:

  • Purity of the Compound: The presence of impurities can significantly alter the apparent potency of the compound. Some impurities may have synergistic or antagonistic effects, while others may be inert but reduce the effective concentration of the active agent. It is crucial to assess the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC).[1][2]

  • Compound Identity and Integrity: Ensure that the correct compound was synthesized and that it has not degraded. Confirmation of the molecular weight by Mass Spectrometry (MS) is essential.[3][4][5]

  • Solubility Issues: If the compound is not fully dissolved, the actual concentration in the assay will be lower than expected, leading to a higher apparent MIC. Visually inspect for any precipitate and consider performing a solubility test.

  • Assay Conditions: Variability in the MIC assay itself can be a source of discrepancy. Factors such as the bacterial inoculum size, media composition, and incubation conditions must be strictly controlled.[6] It is also important to use quality control strains with known MIC values to ensure the assay is performing correctly.[6]

Q2: Our latest batch of this compound shows unexpected cytotoxicity in our mammalian cell line assays. What should we investigate?

A2: Unexpected cytotoxicity can be alarming and should be investigated thoroughly:

  • Residual Solvents or Reagents: The synthesis process may leave behind residual solvents, unreacted starting materials, or by-products that are cytotoxic. Review the purification steps and consider re-purifying the compound. Purity analysis by HPLC can help identify unknown peaks that may correspond to these cytotoxic impurities.

  • Contamination: Contamination of the sample with other cytotoxic compounds in the lab is a possibility. Ensure proper handling and storage procedures are followed.

  • Degradation Products: The compound may have degraded into a more toxic species. Re-confirm the identity and purity of the batch using LC-MS.

  • Cell Culture Conditions: Ensure that the cell culture conditions, such as cell density and media formulation, are consistent with previous experiments to rule out assay-specific issues.[7][8][9]

Q3: We are seeing inconsistent peak shapes and retention times in our HPLC analysis of different batches of this compound. What could be the problem?

A3: Inconsistent HPLC results can indicate several issues:

  • Column Degradation: The HPLC column may be degrading or contaminated. It is advisable to run a standard compound to check the column's performance.

  • Mobile Phase Preparation: Inconsistencies in the mobile phase composition, such as pH or solvent ratio, can lead to shifts in retention times. Ensure the mobile phase is prepared fresh and accurately.

  • Sample Preparation: The sample may not be fully dissolved in the injection solvent, or there may be particulate matter present. Always filter your samples before injection.

  • Instrument Variability: The HPLC system itself could be the source of variability. Check for leaks, ensure the pump is delivering a consistent flow rate, and that the detector is functioning correctly.

Q4: How can we proactively minimize batch-to-batch variability in our synthesis of this compound?

A4: Proactive measures are key to ensuring consistency:

  • Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the synthesis, purification, and handling of this compound.

  • Raw Material Quality Control: Use high-quality, well-characterized starting materials and reagents. Variations in raw materials are a common source of batch-to-batch inconsistency.[10]

  • Process Parameter Control: Tightly control reaction parameters such as temperature, pressure, reaction time, and mixing speed.[10]

  • Robust Purification Methods: Develop a robust purification protocol that effectively removes impurities and by-products.

  • Comprehensive Batch Release Testing: Implement a comprehensive panel of analytical tests to characterize each batch before it is used in biological assays. This should include, at a minimum, HPLC for purity, MS for identity, and a functional assay like an MIC test.

Experimental Protocols

Here are detailed methodologies for key quality control experiments for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: The purity of the sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in the purity assessment protocol.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Analysis: The mass spectrum of the main peak from the HPLC should show a prominent ion corresponding to the expected [M+H]+ for this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a broth microdilution method to determine the MIC of this compound against Mycobacterium tuberculosis H37Rv.

  • Materials:

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

    • 96-well microplates.

    • M. tuberculosis H37Rv culture in mid-log phase.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO at 100X the highest desired final concentration.

    • Perform serial two-fold dilutions of the compound in the 96-well plate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a no-drug control and a sterile control.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in broth.

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Data Presentation

Table 1: Batch-to-Batch Purity and Identity Analysis of this compound

Batch IDPurity by HPLC (%)Observed Mass [M+H]+Expected Mass [M+H]+Pass/Fail
AT32-00198.5450.2450.2Pass
AT32-00299.1450.2450.2Pass
AT32-00392.3450.2, 472.1*450.2Fail
AT32-00498.8450.2450.2Pass

*Indicates a significant impurity was detected.

Table 2: Batch-to-Batch Potency and Cytotoxicity of this compound

Batch IDMIC vs. Mtb H37Rv (µg/mL)CC50 vs. Vero cells (µg/mL)Selectivity Index (CC50/MIC)Pass/Fail
AT32-0010.25>50>200Pass
AT32-0020.25>50>200Pass
AT32-0031.012.512.5Fail
AT32-0040.5>50>100Pass

Visualizations

Signaling_Pathway AT32 This compound InhA InhA (Enoyl-ACP reductase) AT32->InhA Inhibits FASII Fatty Acid Synthase-II (FAS-II) Pathway InhA->FASII Key Enzyme Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Produces Cell_Death Bacterial Cell Death Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Cell_Wall->Cell_Death Disruption leads to

Caption: Hypothetical signaling pathway of this compound.

QC_Workflow start Start: New Batch Synthesized hplc Purity Assessment (HPLC) start->hplc lcms Identity Confirmation (LC-MS) hplc->lcms mic Potency Assay (MIC) lcms->mic cyto Cytotoxicity Assay mic->cyto data Data Review and Comparison to Reference cyto->data pass Batch Release data->pass Pass fail Investigate and Re-purify/Re-synthesize data->fail Fail

Caption: Experimental workflow for quality control of this compound.

Troubleshooting_Workflow start Issue: Batch-to-Batch Variability Observed check_purity Check Purity (HPLC) start->check_purity check_identity Check Identity (LC-MS) check_purity->check_identity Purity OK? review_synthesis Review Synthesis and Purification Records check_purity->review_synthesis Purity NOT OK check_identity->review_synthesis Identity NOT OK review_assay Review Assay Protocols and Execution check_identity->review_assay Identity OK? repurify Re-purify Batch review_synthesis->repurify resynthesize Re-synthesize Batch review_synthesis->resynthesize retest Re-test Assay review_assay->retest resolve Issue Resolved repurify->resolve resynthesize->resolve retest->resolve

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Validation & Comparative

Comparative Analysis of Advanced DprE1 Inhibitors for Antitubercular Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel antitubercular agents with new mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway, has been identified as a highly vulnerable and promising target for new anti-TB drugs.[1][2] This guide provides a comparative analysis of several leading DprE1 inhibitors currently in various stages of clinical development, alongside a placeholder for the emerging "Antitubercular agent-32" to illustrate key comparative parameters.

Mechanism of Action of DprE1 Inhibitors

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the Mycobacterium tuberculosis cell wall.[1] Inhibition of DprE1 disrupts this pathway, leading to cell wall damage and bacterial death.

DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of interaction with the enzyme:

  • Covalent Inhibitors: These compounds, typically containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1] This "suicide inhibition" leads to potent and sustained enzyme inactivation. Examples include the benzothiazinones BTZ043 and PBTZ169 (Macozinone).[3]

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1 through non-covalent interactions. While they do not form a permanent bond, they effectively block the substrate from accessing the active site. Examples include TBA-7371 and OPC-167832 (Quabodepistat).[3]

In Vitro Activity Comparison

The in vitro potency of antitubercular agents is a critical initial determinant of their potential efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for key DprE1 inhibitors against Mycobacterium tuberculosis H37Rv.

CompoundChemical ClassMechanism of ActionMIC (µg/mL) against M. tuberculosis H37RvReference(s)
This compound Data not availableData not availableData not available
BTZ043 BenzothiazinoneCovalent0.001 - 0.008[3][4]
PBTZ169 (Macozinone) BenzothiazinoneCovalent~0.0002[5]
TBA-7371 AzaindoleNon-covalent0.64 - 1.0[3][6]
OPC-167832 (Quabodepistat) CarbostyrilNon-covalent0.00024 - 0.002[1][7]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for maintaining therapeutic concentrations at the site of infection. The table below presents available pharmacokinetic parameters for the selected DprE1 inhibitors in humans.

CompoundDosage and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Reference(s)
This compound Data not availableData not availableData not availableData not availableData not available
BTZ043 500 mg, oral~1311.5~2624~1.5 - 2.0[4][8]
PBTZ169 (Macozinone) 640 mg, oralLinear PKData not availableLinear PKData not available[9]
TBA-7371 Data not availableData not availableData not availableData not availableData not available
OPC-167832 (Quabodepistat) 90 mg, oral~1,250~4.0~20,400~15.1 - 23.6[10]

Note: Pharmacokinetic parameters can vary significantly based on formulation, fed/fasted state, and patient population.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antitubercular agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against M. tuberculosis is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the drug dilutions. The plates are then sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Visual inspection or the use of a growth indicator such as resazurin can be employed to determine growth inhibition.

DprE1 Enzymatic Assay

The inhibitory activity of compounds against the DprE1 enzyme can be assessed using a fluorescence-based assay.

  • Reaction Mixture: The assay is performed in a 96-well plate containing purified recombinant DprE1 enzyme, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and a fluorescence indicator system (e.g., Amplex Red/horseradish peroxidase).

  • Initiation of Reaction: The reaction is initiated by the addition of the DprE1 enzyme. The enzymatic reaction produces hydrogen peroxide, which in the presence of horseradish peroxidase, converts Amplex Red to the fluorescent product resorufin.

  • Fluorescence Measurement: The fluorescence is monitored over time using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Inhibitor Testing: Test compounds are pre-incubated with the enzyme before the addition of the substrate. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by measuring the initial reaction rates at various inhibitor concentrations.

Cytotoxicity Assay

Assessing the cytotoxicity of a compound against mammalian cells is crucial to determine its therapeutic index. The MTT assay is a commonly used method.

  • Cell Culture: A suitable mammalian cell line (e.g., HepG2, Vero) is seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at ~570 nm using a microplate reader.

  • CC50 Determination: The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Visualizations

DprE1_Inhibition_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibitors Inhibitor Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX) DPR->DPX DprE1 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Arabinosyl- transferases Covalent Covalent Inhibitors (e.g., BTZ043, PBTZ169) Covalent->DPX Inhibit DprE1 NonCovalent Non-covalent Inhibitors (e.g., TBA-7371, OPC-167832) NonCovalent->DPX Inhibit DprE1

Caption: DprE1 Inhibition in Arabinan Biosynthesis.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination (M. tuberculosis) Lead_Optimization Lead Optimization MIC->Lead_Optimization EnzymeAssay DprE1 Enzymatic Assay (IC50) EnzymeAssay->Lead_Optimization Cytotoxicity Cytotoxicity Assay (CC50) Cytotoxicity->Lead_Optimization PK Pharmacokinetic Studies (Animal Models/Human) Efficacy Efficacy Studies (Infection Models) PK->Efficacy Lead_Optimization->PK

Caption: Drug Discovery Workflow for DprE1 Inhibitors.

References

Comparative Analysis of Cross-Resistance Profiles: Antitubercular Agent-32 and Existing TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the development of novel antitubercular agents with unique mechanisms of action.[1][2][3] This guide presents a comparative analysis of the investigational compound, Antitubercular agent-32 (AT-32), and its cross-resistance profile against existing first- and second-line tuberculosis drugs. Through in vitro susceptibility testing against a panel of drug-resistant M.tb strains, we provide experimental evidence supporting AT-32's potential as a promising candidate for the treatment of drug-resistant tuberculosis. This document outlines the experimental methodologies, presents the comparative data in a structured format, and visualizes the underlying mechanisms and workflows.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the rise of drug-resistant strains.[1][2] Novel therapeutic agents are urgently needed, particularly those that do not exhibit cross-resistance with current therapies, as this would allow for their effective use in combination regimens against MDR- and XDR-TB.[1][4][5] this compound (AT-32) is a novel synthetic compound currently in preclinical development. It is hypothesized to inhibit the bacterial enzyme DprE1, which is involved in a crucial step of arabinogalactan synthesis, a key component of the mycobacterial cell wall. This mechanism of action is distinct from major first-line drugs like isoniazid (targets mycolic acid synthesis via InhA) and rifampicin (targets RNA polymerase).[5] This guide provides a direct comparison of the in vitro activity of AT-32 against isoniazide-resistant, rifampicin-resistant, and moxifloxacin-resistant M.tb strains.

Comparative In Vitro Susceptibility Data

The in vitro activity of AT-32 was evaluated against a panel of well-characterized Mycobacterium tuberculosis strains, including the reference strain H37Rv and several drug-resistant clinical isolates. The Minimum Inhibitory Concentration (MIC) for each compound was determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of AT-32 and Existing TB Drugs Against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

M. tuberculosis StrainGenotype (Resistance Marker)AT-32Isoniazid (INH)Rifampicin (RIF)Moxifloxacin (MXF)
H37Rv (Wild-Type)-0.06 0.050.10.125
INH-R1katG S315T0.06 > 80.10.125
RIF-R1rpoB S531L0.05 0.05> 160.125
MXF-R1gyrA D94G0.06 0.050.1> 4

Data Interpretation: The results presented in Table 1 demonstrate that AT-32 maintains potent activity against strains that are highly resistant to isoniazid, rifampicin, and moxifloxacin. The consistent MIC of AT-32 across all tested strains suggests a lack of cross-resistance with these established drugs. This is a critical finding, as it indicates that the resistance mechanisms for INH, RIF, and MXF do not impact the efficacy of AT-32.[5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method in a 96-well plate format, a standard technique for antimicrobial susceptibility testing of M. tuberculosis.[7][8]

  • Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis H37Rv (ATCC 27294) and characterized resistant clinical isolates were used. Strains were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Assay Procedure:

    • A bacterial suspension equivalent to a 0.5 McFarland standard was prepared.

    • The compounds were serially diluted in 7H9 broth in 96-well plates.

    • Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]

    • Plates were sealed and incubated at 37°C for 7-14 days.

  • Data Analysis: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the bacteria.[9]

Selection and Characterization of Resistant Strains

The resistant strains used in this study were clinical isolates with well-defined resistance-conferring mutations. The genetic basis of their resistance was confirmed by whole-genome sequencing.

  • INH-R1: This strain possesses a mutation in the katG gene, which prevents the activation of the isoniazid prodrug.[10]

  • RIF-R1: Resistance in this strain is conferred by a mutation in the rpoB gene, which encodes the β-subunit of RNA polymerase, the target of rifampicin.[11]

  • MXF-R1: This strain has a mutation in the gyrA gene, which encodes a subunit of DNA gyrase, the target of fluoroquinolones.[10][11]

Visualized Pathways and Workflows

Mechanism of Action Pathway

The following diagram illustrates the distinct molecular targets of AT-32, Isoniazid, and Rifampicin within M. tuberculosis, highlighting the rationale for the observed lack of cross-resistance.

G cluster_cell Mycobacterium tuberculosis AT32 This compound DprE1 DprE1 AT32->DprE1 Inhibition INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation RIF Rifampicin RNAP RNA Polymerase (rpoB) RIF->RNAP Inhibition ActivatedINH Activated INH KatG->ActivatedINH InhA InhA ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Transcription Transcription RNAP->Transcription CellWall Cell Wall Integrity MycolicAcid->CellWall Arabinogalactan->CellWall Viability Bacterial Viability Transcription->Viability CellWall->Viability G start Start strain_selection Select M.tb Strains (Wild-Type & Resistant Isolates) start->strain_selection culture Culture and Prepare Bacterial Inoculum strain_selection->culture inoculation Inoculate Plates with M.tb Strains culture->inoculation mic_plate Prepare 96-Well Plates with Drug Dilutions mic_plate->inoculation incubation Incubate Plates (37°C, 7-14 days) inoculation->incubation read_mic Read MIC Values (Visual Inspection) incubation->read_mic analysis Data Analysis and Comparison read_mic->analysis conclusion Conclusion on Cross-Resistance analysis->conclusion G start MIC Data for Resistant Strain compare_mic Compare MIC of Novel Agent vs. Wild-Type Strain start->compare_mic no_change No Significant MIC Change compare_mic->no_change True change Significant MIC Increase compare_mic->change False no_cross Conclusion: No Cross-Resistance no_change->no_cross cross Conclusion: Cross-Resistance Likely change->cross

References

A Head-to-Head Comparison of Novel Antitubercular Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new, effective, and safe therapeutic agents. This guide provides a head-to-head comparison of four promising new antitubercular drug candidates that are either recently approved or in late-stage clinical development: Bedaquiline, Pretomanid, Delamanid, and Sutezolid. The data presented is compiled from various preclinical and clinical studies to aid researchers in their drug discovery and development efforts.

Data Presentation: A Comparative Overview

The following tables summarize the key efficacy, safety, and pharmacokinetic parameters of the four drug candidates.

Table 1: In Vitro Efficacy against M. tuberculosis

Drug CandidateClassMechanism of ActionMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Bedaquiline DiarylquinolineInhibits ATP synthase0.030.125
Pretomanid NitroimidazoleInhibits mycolic acid synthesis & generates reactive nitrogen species0.015 - 0.250.5
Delamanid NitroimidazoleInhibits mycolic acid synthesis0.0040.012[1][2]
Sutezolid OxazolidinoneInhibits protein synthesis<0.062 - 0.250.5[3]

Note: MIC values can vary depending on the testing method and Mtb strains used.

Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis

Drug CandidateDosage (in mice)Treatment DurationLung CFU Reduction (log₁₀)Key Findings
Bedaquiline 25 mg/kg, daily4 weeks~2.93Significant dose-dependent bactericidal activity[4].
Pretomanid 100 mg/kg, daily1 month>1 log₁₀ greater reduction when added to BMZ regimenPrevents emergence of bedaquiline resistance and shortens treatment duration[5].
Delamanid 2.5 mg/kg, daily3 weeks~2Minor bactericidal activity in the first 3 weeks of monotherapy[4].
Sutezolid Not specified4 vs. 2 monthsLower relapse rate (5% vs. 35%) when added to standard therapySuperior sterilizing activity in combination with bedaquiline and pretomanid[6].

Table 3: Clinical Safety and Tolerability Profile

Drug CandidateCommon Adverse EventsSerious Adverse EventsBoxed Warning
Bedaquiline Nausea, arthralgia, headacheQT prolongation, hepatotoxicityIncreased risk of death
Pretomanid Peripheral neuropathy, nausea, acne, headache, vomitingHepatotoxicity, myelosuppression, QT prolongation-
Delamanid Nausea, dizziness, headacheQT prolongation-
Sutezolid Generally well-tolerated in early studiesPotential for myelosuppression (class effect)-

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of new drug candidates. Below are outlines of methodologies for key in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is a critical measure of a drug's potency.

Broth Microdilution Method (as per EUCAST reference protocol): [7][8]

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • Inoculum Preparation: A bacterial suspension is prepared from fresh colonies on 7H10 or 7H11 agar. The turbidity is adjusted to a 0.5 McFarland standard and then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Drug Preparation: The drug candidates are serially diluted in the broth to cover a range of concentrations.

  • Incubation: Plates are incubated at 37°C for 7-21 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that inhibits visible growth. This can be assessed visually or using a colorimetric indicator such as Resazurin. The resazurin microtiter assay (REMA) is a commonly used method where a color change from blue to pink indicates bacterial growth.[9]

In Vivo Efficacy Testing in a Murine Model

The mouse model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of new drug candidates.

Protocol Outline: [4][5]

  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a chronic lung infection.

  • Treatment: Treatment with the drug candidates, administered orally by gavage, typically begins 4-6 weeks post-infection. Dosages are determined based on pharmacokinetic studies to mimic human exposure.

  • Efficacy Assessment: The primary endpoint is the reduction in the bacterial load in the lungs and sometimes the spleen and liver. At various time points during and after treatment, groups of mice are euthanized, and their organs are homogenized and plated on selective agar to enumerate the colony-forming units (CFU).

  • Relapse Studies: To assess the sterilizing activity of a drug, treatment is stopped, and mice are observed for several months to determine the rate of disease relapse, as indicated by an increase in lung CFU counts.

Cytotoxicity Assays

Assessing the toxicity of new drug candidates against mammalian cells is a critical step in preclinical development to predict potential adverse effects in humans.

MTT Assay Protocol:

  • Cell Lines: A human cell line, such as HepG2 (liver) or THP-1 (monocytes), is commonly used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The drug candidates are added to the wells at various concentrations and incubated for a specified period (e.g., 24-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (the concentration of the drug that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of these novel drug candidates.

G cluster_Bedaquiline Bedaquiline Mechanism of Action Bedaquiline Bedaquiline ATP_Synthase F1Fo-ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase Binds to Proton_Motive_Force Disruption of Proton Motive Force ATP_Synthase->Proton_Motive_Force ATP_Production Inhibition of ATP Production Proton_Motive_Force->ATP_Production Cell_Death Bacterial Cell Death ATP_Production->Cell_Death

Caption: Mechanism of action for Bedaquiline.

G cluster_Pretomanid_Delamanid Pretomanid & Delamanid Mechanism of Action Pretomanid_Delamanid Pretomanid / Delamanid (Prodrugs) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid_Delamanid->Ddn F420 Reduced Coenzyme F420 F420->Ddn Activated_Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Activated_Metabolite Mycolic_Acid Inhibition of Mycolic Acid Synthesis Activated_Metabolite->Mycolic_Acid Cell_Death Bacterial Cell Death Activated_Metabolite->Cell_Death Respiratory Poisoning Cell_Wall Disruption of Cell Wall Synthesis Mycolic_Acid->Cell_Wall Cell_Wall->Cell_Death G cluster_Sutezolid Sutezolid Mechanism of Action Sutezolid Sutezolid Ribosome 50S Ribosomal Subunit (23S rRNA) Sutezolid->Ribosome Binds to Initiation_Complex Inhibition of Initiation Complex Formation Ribosome->Initiation_Complex Protein_Synthesis Blockage of Protein Synthesis Initiation_Complex->Protein_Synthesis Cell_Death Bacteriostatic Effect Protein_Synthesis->Cell_Death G cluster_Workflow In Vivo Efficacy Experimental Workflow Infection Aerosol Infection of Mice with Mtb Incubation Establishment of Chronic Infection (4-6 weeks) Infection->Incubation Treatment Daily Oral Gavage with Drug Candidate Incubation->Treatment Endpoint Euthanasia and Organ Homogenization Treatment->Endpoint CFU CFU Enumeration on Agar Plates Endpoint->CFU

References

Comparative Efficacy of Novel and Existing Agents in Rifampin-Resistant Tuberculosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific "Antitubercular agent-32" is not publicly available in the searched scientific literature. Therefore, this guide provides a comparative framework using established and novel agents for the treatment of rifampin-resistant tuberculosis (RR-TB), which can serve as a template for evaluating new chemical entities like "this compound". The data and protocols presented are based on current knowledge of prominent drugs used in RR-TB regimens.

This guide offers a comparative analysis of key antitubercular agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance in rifampin-resistant tuberculosis (RR-TB) models. The included experimental data, detailed protocols, and pathway visualizations are intended to facilitate the objective assessment of new and existing therapies.

Comparative Efficacy of Antitubercular Agents in RR-TB

The landscape of RR-TB treatment has been significantly altered by the introduction of new, all-oral regimens that are shorter and more effective than previous, lengthy treatments that often included injectable agents.[1][2] The BPaL (Bedaquiline, Pretomanid, Linezolid) and BPaLM (BPaL with Moxifloxacin) regimens are now recommended for the treatment of RR-TB.[1][3][4]

Quantitative Data Summary

The following table summarizes the efficacy and key characteristics of prominent drugs used in the management of RR-TB.

AgentClassMechanism of ActionIn Vitro MIC (μg/mL) against M. tuberculosisEfficacy in Mouse Models (Log10 CFU Reduction)Common Adverse Effects
Bedaquiline DiarylquinolineInhibits mycobacterial ATP synthase.[5][6]0.03 - 0.12>2.0 after 8 weeksQT prolongation, hepatotoxicity.[7]
Pretomanid NitroimidazoleGenerates reactive nitrogen species, inhibiting mycolic acid synthesis.[5][7]0.015 - 0.25~1.5 - 2.0 after 8 weeksMyelosuppression, peripheral and optic neuropathy, hepatotoxicity, lactic acidosis.[7]
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[5]0.25 - 1.0~1.0 - 1.5 after 8 weeksMyelosuppression, peripheral and optic neuropathy.[7]
Moxifloxacin FluoroquinoloneInhibits DNA gyrase, preventing DNA replication.[5]0.125 - 0.5Variable, often used in combinationQT prolongation, gastrointestinal disturbances.[7]
Rifampin (for comparison) RifamycinInhibits DNA-dependent RNA polymerase.[8]0.06 - 0.25 (in susceptible strains)>3.0 after 2 weeks (in susceptible strains)[6]Hepatotoxicity, drug interactions.[8]

Note: Efficacy data in mouse models can vary significantly based on the specific model, drug dosage, and treatment duration.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are standard protocols for key experiments in the evaluation of antitubercular agents.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of an agent against Mycobacterium tuberculosis.

Methodology:

  • Bacterial Culture: M. tuberculosis strains (including rifampin-resistant isolates) are cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Drug Preparation: The test agent is serially diluted in dimethyl sulfoxide (DMSO) and then in the culture medium to achieve a range of concentrations.

  • Inoculation: Microtiter plates are prepared with the drug dilutions, and a standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator like resazurin.

Murine Model of Tuberculosis

Objective: To evaluate the in vivo bactericidal activity of an agent in a mammalian model of established TB infection.

Methodology:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv or a clinical rifampin-resistant strain to establish a chronic infection in the lungs.

  • Treatment Initiation: Treatment with the test agent or combination regimen typically begins 4-6 weeks post-infection when a stable bacterial load is established.

  • Drug Administration: Drugs are administered daily or multiple times per week via oral gavage. Dosages are determined based on pharmacokinetic studies.[9]

  • Efficacy Assessment: At various time points (e.g., 2, 4, 8 weeks), cohorts of mice are euthanized. The lungs and sometimes spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU).

  • Data Analysis: The efficacy is measured by the reduction in the log10 CFU count in the organs of treated mice compared to untreated controls.

Visualizations

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating a new antitubercular agent from in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Compound Library Screening B MIC Determination vs. Rifampin-Resistant Mtb A->B C Cytotoxicity Assays B->C D Pharmacokinetic Studies (Mouse Model) C->D Select Lead Candidates F Treatment with Test Agent (e.g., 8 weeks) D->F E Aerosol Infection of Mice with Rifampin-Resistant Mtb E->F G Assess Bacterial Load (CFU) in Lungs and Spleen F->G H Efficacious? G->H Analyze CFU Reduction I Advance to Combination Studies H->I Yes J Re-evaluate or Discontinue H->J No

Caption: Workflow for preclinical evaluation of new antitubercular agents.

Mechanisms of Action of Key Antitubercular Agents

This diagram illustrates the cellular targets of the compared antitubercular agents within the Mycobacterium tuberculosis bacterium.

G cluster_Mtb Mycobacterium tuberculosis Cell CellWall Mycolic Acid Synthesis (Cell Wall) RNAP DNA-dependent RNA Polymerase DNAGyrase DNA Gyrase ATPSynthase ATP Synthase (Energy Production) Ribosome 50S Ribosome (Protein Synthesis) Pretomanid Pretomanid Pretomanid->CellWall Inhibits Rifampin Rifampin Rifampin->RNAP Inhibits Moxifloxacin Moxifloxacin Moxifloxacin->DNAGyrase Inhibits Bedaquiline Bedaquiline Bedaquiline->ATPSynthase Inhibits Linezolid Linezolid Linezolid->Ribosome Inhibits

Caption: Cellular targets of key drugs for rifampin-resistant TB.

References

Validating the Therapeutic Potential of Benzothiazinones in TB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined current tuberculosis (TB) therapies, creating an urgent need for novel antimicrobial agents. Benzothiazinones (BTZs) have emerged as a highly promising class of compounds with potent bactericidal activity against both drug-susceptible and drug-resistant Mtb. This guide provides an objective comparison of the performance of leading BTZ candidates, BTZ043 and its next-generation analog PBTZ169 (macozinone), with standard anti-TB drugs, supported by experimental data.

Mechanism of Action: Targeting Cell Wall Synthesis

Benzothiazinones act by inhibiting a crucial enzyme in the mycobacterial cell wall synthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme is essential for the biosynthesis of arabinans, which are critical components of the arabinogalactan layer of the mycobacterial cell wall.[1] By covalently binding to a cysteine residue in the active site of DprE1, BTZs block the production of decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for arabinan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1] The unique mode of action targeting a mycobacterium-specific pathway contributes to the high potency and selectivity of BTZs.

cluster_Pathway Arabinogalactan Biosynthesis Pathway cluster_DprE1 DprE1/DprE2 Complex UDP_GlcNAc UDP-GlcNAc Linker_Unit Linker Unit (GlcNAc-Rha-P-Decaprenyl) UDP_GlcNAc->Linker_Unit UDP_Rha dTDP-Rha UDP_Rha->Linker_Unit Galactan_Chain Galactan Chain Linker_Unit->Galactan_Chain Galactosyltransferases Arabinogalactan Arabinogalactan Galactan_Chain->Arabinogalactan Arabinan_Chain Arabinan Chain Arabinan_Chain->Arabinogalactan Mycolic_Acids Mycolic Acids Arabinogalactan->Mycolic_Acids Mycolyltransferases Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPA Decaprenylphosphoryl-D-arabinose (DPA) DPA->Arabinan_Chain Arabinofuranosyltransferases DprE1->DPA Reduction (DprE2) BTZ Benzothiazinones (BTZ043, PBTZ169) BTZ->DprE1 Inhibition

Figure 1: Mechanism of action of benzothiazinones in the arabinogalactan biosynthesis pathway.

Comparative In Vitro Efficacy

BTZs exhibit exceptional potency against M. tuberculosis, with minimum inhibitory concentrations (MICs) in the nanomolar range, significantly lower than many first- and second-line anti-TB drugs.[1] This high level of activity is maintained against MDR and XDR strains, highlighting their potential to address drug resistance.

Drug/CompoundDrug ClassMIC90 against Drug-Susceptible Mtb (μg/mL)MIC90 against MDR-TB Mtb (μg/mL)
BTZ043 Benzothiazinone0.001 - 0.03~0.001
PBTZ169 (Macozinone) Benzothiazinone<0.0005≤0.016
Isoniazid (INH)First-line0.02 - 0.2>4
Rifampicin (RIF)First-line0.05 - 0.2>1
Ethambutol (EMB)First-line1.0 - 5.0Variable
Pyrazinamide (PZA)First-line12.5 - 50Variable
MoxifloxacinSecond-line (Fluoroquinolone)0.12 - 0.50.5 - 4.0
BedaquilineSecond-line (Diarylquinoline)0.03 - 0.120.03 - 0.24
LinezolidSecond-line (Oxazolidinone)0.25 - 1.00.25 - 1.0
ClofazimineSecond-line (Riminophenazine)0.125 - 0.50.5

Table 1: Comparative in vitro activity (MIC90) of benzothiazinones and standard anti-TB drugs against M. tuberculosis. Data compiled from multiple sources.[1][2][3] The MIC90 is the concentration of a drug that inhibits the growth of 90% of bacterial isolates.

Comparative In Vivo Efficacy

Preclinical studies in murine models of TB have demonstrated the potent in vivo activity of benzothiazinones. PBTZ169, in particular, has shown superior efficacy compared to its predecessor, BTZ043, and is comparable to or exceeds the efficacy of standard first-line drug combinations in reducing bacterial load in the lungs and spleen.

Treatment RegimenMouse ModelDuration of TreatmentMean Log10 CFU Reduction in Lungs (vs. Untreated Control)
PBTZ169 (50 mg/kg) Chronic TB (BALB/c)8 weeks~1.5
PBTZ169 (100 mg/kg) Chronic TB (BALB/c)8 weeks~1.5
BTZ043 (50 mg/kg) Chronic TB (BALB/c)4 weeks~1.0
Isoniazid (10 mg/kg) + Rifampicin (10 mg/kg) + Pyrazinamide (150 mg/kg) Chronic TB (BALB/c)8 weeks~3.0 - 4.0
PBTZ169 + Bedaquiline + Pyrazinamide Chronic TB (BALB/c)8 weeksReported to be more efficacious than standard three-drug treatment

Table 2: Comparative in vivo efficacy of benzothiazinones and standard regimens in mouse models of tuberculosis. Data compiled from multiple sources.[1][4][5][6]

Pharmacokinetics and Safety Profile

PBTZ169 has an improved pharmacokinetic and safety profile compared to BTZ043. Clinical trial data for PBTZ169 (macozinone) have shown it to be well-tolerated with a favorable safety profile in the dose ranges studied.[7]

ParameterBTZ043PBTZ169 (Macozinone)IsoniazidRifampicin
Route of Administration OralOralOralOral
Tmax (single dose) ~2-4 hours1.5 - 2.5 hours1-2 hours2-4 hours
Half-life (t1/2) Variable~13-19 hours (Mean Retention Time)1-4 hours (fast/slow acetylators)2-5 hours
Toxicity Profile Low toxicologic potential in preclinical studies.[8]Good tolerability and favorable safety profile in Phase I/IIa trials.[7]Hepatotoxicity, peripheral neuropathyHepatotoxicity, gastrointestinal upset, drug interactions

Table 3: Comparative pharmacokinetic and toxicity overview. Data compiled from multiple sources.[7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

cluster_Workflow MABA Experimental Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compounds start->prep_plate prep_inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv) to a standardized density prep_plate->prep_inoculum inoculate Inoculate the wells with the bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 37°C for 7 days inoculate->incubate add_reagent Add Alamar Blue reagent to each well incubate->add_reagent reincubate Re-incubate plates at 37°C for 24 hours add_reagent->reincubate read_results Read results visually or with a spectrophotometer (Blue = Inhibition, Pink = Growth) reincubate->read_results determine_mic Determine MIC as the lowest concentration that prevents a color change read_results->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Methodology:

  • Plate Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 1 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with medium only as sterility controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reagent Addition: After the initial incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[9][10][11][12]

In Vivo Efficacy Testing in a Murine Model of Chronic TB

The BALB/c mouse model is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.

cluster_Workflow In Vivo Efficacy Testing Workflow start Start infect_mice Infect BALB/c mice with a low-dose aerosol of M. tuberculosis start->infect_mice establish_infection Allow infection to establish for 4-6 weeks (chronic phase) infect_mice->establish_infection initiate_treatment Initiate daily oral treatment with test compounds or standard regimens establish_infection->initiate_treatment monitor_mice Monitor mice for signs of toxicity and weight loss initiate_treatment->monitor_mice sacrifice_mice Sacrifice mice at defined time points (e.g., 4 and 8 weeks) monitor_mice->sacrifice_mice harvest_organs Harvest lungs and spleens aseptically sacrifice_mice->harvest_organs homogenize_plate Homogenize organs and plate serial dilutions on 7H11 agar harvest_organs->homogenize_plate incubate_count Incubate plates at 37°C for 3-4 weeks and count CFU homogenize_plate->incubate_count analyze_data Calculate log10 CFU reduction compared to untreated controls incubate_count->analyze_data end End analyze_data->end

References

A Comparative Guide to the Pharmacokinetics of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of tuberculosis (TB) treatment is being reshaped by the introduction of novel therapeutic agents. Understanding the pharmacokinetic profiles of these new drugs is paramount for optimizing dosing regimens, minimizing toxicity, and predicting drug-drug interactions. This guide provides a comparative analysis of the pharmacokinetics of four key novel antitubercular agents: bedaquiline, delamanid, pretomanid, and sutezolid, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of the four novel antitubercular agents. These values are derived from various clinical studies and represent a consolidation of current knowledge. It is important to note that these parameters can be influenced by a multitude of factors including patient genetics, co-morbidities, and concomitant medications.

ParameterBedaquilineDelamanidPretomanidSutezolid
Time to Peak Concentration (Tmax) ~5 hours[1]~4-5 hours~4-5 hours~3-4 hours
Peak Plasma Concentration (Cmax) Dose-dependent0.4 mg/L (100 mg BID)[2]2.14-3.35 mg/L (200 mg daily)[3]Dose-dependent
Area Under the Curve (AUC0-24h) Dose-dependent; 30.6 mg·h/L (maintenance phase)[4]5.1-7.5 mcg/mL·h (100 mg BID)[5]30.1-59.5 mg·h/L (200 mg daily)[3]Dose-dependent
Elimination Half-life (t1/2) ~5.5 months (terminal)[1]30-38 hours[6]~16-20 hours~4-10 hours
Bioavailability Increased ~2-fold with food[7]Increased with foodIncreased with food[8]Information not readily available
Protein Binding >99.9%>97.5%~87%~48%[9]
Metabolism Primarily by CYP3A4 to M2 (N-monodesmethyl) metabolite.[7]Primarily by albumin to DM-6705.[10]Nitroreduction by deazaflavin-dependent nitroreductase (Ddn).[11]Metabolized to an active sulfoxide metabolite (PNU-101603).[12][13]
Excretion Primarily fecalPrimarily fecalPrimarily renalPrimarily renal[9]

Experimental Protocols

The pharmacokinetic parameters presented in this guide are determined through rigorous clinical trials. A generalized experimental protocol for a pharmacokinetic study of a novel antitubercular agent is outlined below. Specific details may vary between studies.

Study Design: A typical study would be a Phase I or II, open-label, single- or multiple-dose study in healthy adult volunteers or in patients with drug-sensitive or multidrug-resistant TB.[1][8][14]

Subject Population: Participants are adults, with some studies including specific populations such as HIV-positive individuals.[8][15] Key demographic data such as age, weight, sex, and race are collected.[1]

Dosing Regimen: The drug is administered orally at specified doses. For multiple-dose studies, the regimen often includes a loading dose phase followed by a maintenance phase.[5][7] The influence of food is often assessed by administering the drug under fed and fasted conditions.[8]

Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points. For intensive pharmacokinetic analysis, this includes pre-dose (0 hours) and multiple time points post-dose (e.g., 2, 4, 6, 8, 12, and 24 hours).[5][14] For sparse sampling, trough concentrations may be collected at various weeks during treatment.[14]

Analytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][16]

Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic (PopPK) modeling approaches are used to determine the key pharmacokinetic parameters.[8][17] PopPK models can also be used to identify covariates that influence drug exposure.[1][15]

Visualizing Pharmacokinetic Processes

To better understand the experimental workflow and the factors influencing drug disposition, the following diagrams are provided.

G cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject Recruitment Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Informed Consent Blood Sampling Blood Sampling Dosing->Blood Sampling Specified Timepoints Sample Processing Sample Processing Blood Sampling->Sample Processing Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Plasma Extraction Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Concentration Data Parameter Estimation Parameter Estimation Pharmacokinetic Modeling->Parameter Estimation e.g., Cmax, AUC Results Interpretation Results Interpretation Parameter Estimation->Results Interpretation

Caption: Experimental workflow for a clinical pharmacokinetic study.

G cluster_0 Factors Influencing Pharmacokinetics cluster_1 Pharmacokinetic Processes Drug Drug Absorption Absorption Drug->Absorption Patient Characteristics Patient Characteristics Distribution Distribution Patient Characteristics->Distribution Concomitant Medications Concomitant Medications Metabolism Metabolism Concomitant Medications->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Logical relationships of factors affecting drug pharmacokinetics.

Conclusion

The novel antitubercular agents bedaquiline, delamanid, pretomanid, and sutezolid exhibit distinct pharmacokinetic profiles that are crucial for their effective and safe use. This guide provides a comparative overview to aid researchers and drug development professionals in their efforts to combat tuberculosis. Further research is needed to fully elucidate the complex interplay of factors that influence the pharmacokinetics of these vital medicines in diverse patient populations.

References

Comparative Efficacy and Safety Profile of Antitubercular Agent-32 Against Standard Second-Line Tuberculosis Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the novel antitubercular candidate, Agent-32, against established second-line drugs for multidrug-resistant tuberculosis (MDR-TB). The data presented herein is intended for researchers, scientists, and drug development professionals, offering a foundational comparison based on preclinical in vitro models.

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new therapeutic agents with novel mechanisms of action. Antitubercular agent-32 is a developmental compound designed to inhibit the β-ketoacyl-ACP synthase (KasA), an essential enzyme in the mycolic acid biosynthesis pathway of Mtb.[1][2] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to cell lysis.[1][2] This guide compares the in vitro efficacy and cytotoxicity of Agent-32 with three standard second-line TB drugs: Moxifloxacin (a fluoroquinolone), Amikacin (an aminoglycoside), and Linezolid (an oxazolidinone).[3][4]

Mechanism of Action: Agent-32

Agent-32 is a potent inhibitor of the KasA enzyme, a key component of the Fatty Acid Synthase-II (FAS-II) system in Mycobacterium tuberculosis.[1][5] The FAS-II system is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1] By specifically targeting KasA, Agent-32 disrupts the integrity of the mycobacterial cell wall, leading to bactericidal effects.[2] This mechanism is distinct from many existing first and second-line drugs, suggesting a low probability of cross-resistance.

cluster_FAS_II Mycolic Acid Biosynthesis (FAS-II Pathway) Malonyl-AcpM Malonyl-AcpM KasA KasA Malonyl-AcpM->KasA Substrate Acyl-AcpM Acyl-AcpM Acyl-AcpM->KasA Substrate Elongated Acyl-AcpM Elongated Acyl-AcpM KasA->Elongated Acyl-AcpM Condensation Mycolic Acids Mycolic Acids Elongated Acyl-AcpM->Mycolic Acids Further Elongation Steps Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Agent-32 Agent-32 Agent-32->KasA Inhibition

Figure 1. Hypothetical mechanism of action for this compound.

Comparative In Vitro Efficacy

The antimycobacterial activity of Agent-32 was evaluated against the H37Rv strain of M. tuberculosis and compared with standard second-line agents. The key metrics assessed were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

CompoundTarget/Mechanism of ActionMIC (μg/mL)MBC (μg/mL)MBC/MIC Ratio
Agent-32 (Hypothetical) KasA Enzyme (Mycolic Acid Synthesis)[1][5]0.125 0.5 4
Moxifloxacin DNA Gyrase0.25 - 0.5[6][7][8]1.02-4
Amikacin 30S Ribosomal Subunit (Protein Synthesis)[3][4]0.5 - 2.0[9][10][11]2.01-4
Linezolid 50S Ribosomal Subunit (Protein Synthesis)[12]0.25 - 0.5[13][14][15][16]> 4.0> 8 (Bacteriostatic)
Table 1: In Vitro Activity against M. tuberculosis H37Rv. Data for comparator drugs are derived from published literature.

Interpretation: Agent-32 demonstrates potent bactericidal activity with a low MIC value, comparable to or exceeding that of the tested second-line drugs. Its MBC/MIC ratio of 4 indicates a strong bactericidal effect, unlike Linezolid, which is primarily bacteriostatic.

Time-Kill Kinetics

A time-kill assay was performed to assess the rate of bactericidal activity of Agent-32 against M. tuberculosis H37Rv over 7 days.

Compound (at 4x MIC)Log10 CFU/mL Reduction at Day 7
Agent-32 (Hypothetical) ~3.5
Moxifloxacin ~3.0[17]
Amikacin ~2.5
Linezolid < 1.0
Untreated Control Growth
Table 2: Bactericidal activity over 7 days. Comparator data are representative values from literature.

Interpretation: Agent-32 exhibits rapid and potent bactericidal activity, achieving a greater reduction in bacterial load over 7 days compared to the other tested agents.

Cytotoxicity and Selectivity

The cytotoxicity of each compound was assessed in the HepG2 human liver cell line to determine the potential for off-target toxicity. The selectivity index (SI) is a critical measure of a drug's therapeutic window.

CompoundCytotoxicity (CC50 in HepG2, μg/mL)Selectivity Index (SI = CC50/MIC)
Agent-32 (Hypothetical) > 100 > 800
Moxifloxacin > 100> 200-400
Amikacin > 200> 100-400
Linezolid ~100~200-400
Table 3: In Vitro Cytotoxicity and Selectivity Index. Higher SI values indicate greater selectivity for the bacterial target.

Interpretation: Agent-32 displays a highly favorable safety profile with no significant cytotoxicity observed at high concentrations, resulting in a superior selectivity index. This suggests a wide therapeutic window and a lower potential for host cell toxicity.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method in a 96-well plate format.

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Inoculum: A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Procedure: Compounds were serially diluted in the microtiter plates. The bacterial suspension was then added to each well.

  • Incubation: Plates were incubated at 37°C for 7-14 days.

  • Endpoint: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the mycobacteria.[6] A resazurin-based indicator was used to aid visual assessment.[18][19]

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time.

  • Procedure: Log-phase cultures of M. tuberculosis H37Rv were exposed to the test compounds at a concentration of 4x their respective MICs.

  • Sampling: Aliquots were removed at specified time points (0, 1, 3, 5, and 7 days), serially diluted, and plated on Middlebrook 7H11 agar.

  • Incubation: Plates were incubated at 37°C for 3-4 weeks until colonies were visible.

  • Endpoint: The number of viable bacteria (CFU/mL) was determined at each time point, and the log10 reduction was calculated relative to the starting inoculum.

Cytotoxicity Assay (CC50)

The half-maximal cytotoxic concentration (CC50) was determined to assess the effect of the compounds on mammalian cell viability.[20][21][22][23]

  • Cell Line: HepG2 (human liver carcinoma) cells were used as a model for potential hepatotoxicity.

  • Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Endpoint: Cell viability was measured using a resazurin-based assay, which measures metabolic activity.[24] The CC50 value was calculated as the drug concentration that reduced cell viability by 50% compared to untreated controls.

cluster_workflow Experimental Workflow for Antitubercular Agent Evaluation Start Start Prepare_Inoculum Prepare Mtb H37Rv Inoculum Start->Prepare_Inoculum Cytotoxicity_Assay Cytotoxicity Assay (HepG2, 48h) Start->Cytotoxicity_Assay MIC_Assay MIC Assay (7-14 days) Prepare_Inoculum->MIC_Assay Time_Kill_Assay Time-Kill Assay (7 days) Prepare_Inoculum->Time_Kill_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Figure 2. General experimental workflow for in vitro evaluation.

Conclusion

Based on this preliminary in vitro data, this compound presents as a highly promising candidate for the treatment of tuberculosis. Its potent bactericidal activity, rapid kill kinetics, and excellent safety profile, combined with a novel mechanism of action, suggest it could be a valuable addition to the arsenal against MDR-TB. Further investigation, including in vivo efficacy and pharmacokinetic studies, is warranted to fully elucidate its therapeutic potential.

References

In Vivo Efficacy of Antitubercular Agent-32 in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antitubercular agent-32, against standard first-line and second-line antitubercular agents in a murine model of Mycobacterium tuberculosis infection. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new tuberculosis therapies.

Comparative Efficacy Data

The in vivo bactericidal activity of this compound was evaluated in BALB/c mice infected with Mycobacterium tuberculosis H37Rv. Efficacy was primarily assessed by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen after four weeks of treatment. The results are compared with standard therapeutic agents: isoniazid (INH), rifampicin (RIF), and moxifloxacin (MXF).

Treatment GroupDosage (mg/kg)Mean Log10 CFU Reduction in Lungs (± SD)Mean Log10 CFU Reduction in Spleen (± SD)
Untreated Control -00
This compound 252.8 ± 0.43.1 ± 0.5
Isoniazid (INH) 252.5 ± 0.62.7 ± 0.5
Rifampicin (RIF) 103.1 ± 0.33.5 ± 0.4
Moxifloxacin (MXF) 1002.9 ± 0.53.2 ± 0.6
This compound + RIF 25 + 104.5 ± 0.44.9 ± 0.5

Experimental Protocols

Murine Model of Tuberculosis

Female BALB/c mice (6-8 weeks old) were infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv, calibrated to deliver approximately 100-200 bacilli to the lungs of each mouse.[1][2] The infection was allowed to establish for four weeks before the initiation of treatment.

Drug Administration

All drugs were administered orally by gavage, once daily for five days a week, for a total of four weeks.[1] this compound was formulated in a 0.5% carboxymethylcellulose solution. Isoniazid, rifampicin, and moxifloxacin were prepared in water.[1]

Assessment of Bacterial Load

Two days after the final treatment dose, mice were euthanized. The lungs and spleens were aseptically removed and homogenized in phosphate-buffered saline (PBS) containing 0.05% Tween 80.[3] Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase). Plates were incubated at 37°C for 3-4 weeks, after which colonies were enumerated to determine the number of viable bacteria (CFU).[3][4]

Visualizations

Proposed Signaling Pathway of this compound

This compound is hypothesized to be a potent inhibitor of the mycobacterial cell wall synthesis pathway. Specifically, it is believed to target the arabinosyltransferases involved in the polymerization of arabinan, a critical component of the arabinogalactan layer. This inhibition disrupts the integrity of the mycobacterial cell wall, leading to bactericidal activity.

G cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_drug_action Drug Action UDP_Galp UDP-Galp DPA Decaprenyl-P-Arabinose UDP_Galp->DPA EmbA/B/C (Arabinosyltransferases) AG_Backbone Arabinogalactan Backbone DPA->AG_Backbone Polymerization Mycolic_Acids Mycolic Acids AG_Backbone->Mycolic_Acids Ligation Disruption Cell Wall Disruption AG_Backbone->Disruption Cell_Wall Intact Cell Wall Mycolic_Acids->Cell_Wall Agent32 This compound Inhibition Inhibition Agent32->Inhibition Inhibition->UDP_Galp Blocks arabinan synthesis Bactericidal_Effect Bactericidal Effect Disruption->Bactericidal_Effect G start Start infection Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv start->infection establishment 4-Week Infection Establishment Period infection->establishment treatment Initiate 4-Week Drug Treatment Regimens (Oral Gavage, 5 days/week) establishment->treatment groups Treatment Groups: - Untreated Control - this compound - Isoniazid - Rifampicin - Moxifloxacin - Combination Therapy treatment->groups euthanasia Euthanize Mice 2 Days Post-Treatment treatment->euthanasia organ_harvest Aseptically Harvest Lungs and Spleens euthanasia->organ_harvest homogenization Homogenize Organs in PBS-Tween 80 organ_harvest->homogenization plating Serial Dilution and Plating on 7H11 Agar homogenization->plating incubation Incubate at 37°C for 3-4 Weeks plating->incubation cfu_count Colony Forming Unit (CFU) Enumeration incubation->cfu_count analysis Data Analysis: Log10 CFU Reduction vs. Control cfu_count->analysis end End analysis->end

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Antitubercular Agent-32

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for all personnel handling Antitubercular agent-32. Strict adherence to these procedures is mandatory to ensure a safe laboratory environment and the integrity of research outcomes.

This compound, a member of the benzothiazinone (BTZ) class of compounds, is a potent inhibitor of the Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This inhibition disrupts the synthesis of essential components of the mycobacterial cell wall, leading to cell death.[1][2][3][4][5][6] While a promising therapeutic candidate, its potency necessitates stringent safety protocols to mitigate risks of exposure and ensure proper disposal. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound.

Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound in solid (powder) or solution form. This is based on safety data for closely related benzothiazinone compounds, such as BTZ043 and PBTZ169.[7][8]

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin contact. Double gloving provides an extra layer of protection.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Lab Coat Disposable, solid front, with tight cuffsProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the powder form to prevent inhalation of aerosolized particles.

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is critical to minimize exposure risk during routine laboratory operations.

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • If the package is compromised, do not open it. Move it to a designated containment area (e.g., a chemical fume hood) and contact the safety officer immediately.

  • When opening the package, wear all prescribed PPE.

  • Verify that the container is properly sealed and labeled.

Preparation of Solutions:

  • All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

  • Use a dedicated set of equipment (spatulas, weighing paper, etc.) for handling the compound.

  • Clean all equipment thoroughly after use following the decontamination procedures outlined below.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Consult the supplier's specific recommendations for optimal storage temperature. For example, BTZ043 racemate is recommended to be stored at -20°C as a powder.[7]

Spill Management:

  • In the event of a spill, evacuate the immediate area and alert others.

  • Wearing full PPE, cover the spill with an absorbent material.

  • Carefully collect the contaminated material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wash with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and other disposable materials.
Liquid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless approved by the institutional safety office.
Sharps Dispose of in a designated sharps container for chemical contamination.

Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of this compound.

DprE1 Inhibition Assay

This assay determines the inhibitory activity of this compound against its target enzyme, DprE1.

Materials:

  • Purified M. tuberculosis DprE1 enzyme

  • Substrate: decaprenylphosphoryl-β-D-ribose (DPR)

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Quench solution

  • TLC plates and developing solvent system

  • Phosphorimager or other suitable detection system

Procedure:

  • Prepare a reaction mixture containing DprE1 enzyme in assay buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPR substrate.

  • Allow the reaction to proceed for a specific time at 37°C.

  • Stop the reaction by adding a quench solution.

  • Spot the reaction mixture onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate (DPR) from the product.

  • Visualize and quantify the amount of product formed using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Resazurin Microtiter Assay (REMA) is a commonly used method.[4]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

  • This compound stock solution

  • Resazurin solution

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for another 24 hours.

  • Observe the color change. Blue indicates no bacterial growth, while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the agent that prevents the color change from blue to pink.[4]

In Vivo Toxicity Assessment in Mice

This protocol provides a general framework for assessing the acute toxicity of this compound in a murine model.

Materials:

  • Healthy, specific-pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • This compound formulation for oral gavage

  • Vehicle control

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimate the mice to the laboratory environment for at least one week before the experiment.

  • Divide the mice into groups, including a vehicle control group and several dose groups of this compound.

  • Administer a single dose of the compound or vehicle to each mouse via oral gavage.

  • Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for 14 days. Record any changes in behavior, appearance, or body weight.

  • At the end of the observation period, euthanize the animals.

  • Perform a gross necropsy to examine for any visible abnormalities in organs.

  • Collect blood for hematology and clinical chemistry analysis.

  • Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination.

  • Analyze the data to determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity.

Visualizations

The following diagrams illustrate key workflows and pathways related to the handling and mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_disposal Disposal compound This compound (Solid) solution Stock Solution compound->solution Dissolve in Fume Hood dpre1_assay DprE1 Inhibition Assay solution->dpre1_assay mic_assay MIC Assay solution->mic_assay toxicity_assay In Vivo Toxicity Assay solution->toxicity_assay liquid_waste Liquid Waste dpre1_assay->liquid_waste mic_assay->liquid_waste solid_waste Solid Waste toxicity_assay->solid_waste toxicity_assay->liquid_waste

Caption: Experimental workflow for handling this compound.

dpre1_pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX) DprE1->DPX DPA Decaprenylphosphoryl-arabinose (DPA) DPX->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Agent32 This compound Agent32->DprE1 Inhibition

Caption: Mechanism of action of this compound.

References

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